molecular formula C5H9ClN2S B1504009 N-Ethylthiazol-2-amine hydrochloride CAS No. 90586-84-8

N-Ethylthiazol-2-amine hydrochloride

Cat. No.: B1504009
CAS No.: 90586-84-8
M. Wt: 164.66 g/mol
InChI Key: UMFKRVYRYJIHGT-UHFFFAOYSA-N
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Description

N-Ethylthiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2S and its molecular weight is 164.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-2-6-5-7-3-4-8-5;/h3-4H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKRVYRYJIHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696347
Record name N-Ethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90586-84-8
Record name N-Ethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Ethylthiazol-2-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery. Its versatile chemical nature and ability to interact with a wide range of biological targets have led to its incorporation into numerous clinically approved drugs and investigational molecules. Compounds containing the 2-aminothiazole core exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] N-Ethylthiazol-2-amine hydrochloride, a derivative of this important class, serves as a key building block for the synthesis of more complex molecules with tailored biological functions. This guide provides a comprehensive technical overview of this compound, covering its synthesis, analytical characterization, and its role as a strategic starting material in the development of novel therapeutics.

Core Compound Identification

A clear identification of the subject compound is paramount for any technical discussion. The following table summarizes the key identifiers for this compound.

Identifier Value Source
CAS Number 90586-84-8[2]
Molecular Formula C₅H₉ClN₂S[2]
Molecular Weight 164.65 g/mol [2]
Chemical Structure (See Figure 1)N/A
Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most classical and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the preparation of this compound, the logical precursors are an appropriate α-haloacetaldehyde derivative and N-ethylthiourea.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the free base, N-Ethylthiazol-2-amine, followed by its conversion to the hydrochloride salt to enhance stability and solubility.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrochloride Salt Formation N-ethylthiourea N-ethylthiourea Reaction Condensation (e.g., in Ethanol, reflux) N-ethylthiourea->Reaction alpha-haloacetaldehyde α-haloacetaldehyde (e.g., chloroacetaldehyde) alpha-haloacetaldehyde->Reaction N-Ethylthiazol-2-amine N-Ethylthiazol-2-amine (Free Base) Reaction->N-Ethylthiazol-2-amine HCl_solution HCl in inert solvent (e.g., Diethyl ether or Isopropanol) Final_Product N-Ethylthiazol-2-amine Hydrochloride HCl_solution->Final_Product Salt Formation

Caption: A proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.

Materials and Reagents:

  • N-ethylthiourea

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether (anhydrous)

  • Activated carbon

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution, brine)

  • Anhydrous magnesium sulfate

Step 1: Synthesis of N-Ethylthiazol-2-amine (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylthiourea (1 equivalent) in ethanol.

  • Addition of α-haloacetaldehyde: To the stirred solution, add chloroacetaldehyde (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization and Extraction: To the residue, add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude N-Ethylthiazol-2-amine as an oil or a low-melting solid.

Step 2: Formation of this compound

  • Dissolution: Dissolve the crude N-Ethylthiazol-2-amine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the chosen solvent (e.g., ethereal HCl) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to afford this compound. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

1H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Thiazole Ring Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two protons on the thiazole ring. The coupling constant between these two protons would be characteristic of vicinal coupling in a five-membered heterocyclic ring.

  • Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet corresponding to the methyl (-CH₃) protons. The methylene protons are adjacent to the nitrogen atom and will be deshielded, appearing at a higher chemical shift (likely δ 3.0-3.5 ppm). The methyl protons will appear at a lower chemical shift (likely δ 1.2-1.5 ppm).

  • Amine Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which can be variable and may exchange with D₂O.

13C NMR (Carbon NMR): The 13C NMR spectrum will provide information about the carbon skeleton.

  • Thiazole Ring Carbons: Three signals corresponding to the three carbon atoms of the thiazole ring. The carbon atom attached to the two heteroatoms (C2) will be significantly deshielded.

  • Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound and for quantitative analysis.[2]

A General HPLC Method:

  • Column: A reversed-phase C18 column is typically suitable for this class of compounds.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate with formic acid for pH control) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the thiazole ring exhibits strong absorbance (typically around 254 nm or 270 nm).

  • Validation: A full method validation according to ICH guidelines should be performed for quantitative applications, including assessments of linearity, accuracy, precision, specificity, and robustness.[3]

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiazole core can be further functionalized at the amino group or at the thiazole ring to generate libraries of compounds for screening against various biological targets.

Role as a Synthetic Intermediate

The primary amino group of N-Ethylthiazol-2-amine provides a handle for a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Introduction of further alkyl or aryl groups on the nitrogen atom.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The ethyl group on the nitrogen atom can also play a crucial role in modulating the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are key parameters in drug design.

Examples in Medicinal Chemistry

While specific examples detailing the use of this compound are not abundantly present in readily available literature, the broader class of N-substituted 2-aminothiazoles is prevalent in drug discovery. For instance, the core structure is found in various kinase inhibitors, which are a major class of anticancer drugs. The N-substituent often occupies a key pocket in the ATP-binding site of the kinase, contributing significantly to the potency and selectivity of the inhibitor.

Drug_Discovery_Pathway Start N-Ethylthiazol-2-amine Hydrochloride Reaction_Types Chemical Modifications (Acylation, Alkylation, etc.) Start->Reaction_Types Library Library of N-substituted 2-aminothiazole derivatives Reaction_Types->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: The role of this compound as a starting material in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound, with its CAS number 90586-84-8, is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its synthesis, primarily through the robust Hantzsch reaction, is well-established in principle. The presence of a reactive amino group and the inherent biological relevance of the 2-aminothiazole scaffold make it an attractive starting material for the generation of compound libraries aimed at identifying novel therapeutic agents. A thorough understanding of its synthesis, analytical characterization, and chemical reactivity is essential for its effective utilization in the quest for new and improved medicines.

References

  • Der Pharma Chemica.
  • European Patent Office. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Google Patents. US1910489A - Process for the preparation of amino-thiazoles.
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. 1983, 1: 229-234.
  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. 2024, 18(1):220.
  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. 2024, 29(11), 2995.
  • MDPI.
  • Molecules.
  • National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • R Discovery. Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. 2013.
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  • ResearchGate.
  • Synthesis. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). 2011, 2011(20), 3333-3343.
  • BenchChem. Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic acid in Synthetic Chemistry and Drug Discovery.
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  • National Center for Biotechnology Information. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. 2015, 6(4), 136-143.
  • Semantic Scholar. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. 2011.
  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021.
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Sources

Foreword: The Strategic Value of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Ethylthiazol-2-amine Hydrochloride: Properties, Synthesis, and Applications

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 2-aminothiazole core is a quintessential example of such a scaffold.[1] Its unique electronic properties and hydrogen bonding capabilities have made it a cornerstone in the development of therapeutics ranging from kinase inhibitors to antimicrobial agents.[1] This guide focuses on a specific, functionalized member of this class: this compound. As a versatile building block, its strategic utility lies in its capacity for straightforward derivatization, enabling medicinal chemists to rapidly generate compound libraries for structure-activity relationship (SAR) studies. This document serves as a comprehensive technical resource for researchers, providing in-depth information on its chemical properties, a robust synthesis protocol, and practical guidance on its application in synthetic workflows.

Core Chemical and Physical Properties

This compound is a salt, typically supplied as a solid. The hydrochloride form enhances its stability and solubility in polar solvents compared to its free base, making it amenable to a variety of reaction conditions. While extensive experimental data for this specific salt is not widely published, we can consolidate its known attributes and infer others based on well-established chemical principles.

Identity and Structure
  • IUPAC Name: N-ethyl-1,3-thiazol-2-amine hydrochloride

  • CAS Number: 90586-84-8[2][3]

  • Molecular Formula: C₅H₉ClN₂S[2][3]

  • Molecular Weight: 164.66 g/mol [4]

  • Structure:

    • The core is a five-membered thiazole ring containing sulfur and nitrogen.

    • An ethylamino group is attached to the C2 position of the thiazole ring.

    • The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Physicochemical Data

Quantitative physical property data for the hydrochloride salt is not consistently available from commercial suppliers.[4] However, the properties of the free base and general chemical knowledge provide a strong basis for its expected behavior.

PropertyValue / Expected BehaviorSource / Rationale
Appearance White to off-white solidTypical for amine hydrochloride salts.
Melting Point Free Base (CAS 13472-75-8): 48-49 °C
Hydrochloride Salt: Not Available. Expected to be significantly higher than the free base.Salt formation introduces strong ionic interactions, increasing the energy required to break the crystal lattice.
Boiling Point Not AvailableDecomposes upon strong heating.
Solubility Not Available. Expected to be soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with polar solvents.

Spectroscopic Characterization Profile

No publicly archived spectra for this compound are available. The following sections describe the expected spectroscopic characteristics based on the molecule's structure and established principles, providing a reliable guide for characterization.

Expected ¹H NMR Spectrum

(Solvent: DMSO-d₆)

  • Thiazole Protons (H4 & H5): Two doublets would be expected in the aromatic region, likely between δ 6.5-7.5 ppm. These protons on the thiazole ring would show coupling to each other.

  • Ethyl Group (CH₂): A quartet would be expected, likely between δ 3.2-3.6 ppm, due to coupling with the methyl protons. The deshielding effect of the adjacent nitrogen atom places it in this downfield region.

  • Ethyl Group (CH₃): A triplet would be expected, likely between δ 1.1-1.4 ppm, due to coupling with the methylene protons.

  • Amine Protons (NH/NH₂⁺): A broad singlet would be expected at a variable downfield position, typically > δ 9.0 ppm. Its position and broadness are influenced by hydrogen bonding, exchange with trace water, and the equilibrium between protonated and unprotonated forms. Addition of D₂O would cause this signal to disappear.

Expected ¹³C NMR Spectrum

(Solvent: DMSO-d₆)

  • Thiazole C2 (C=N): This carbon, bonded to three heteroatoms (two N, one S), would be the most downfield, expected > δ 165 ppm.

  • Thiazole C4 & C5: These two carbons would appear in the aromatic region, typically between δ 105-140 ppm.

  • Ethyl Group (CH₂): Expected around δ 40-45 ppm, deshielded by the adjacent nitrogen.

  • Ethyl Group (CH₃): Expected in the aliphatic region, around δ 13-16 ppm.

Expected Infrared (IR) Spectrum
  • N-H Stretching: As a secondary amine salt, a strong, broad absorption band is expected in the 2700-3300 cm⁻¹ region. This broadness is characteristic of the N-H⁺ stretch in hydrochloride salts.

  • C-H Stretching: Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

  • C=N Stretching: A strong, sharp peak characteristic of the thiazole ring's C=N bond is expected around 1620-1650 cm⁻¹.

  • C-N Stretching: This will appear in the fingerprint region, typically around 1250-1350 cm⁻¹.

Synthesis and Reactivity

Recommended Synthesis: Hantzsch Thiazole Synthesis

The most reliable and direct method for preparing N-Ethylthiazol-2-amine is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thiourea derivative. The overall workflow involves two main stages: the preparation of the N-ethylthiourea precursor and the subsequent cyclization to form the thiazole ring.

Hantzsch_Synthesis cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Hantzsch Cyclization EtNH2 Ethylamine EtNCS Ethyl Isothiocyanate EtNH2->EtNCS 1. CS₂, Base CS2 Carbon Disulfide EtThiourea N-Ethylthiourea EtNCS->EtThiourea 2. NH₃ NH3 Ammonia Thiazole_FreeBase N-Ethylthiazol-2-amine (Free Base) EtThiourea->Thiazole_FreeBase Haloacetaldehyde Chloroacetaldehyde Haloacetaldehyde->Thiazole_FreeBase 3. Condensation Thiazole_HCl N-Ethylthiazol-2-amine HCl (Final Product) Thiazole_FreeBase->Thiazole_HCl 4. HCl in Ether

Caption: Workflow for the synthesis of N-Ethylthiazol-2-amine HCl.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-Ethylthiourea Causality: This precursor is readily synthesized from commercially available ethyl isothiocyanate and ammonia. An established procedure for a similar alkylthiourea provides a robust template.[5]

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Charge the flask with concentrated aqueous ammonia (2 equivalents).

  • Cool the flask in an ice-water bath.

  • Add ethyl isothiocyanate (1 equivalent) dropwise via the addition funnel over 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • The resulting solid is crude N-ethylthiourea. Recrystallize from a minimal amount of hot ethanol or water to yield pure N-ethylthiourea.[6]

Part B: Hantzsch Cyclization and Salt Formation Causality: This step relies on the nucleophilic attack of the sulfur atom from N-ethylthiourea onto the electrophilic carbonyl carbon of chloroacetaldehyde, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • In a round-bottom flask, dissolve N-ethylthiourea (1 equivalent) in ethanol.

  • Add chloroacetaldehyde (1 equivalent, typically as a 50 wt.% solution in water) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Ethylthiazol-2-amine as an oil or low-melting solid.

  • Dissolve the crude free base in anhydrous diethyl ether and cool in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of N-Ethylthiazol-2-amine is dominated by the nucleophilicity of its nitrogen atoms. The exocyclic (ethylamino) nitrogen is generally more nucleophilic and is the primary site of reaction for acylation and related transformations. This selectivity is crucial for its use as a building block.

Reactivity Thiazole N-Ethylthiazol-2-amine Amide N-Acyl Derivative Thiazole->Amide Acylation Urea N-Thiazolyl Urea Derivative Thiazole->Urea Addition AcylChloride R-COCl (Acyl Chloride) AcylChloride->Amide Isocyanate R-NCO (Isocyanate) Isocyanate->Urea

Caption: Key reactions involving the exocyclic amine of the title compound.

Application in Synthetic Workflows: Amide Coupling

A primary application for this reagent is in the construction of amide libraries for biological screening. The exocyclic amine can be readily coupled with carboxylic acids using standard peptide coupling reagents.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling Causality: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is added to trap this intermediate, preventing side reactions and improving yields by forming an activated ester, which then efficiently reacts with the amine.[1]

  • Acid Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired carboxylic acid (1.0 eq), HOBt (1.1 eq), and EDC hydrochloride (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in the same solvent. Add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and liberate the free amine.

  • Add the free amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data sheet (SDS) indicates the following hazards:[4]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

    • Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its exocyclic amine group make it an ideal starting point for creating diverse molecular libraries. While specific, published physicochemical and spectroscopic data are sparse, its properties can be reliably predicted from fundamental chemical principles. The protocols and data synthesized in this guide provide researchers with the authoritative grounding needed to confidently incorporate this reagent into their synthetic programs.

References

  • Osorio-Olivares, M., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 23(11), 2933. Available from: [Link]

  • AA Blocks. This compound. Catalog No.: AA00IG53. Available from: [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 461-468. Available from: [Link]

  • Wikipedia. Ethylene thiourea. Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. (2021). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. JUSST, 23(8). Available from: [Link]

  • Organic Syntheses. Methylthiourea. Coll. Vol. 2, p.411 (1943); Vol. 19, p.58 (1939). Available from: [Link]

  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • PubChem. Ethylthiourea. CID 3032338. Available from: [Link]

Sources

N-Ethylthiazol-2-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Ethylthiazol-2-amine Hydrochloride for Advanced Research

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide array of biological activities.[1] This document details the physicochemical properties, a robust synthesis protocol based on the Hantzsch reaction, analytical characterization methodologies, and potential applications for researchers, scientists, and drug development professionals. Emphasis is placed on the causal reasoning behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Core Physicochemical Properties

This compound is the salt form of the parent compound, N-ethyl-1,3-thiazol-2-amine. The hydrochloride salt is often preferred in research and development for its improved stability and solubility in aqueous media, which is a critical attribute for biological testing and formulation studies.[2]

The fundamental properties of both the hydrochloride salt and its free base are summarized below. This dual presentation allows researchers to select the appropriate form for their specific application, whether it be for chemical synthesis (often favoring the free base) or for biological assays (typically favoring the hydrochloride salt).

PropertyThis compoundN-ethyl-1,3-thiazol-2-amine (Free Base)Reference
Molecular Formula C₅H₉ClN₂SC₅H₈N₂S[3]
Molecular Weight 164.65 g/mol 128.20 g/mol [3][4]
CAS Number 90586-84-813472-75-8[3][4]
Appearance White to off-white crystalline powder (inferred)Powder[4]
Melting Point Not available48-49 °C[4]
Solubility Expected to be soluble in water and polar protic solvents like ethanol.Soluble in organic solvents like DMSO, methanol.[2]
Storage Store at room temperature in a dry, inert atmosphere.Store at room temperature.[3][4]

Synthesis and Purification: A Validated Protocol

The synthesis of N-substituted 2-aminothiazoles is most reliably achieved through the Hantzsch thiazole synthesis. This classic condensation reaction provides a versatile and efficient route to the thiazole core. The proposed mechanism involves the reaction of an α-halocarbonyl compound with a thiourea derivative.

The following protocol has been designed as a self-validating system. Each step includes checkpoints and expected outcomes, ensuring that a researcher can proceed with confidence or troubleshoot effectively.

Synthesis Pathway Overview

The synthesis is a two-step process starting from commercially available reagents. First, N-ethylthiourea is synthesized from ethylamine and a suitable isothiocyanate precursor. Second, the N-ethylthiourea is condensed with a 2-haloacetaldehyde equivalent to form the thiazole ring.

G cluster_0 Step 1: N-ethylthiourea Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis A Ethylamine C N-Benzoyl-N'-ethylthiourea A->C Reaction B Benzoyl Isothiocyanate B->C D N-ethylthiourea C->D Base Hydrolysis (NaOH) E N-ethylthiourea G N-ethyl-1,3-thiazol-2-amine E->G Condensation/Cyclization F 2-Chloroacetaldehyde F->G H N-Ethylthiazol-2-amine HCl G->H Acidification (HCl in Ether)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of N-ethylthiourea

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Thiourea Formation: Cool the solution to 0 °C in an ice bath. Add benzoyl isothiocyanate (1.0 eq) dropwise over 30 minutes. Causality: The dropwise addition at low temperature controls the exothermicity of the reaction and prevents side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 2-4 hours to hydrolyze the benzoyl protecting group.

  • Workup and Isolation: After cooling, neutralize the reaction mixture with hydrochloric acid. The N-ethylthiourea product will often precipitate and can be collected by filtration. Wash the solid with cold water and dry under vacuum.

Part B: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, suspend N-ethylthiourea (1.0 eq) in ethanol.

  • Hantzsch Condensation: Add 2-chloroacetaldehyde (1.0 eq, typically as a 50% solution in water) to the suspension. Heat the mixture to reflux (approximately 70-80 °C) for 3-5 hours.[5] Causality: The elevated temperature provides the activation energy for the nucleophilic attack of the sulfur on the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring.

  • Reaction Monitoring: Monitor the formation of the product by TLC. A new, more polar spot should appear.

  • Isolation of Free Base: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-ethyl-1,3-thiazol-2-amine free base.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of hydrochloric acid in diethyl ether (typically 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Product: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

G cluster_methods Analytical Methods Compound Synthesized N-Ethylthiazol-2-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Confirms Structure & Connectivity MS Mass Spectrometry (MS) Compound->MS Confirms Molecular Weight IR Infrared Spectroscopy (FT-IR) Compound->IR Identifies Functional Groups MP Melting Point Analysis Compound->MP Assesses Purity

Caption: Standard analytical workflow for compound validation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. For this compound, one would expect to see a triplet and quartet corresponding to the ethyl group (CH₃ and CH₂), and two doublets for the two protons on the thiazole ring. The amine proton may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct peaks for the two carbons of the ethyl group and the three carbons of the thiazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, one would typically observe the mass of the free base (128.20 m/z) in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amine, C-H stretches of the ethyl group, and C=N and C=C stretches characteristic of the thiazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Its prevalence in FDA-approved drugs underscores its importance.

Known Biological Activities of the 2-Aminothiazole Class

Derivatives of 2-aminothiazole have demonstrated a vast array of pharmacological activities, making them attractive starting points for drug discovery programs. These activities include:

  • Antimicrobial and Antifungal Agents [1]

  • Anticancer Therapeutics [7]

  • Anti-inflammatory Agents

  • Anti-HIV Agents [6]

  • Kinase Inhibitors

The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, while the exocyclic amine can be a hydrogen bond donor, facilitating strong interactions with enzyme active sites.

Potential Signaling Pathways and Targets

While the specific mechanism of action for this compound is not extensively documented in public literature, its core structure suggests potential interactions with key signaling pathways implicated in diseases like cancer and inflammation. For instance, many 2-aminothiazole derivatives are known to be potent kinase inhibitors.

G Compound N-Ethylthiazol-2-amine (as a kinase inhibitor model) Kinase Protein Kinase (e.g., Src, Abl, EGFR) Compound->Kinase Binds to ATP-binding site ADP ADP Kinase->ADP Kinase->Block Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation  Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Hypothesized mechanism of action via kinase inhibition.

This compound could serve as a valuable fragment or lead compound in screening campaigns targeting such enzymes. The ethyl group provides a vector for further chemical modification to enhance potency and selectivity.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and maintaining the integrity of the compound.

  • Hazard Identification: The free base is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage and respiratory irritation.[4] Similar precautions should be taken for the hydrochloride salt.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] An inert atmosphere is recommended for long-term storage to prevent degradation.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

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  • This compound , 95% , 90586-84-8 - CookeChem.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry.
  • N-ethyl-1,3-thiazol-2-amine | 13472-75-8 - Sigma-Aldrich.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC - NIH. (2016-05-12).
  • ethyl-thiazol-2-ylmethyl-amine AldrichCPR - Sigma-Aldrich.
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An In-Depth Technical Guide to the Structure Elucidation of N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research and development activities are built. An unambiguous understanding of a compound's three-dimensional architecture is paramount for elucidating its mechanism of action, predicting its metabolic fate, and ensuring its safety and efficacy. This guide provides a comprehensive, in-depth exploration of the methodologies employed in the structural elucidation of N-Ethylthiazol-2-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry.

This document eschews a rigid, templated approach, instead opting for a narrative that mirrors the logical workflow of a structure elucidation campaign. As your Senior Application Scientist, I will guide you through the process, not merely as a series of steps, but as a dynamic interplay of synthesis, spectroscopic analysis, and data interpretation, grounded in established scientific principles. Every protocol is designed to be self-validating, ensuring the integrity and trustworthiness of the final structural assignment.

Part 1: Synthesis and Sample Preparation: Laying the Foundation

The journey of structure elucidation begins with the synthesis of the target molecule. A robust and well-characterized synthetic route is the first step in ensuring the purity and identity of the analyte. For this compound, the Hantzsch thiazole synthesis offers a reliable and well-documented approach.[1][2]

The Hantzsch Thiazole Synthesis: A Classic Approach

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea derivative to form the thiazole ring.[1][2] In our case, the key precursors are chloroacetaldehyde and N-ethylthiourea.

A schematic overview of the Hantzsch synthesis for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • N-Ethylthiourea[3]

  • Chloroacetaldehyde (50% aqueous solution)[1]

  • Ethanol

  • Diethyl ether

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

Step 1: Preparation of N-Ethylthiourea

N-Ethylthiourea can be prepared from ethylamine and carbon disulfide.[4] Alternatively, it is commercially available.

Step 2: Hantzsch Cyclization

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-ethylthiourea (0.1 mol) in 100 mL of ethanol.

  • Slowly add chloroacetaldehyde (0.1 mol, 50% aqueous solution) to the stirred solution.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

Step 3: Work-up and Salt Formation

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Ethylthiazol-2-amine free base.

  • Dissolve the crude free base in a minimal amount of diethyl ether and cool in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Part 2: Spectroscopic Elucidation: Deciphering the Molecular Signature

With a pure sample in hand, we now turn to a suite of spectroscopic techniques to piece together the molecular structure. Each technique provides a unique and complementary piece of the puzzle.

The integrated workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will acquire both ¹H and ¹³C NMR spectra.

2.1.1. ¹H NMR Spectroscopy: Probing the Proton Environment

Expected Chemical Shifts (δ) and Multiplicities:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Thiazole H-4 & H-56.5 - 7.5Doublet~3-4The two protons on the thiazole ring will appear as doublets due to coupling with each other. Their chemical shifts are in the characteristic aromatic/heteroaromatic region.[5][6]
-NH-7.0 - 9.0 (broad)Singlet-The amine proton signal is often broad and its chemical shift is concentration and solvent dependent. In the hydrochloride salt, this proton may be exchangeable with residual water in the solvent, leading to further broadening or disappearance upon D₂O exchange.
-CH₂- (ethyl)3.2 - 3.6Quartet~7The methylene protons are adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift. They will be split into a quartet by the three neighboring methyl protons.
-CH₃ (ethyl)1.2 - 1.5Triplet~7The terminal methyl protons will appear as a triplet due to coupling with the two adjacent methylene protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Chemical Shifts (δ):

Carbon Assignment Expected Chemical Shift (ppm) Rationale
C-2 (Thiazole)160 - 170This carbon is bonded to two nitrogen atoms and a sulfur atom, resulting in a significant downfield shift.
C-4 & C-5 (Thiazole)100 - 140These are typical chemical shifts for sp² hybridized carbons in a heteroaromatic ring.[7][8]
-CH₂- (ethyl)40 - 50The methylene carbon is attached to a nitrogen atom, causing a downfield shift from a typical aliphatic carbon.
-CH₃ (ethyl)10 - 20The terminal methyl carbon will appear in the typical upfield aliphatic region.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Expected Key Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3400 - 3200N-H stretch (secondary amine salt)Strong, broad
3100 - 3000C-H stretch (aromatic/thiazole)Medium
2980 - 2850C-H stretch (aliphatic -CH₂-, -CH₃)Medium
~1620C=N stretch (thiazole ring)Strong
~1550C=C stretch (thiazole ring)Medium
1470 - 1430C-H bend (aliphatic)Medium
~1250C-N stretchMedium

Experimental Protocol: FTIR

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Background Spectrum: A background spectrum of the empty ATR crystal or the KBr pellet is recorded first.

  • Sample Spectrum: The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[10]

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): For N-Ethylthiazol-2-amine (the free base), the expected molecular weight is 128.05 g/mol . In the mass spectrum, a peak corresponding to the protonated molecule [M+H]⁺ at m/z 129 would be expected under soft ionization techniques like Electrospray Ionization (ESI).

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[10] For N-Ethylthiazol-2-amine, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment at m/z 114.

    • Ring Fragmentation: The thiazole ring can also undergo fragmentation, although the specific pathways can be complex.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI-MS.

  • Ionization: The molecules are ionized, for example, by ESI.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Tandem MS (MS/MS): To gain more detailed structural information, tandem mass spectrometry can be performed on the molecular ion to induce and analyze its fragmentation pattern.

Part 3: X-Ray Crystallography: The Definitive Structure

While the combination of NMR, IR, and MS provides a very strong case for the structure of this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[11][12]

The Principle of X-Ray Crystallography

When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.[11][12]

Experimental Workflow: Single-Crystal X-Ray Diffraction
A simplified workflow for single-crystal X-ray crystallography.

Protocol:

  • Crystallization: The first and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using computational methods to generate an initial electron density map. The atomic positions are refined against the experimental data to produce the final, highly accurate molecular structure.

Part 4: Safety and Handling

As a responsible scientist, a thorough understanding of the potential hazards of a compound is crucial. While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, we can infer potential hazards from related compounds. Amine hydrochlorides are often acidic and can be corrosive.[13] Thiazole derivatives can have varying toxicological profiles.

General Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a testament to the power of a multi-faceted, synergistic approach. Through a logical progression from synthesis to a battery of spectroscopic techniques, and culminating in the definitive analysis by X-ray crystallography, we can achieve an unequivocal understanding of its molecular architecture. This guide has provided not just the "what" but the "why" behind each experimental choice, empowering researchers to approach their own structure elucidation challenges with confidence and scientific rigor. The principles and protocols outlined herein are not merely a roadmap for this specific compound but a transferable framework for the characterization of novel chemical entities across the landscape of drug discovery and chemical research.

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The Multifaceted Mechanisms of Action of N-Ethylthiazol-2-amine and its Derivatives: From Kinase Inhibition to Allosteric Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the diverse biological activities of N-Ethylthiazol-2-amine and its broader class of 2-aminothiazole derivatives. Moving beyond a simple catalog of effects, we delve into the specific molecular targets and signaling pathways that these versatile scaffolds modulate, offering insights for researchers, medicinal chemists, and drug development professionals. The 2-aminothiazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of clinically approved drugs like the anticancer agent Dasatinib.[1] Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2] This document synthesizes current knowledge, explains the causality behind experimental approaches, and provides actionable protocols for further investigation.

Part 1: Core Mechanisms of Action - A Target-Centric Overview

The therapeutic potential of 2-aminothiazole derivatives stems from their ability to interact with high specificity and affinity to a range of biological targets. The substitution at the 2-amino position, as in N-Ethylthiazol-2-amine, is a critical determinant of this specificity. We will explore the primary mechanisms categorized by their target class.

Protein Kinase Inhibition: A Dominant Anticancer Mechanism

A predominant mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.

  • Cyclin-Dependent Kinases (CDKs): Certain N-Acyl-2-aminothiazoles have been identified as potent and selective inhibitors of the CDK2/cyclin E complex.[1] This inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, thereby halting the proliferation of cancer cells. For instance, some derivatives show remarkable inhibitory activity against the CDK2/E1 complex with IC50 values in the nanomolar range.[1]

  • Tyrosine Kinases (e.g., KDR, Bcr-Abl): The 2-aminothiazole scaffold is central to the activity of Dasatinib, a potent inhibitor of the Bcr-Abl kinase in chronic myeloid leukemia.[1] Other derivatives have been developed as potent inhibitors of KDR kinase (also known as VEGFR2), a key regulator of angiogenesis. A series of N-(1,3-thiazol-2-yl)pyridin-2-amines were found to be potent and selective KDR inhibitors.[3]

  • PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is a crucial regulator of cell growth and survival. Derivatives with a 2-(dialkylamino)ethylurea moiety at the 2-position of a related benzothiazole core have demonstrated potent inhibition of PI3Kα and mTOR.[1]

  • Other Kinases (Hec1/Nek2, HER): Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives have been synthesized as highly active inhibitors of Hec1/Nek2, which are involved in mitotic spindle assembly.[4] Additionally, some benzo[d]thiazol-2-amine derivatives have shown promising binding affinities to the Human Epidermal growth factor receptor (HER) enzyme in molecular docking studies, suggesting their potential as anticancer agents targeting this pathway.[5]

Below is a generalized signaling pathway illustrating how a 2-aminothiazole derivative can inhibit a receptor tyrosine kinase (RTK) like KDR or HER, thereby blocking downstream pro-survival signaling.

Kinase_Inhibition_Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., KDR, HER) Ligand->RTK Binds P_RTK Dimerized & Phosphorylated Receptor RTK->P_RTK Activates Derivative N-Ethylthiazol-2-amine Derivative Derivative->P_RTK Block Inhibition PI3K PI3K P_RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Generalized pathway for Receptor Tyrosine Kinase (RTK) inhibition.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound ClassTarget(s)Example ActivityCell Line(s)Reference
2-amino-N-(2-aminophenyl) thiazole-5-carboxamidesBcr-Abl, HDACDual InhibitionK562 Leukemia[1]
N-Acyl-2-aminothiazolesCDK2/cycEIC50: 0.022-1.629 nMVarious[1]
N-(1,3-thiazol-2-yl)pyridin-2-aminesKDR KinasePotent InhibitionN/A (Enzymatic)[3]
Benzothiazole with 2-(dialkylamino)ethylureaPI3Kα, mTORIC50: 13 nM (PI3Kα)Various Cancer Lines[1]
Imidazothiazole DerivativesA375P TargetIC50: 0.5 µMA375P Melanoma[4]
Glucosidase Inhibition: A Potential Antidiabetic Mechanism

Certain N-arylthiazole-2-amines and their derivatives, ethyl 2-[aryl(thiazol-2-yl)amino]acetates, have been identified as effective inhibitors of α-glucosidase and β-glucosidase.[6] These enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Their inhibition slows carbohydrate digestion, leading to a reduced rate of glucose absorption and a decrease in postprandial blood glucose levels, which is a key therapeutic strategy in managing type 2 diabetes. The bent geometry of N-phenylthiazol-2-amines is thought to contribute to their ability to function as efficient enzyme inhibitors.[6]

Allosteric Modulation of Ion Channels: A Neuromodulatory Mechanism

Recent studies have revealed a novel mechanism for thiazole derivatives: the allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the central nervous system. Specifically, certain thiazole carboxamide derivatives act as potent positive allosteric modulators of GluA2-containing AMPA receptors.[7] Unlike agonists, which directly activate the receptor, these modulators bind to a separate (allosteric) site, enhancing the receptor's response to the endogenous neurotransmitter, glutamate. This can be achieved by stabilizing the receptor in an open state or slowing its desensitization.[7] This mechanism offers therapeutic potential for neurological conditions where enhanced synaptic transmission is desired.

Allosteric_Modulation Receptor AMPA Receptor (GluA2) Orthosteric Site Allosteric Site Ion Channel (Closed) Receptor_Active AMPA Receptor (GluA2) Glutamate Bound Modulator Bound Ion Channel (Open) Receptor:f3->Receptor_Active:f3 Potentiates Opening Glutamate Glutamate Glutamate->Receptor:f1 Binds Derivative Thiazole Derivative Derivative->Receptor:f2 Binds Influx Enhanced Na+ / Ca2+ Influx Receptor_Active:f3->Influx

Caption: Positive allosteric modulation of an AMPA receptor by a thiazole derivative.

Part 2: Investigating the Mechanism of Action - Key Experimental Protocols

To validate the mechanisms described above, a series of well-defined experimental protocols are required. The following represents a logical workflow, from target engagement to cellular effects. The causality behind these choices is to build a comprehensive evidence package, starting with direct molecular interaction and progressing to the resulting cellular phenotype.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: KDR)
  • Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. The amount of ATP consumed is measured via a luciferase-based reaction.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, purified recombinant KDR enzyme, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

    • Compound Dilution: Perform a serial dilution of the N-Ethylthiazol-2-amine derivative to generate a range of concentrations (e.g., 10 µM to 10 pM).

    • Kinase Reaction: In a 96-well plate, add the KDR enzyme, substrate, and the test compound dilutions. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the amount of ADP produced (which is proportional to kinase activity).

    • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Trustworthiness Check: Include a known potent KDR inhibitor (e.g., Sunitinib) as a positive control and DMSO as a negative (vehicle) control. This validates the assay's sensitivity and baseline.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

  • Trustworthiness Check: A positive control (e.g., Doxorubicin) ensures the cell line is responsive to cytotoxic agents. Wells with no cells provide a background reading.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Principle: This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. It is used to confirm if a compound induces cell cycle arrest.

  • Methodology:

    • Cell Treatment: Treat cells with the test compound at its GI50 concentration for a set time (e.g., 24 hours).

    • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity is directly proportional to the DNA content.

    • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Trustworthiness Check: An untreated control sample is essential to establish the baseline cell cycle distribution. A known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) can be used as a positive control.

Experimental_Workflow Start Compound Synthesis (N-Ethylthiazol-2-amine derivative) Screen Primary Screen (e.g., Cell Proliferation Assay) Start->Screen Hit Active 'Hit' Compound Screen->Hit GI50 < Threshold TargetID Target Identification (e.g., Kinase Panel Screen) Hit->TargetID Validate Target Validation (In Vitro IC50 Determination) TargetID->Validate Identifies Putative Target Mechanism Mechanism Elucidation (Cell Cycle Analysis) Validate->Mechanism Confirms Direct Inhibition End Lead Candidate Mechanism->End Reveals Cellular Effect

Caption: Workflow for identifying and validating a mechanism of action.

Part 3: Future Directions and Conclusion

The N-Ethylthiazol-2-amine scaffold and its relatives are a rich source of pharmacologically active molecules. The structure-activity relationship (SAR) analyses indicate that substitutions on the thiazole ring and modifications of the 2-amino group are pivotal for enhancing potency and selectivity.[1] For example, incorporating hydrophobic aliphatic chains or bulky atoms can improve anticancer activity, while modifying the 2-amine to an amide can also yield potent compounds.[1]

Future research should focus on leveraging these SAR insights to design next-generation derivatives with improved pharmacokinetic profiles and dual-targeting capabilities, such as the combined Bcr-Abl and histone deacetylase inhibitors.[1] The exploration of these compounds as allosteric modulators for neurological disorders is a particularly exciting and underexplored frontier. By combining rational design with the robust experimental workflows outlined in this guide, the full therapeutic potential of this remarkable chemical scaffold can be realized.

References

  • Jafari, E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, Available at: [Link]

  • Mohareb, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Babar, S., et al. (2015). Molecular docking and glucosidase inhibition studies of novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates. Medicinal Chemistry Research, 24, 3458–3468. Available at: [Link]

  • Peat, A. J., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Organic and Medicinal Chemistry Letters. Available at: [Link]

  • Khalifa, M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]

  • Özbek, O., et al. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Mohareb, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Mohareb, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752. Available at: [Link]

  • Al-Juboori, S. A. (2017). Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles. ResearchGate. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

  • Hussain, M. M., et al. (2023). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. International Journal of Molecular Sciences, 24(23), 16679. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Journal of Chemical Health Risks. Available at: [Link]

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N-Ethylthiazol-2-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-Ethylthiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 90586-84-8) is a thiazole derivative of interest in various chemical and pharmaceutical research domains.[1] A thorough understanding of its solubility is a cornerstone for its application, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. This guide provides a comprehensive framework for determining, understanding, and applying the solubility data of this compound. We will delve into the theoretical underpinnings of its solubility, provide robust, field-proven experimental protocols for its determination, and discuss the critical interpretation of the resulting data. This document serves not as a mere repository of data, but as a methodological whitepaper for scientists engaging with this and similar amine hydrochloride compounds.

Foundational Physicochemical Principles

The solubility of this compound, an ionic salt, is governed by a combination of its intrinsic molecular properties and the external environment. As a salt of a weak base (N-Ethylthiazol-2-amine) and a strong acid (HCl), its behavior in solution is predictable based on fundamental chemical principles.

The Role of the Hydrochloride Salt Form

The conversion of a weakly basic parent compound to its hydrochloride salt is a common and highly effective strategy to enhance aqueous solubility.[2] The rationale is straightforward: the salt exists as dissociated ions (the protonated ethylaminothiazole cation and the chloride anion) in solution. These charged species can engage in strong ion-dipole interactions with polar solvent molecules like water, a process that is energetically more favorable than the dissolution of the uncharged, often more lipophilic, parent molecule.[3] The crystal lattice of the salt, composed of charged species, is more readily disrupted by polar solvents compared to the crystal lattice of the free base, which is held together by intermolecular forces between uncharged molecules.[3]

Key Influencing Factors

Several factors must be considered when evaluating the solubility profile:

  • pH of the Medium: The solubility of an amine salt is profoundly dependent on pH.[4][5] In acidic to neutral media, the compound will remain in its protonated, ionized, and thus more soluble form. As the pH becomes more alkaline and surpasses the pKa of the conjugate acid, the compound will deprotonate to form the free base, which is typically less soluble and may precipitate out of the aqueous solution.

  • Solvent Polarity: As an ionic compound, this compound is expected to exhibit the highest solubility in polar protic solvents such as water, methanol, and ethanol, which can effectively solvate both the cation and the anion through hydrogen bonding and ion-dipole interactions.[6] Its solubility will be significantly lower in nonpolar aprotic solvents like hexane or toluene.[6]

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4][7] This relationship is crucial for processes like crystallization and can be leveraged to create supersaturated solutions.

  • Crystal Polymorphism: The solid-state structure of the compound can significantly impact its solubility.[2] Different crystalline forms (polymorphs) or the presence of solvates (hydrates) can have different lattice energies, leading to variations in measured solubility. It is crucial to characterize the solid form being tested.

Experimental Determination of Thermodynamic Solubility

The most reliable and universally accepted method for determining the intrinsic, thermodynamic solubility of a compound is the isothermal equilibrium shake-flask method.[6][8] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions.

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the essential steps to accurately measure the solubility of this compound. The causality behind each step is explained to ensure a self-validating experimental design.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (purity >99%)

  • Selected analytical grade solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, methanol)

  • Thermostatic shaker bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Step-by-Step Methodology:

  • Preparation of Slurries: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours).

    • Expert Insight: The purpose of prolonged agitation is to achieve a true thermodynamic equilibrium. A preliminary experiment should be conducted to determine the time required to reach this state by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the same thermostatic bath for a short period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Trustworthiness Check: Inadequate phase separation is a primary source of error, leading to artificially high solubility values. Centrifugation is a critical, non-negotiable step.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter (0.22 µm) to remove any remaining microscopic particles.

    • Expert Insight: The filter material should be chosen carefully to minimize drug adsorption. A quick validation study with a known concentration standard is recommended to check for filter binding.

  • Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analytical Quantification: Analyze the diluted sample using a validated HPLC-UV method (a sample protocol is provided in Section 3) to determine the precise concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility from the measured concentration, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the final solubility reported as the mean ± standard deviation in units of mg/mL or mol/L.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis cluster_result 5. Result A Add Excess Solid to Solvent B Agitate in Thermostatic Shaker (24-72h) A->B C Settle Slurry B->C D Centrifuge C->D E Withdraw & Filter Supernatant D->E F Dilute Sample E->F G Quantify via Validated HPLC Method F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Isothermal Shake-Flask Solubility Workflow.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to accurately quantify the concentration of this compound in the collected samples. Reverse-phase HPLC with UV detection is a widely applicable and reliable technique for this purpose.

Protocol: HPLC-UV Method for Quantification

Objective: To accurately measure the concentration of this compound.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. (Note: This is a starting point and must be optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for UV maxima (e.g., 220-400 nm) to determine the optimal wavelength for quantification, likely around the absorbance maximum of the thiazole ring.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of >0.999.

  • Sample Analysis: Inject the diluted samples from the solubility experiment.

  • Concentration Calculation: Determine the concentration of the samples by interpolating their peak areas from the linear regression of the calibration curve.

Analytical Workflow Visualization

G A Prepare Stock & Calibration Standards (1-100 µg/mL) B Inject Standards into HPLC System A->B C Generate Calibration Curve (Peak Area vs. Conc.) r² > 0.999 B->C F Interpolate Concentration from Calibration Curve C->F D Inject Filtered & Diluted Solubility Samples E Measure Peak Area of Analyte D->E E->F G Calculate Original Sample Concentration (Apply Dilution Factor) F->G

Caption: HPLC-UV Quantification Workflow.

Data Presentation and Application

The generated data should be compiled into a clear and concise format to facilitate comparison and interpretation.

Example Data Table
Solvent SystemTemperature (°C)Solubility (mg/mL) ± SD (n=3)Solubility (mol/L) ± SD (n=3)
Deionized Water25Experimental ValueExperimental Value
Deionized Water37Experimental ValueExperimental Value
PBS (pH 7.4)37Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value
Field-Proven Insights & Application
  • For the Synthetic Chemist: Solubility data is critical for selecting appropriate reaction solvents, managing reaction concentrations, and designing effective workup and purification procedures. For instance, knowing the compound is highly soluble in methanol but less so in ethyl acetate could inform an extraction or precipitation strategy.

  • For the Drug Development Professional: Aqueous solubility, particularly in biorelevant media like PBS at 37 °C, is a primary determinant of oral bioavailability.[4] Low solubility can be a major hurdle in formulation development.[4] This data forms the basis for deciding whether enabling technologies like co-solvents, surfactants, or complexation agents are necessary to achieve the desired therapeutic concentration.[9][10]

Conclusion

While specific public-domain solubility data for this compound is scarce, this guide provides the authoritative framework for its determination and interpretation. By employing the robust shake-flask method coupled with a validated HPLC-UV analytical protocol, researchers can generate the high-quality, reliable data essential for advancing their work. Understanding the fundamental principles that govern the solubility of this amine hydrochloride allows scientists to not only generate data but to apply it intelligently in experimental design, whether for chemical synthesis or pharmaceutical formulation.

References

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Gupta, L. et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. StuDocu. [Link]

  • SOLUBILITY DATA SERIES. IUPAC-NIST Solubility Data Series. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. [Link]

  • 2-Aminothiazole. Solubility of Things. [Link]

  • Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]

  • Methylamine Hydrochloride. Organic Syntheses. [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Mbous, Y. P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • 2-Aminothiazole hydrochloride. PubChem. [Link]

  • N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt. Pharmaffiliates. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Ethylamine hydrochloride. Solubility of Things. [Link]

  • Patel, R., et al. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities... Rapid Communications in Mass Spectrometry. [Link]

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The 2-Aminothiazole Core: A Historical and Synthetic Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. First described in the late 19th century, its journey from a synthetic curiosity to a "privileged scaffold" in drug discovery is a testament to its remarkable chemical versatility and biological significance. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of 2-aminothiazoles. It is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of this crucial pharmacophore. We will delve into the seminal Hantzsch synthesis, explore alternative synthetic routes, and examine the structure-activity relationships that have led to the development of numerous life-saving therapeutics. Furthermore, this guide will address the important consideration of the 2-aminothiazole core as a potential toxicophore, providing a balanced perspective for its strategic implementation in modern drug design.

A Historical Perspective: The Dawn of the Thiazole Age

The story of 2-aminothiazoles begins with the pioneering work of the German chemist Arthur Rudolf Hantzsch (1857-1935). A prolific and visionary chemist, Hantzsch made significant contributions to the understanding of heterocyclic compounds. In 1887 , he first reported the synthesis of the thiazole ring system, a discovery that would have profound implications for the future of organic and medicinal chemistry.[1][2] His eponymous reaction, the Hantzsch thiazole synthesis , provided a straightforward and efficient method for constructing the thiazole core from readily available starting materials. This breakthrough opened the door for the systematic exploration of thiazole chemistry and the eventual discovery of the immense biological potential held within this heterocyclic scaffold.

The initial discovery was more than just a synthetic achievement; it laid the groundwork for the concept of bioisosterism, where the replacement of one atom or group of atoms with another leads to similar biological activity. The thiazole ring, with its unique electronic and steric properties, would prove to be a valuable bioisostere for other aromatic systems in the decades to come.

Foundational Synthesis: The Hantzsch Reaction and its Legacy

The Hantzsch thiazole synthesis remains the most fundamental and widely utilized method for the preparation of 2-aminothiazoles.[2] Its enduring popularity is a testament to its reliability, broad substrate scope, and generally high yields.

The Core Reaction: Mechanism and Causality

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or thioamide. The reaction proceeds through a well-established, multi-step mechanism that culminates in the formation of the stable, aromatic 2-aminothiazole ring.

The causality behind the experimental choices is rooted in the fundamental principles of nucleophilic substitution and intramolecular cyclization. The thiourea, with its nucleophilic sulfur atom, readily attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This initial step is often the rate-determining step and is facilitated by the use of polar protic solvents that can stabilize the transition state. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, is a thermodynamically favorable process leading to the formation of a five-membered ring intermediate. The final dehydration step results in the formation of the aromatic and highly stable 2-aminothiazole product.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 S-Alkylation (SN2) intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (Aromatization)

Caption: The mechanistic pathway of the Hantzsch 2-aminothiazole synthesis.

A Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable and reproducible method for the synthesis of a model 2-aminothiazole, 2-amino-4-phenylthiazole, via the Hantzsch reaction.

Materials:

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter flask)

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).

  • Solvent Addition: Add 5 mL of methanol to the reaction vessel.

  • Heating and Stirring: Place a magnetic stir bar in the vial and heat the mixture to approximately 100°C with vigorous stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), remove the reaction from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to ensure thorough mixing. A precipitate of 2-amino-4-phenylthiazole should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic impurities.

  • Drying: Allow the product to air-dry on a watch glass or in a desiccator. The resulting crude product is often of sufficient purity for many applications. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Expanding the Synthetic Arsenal: Alternative Routes to 2-Aminothiazoles

While the Hantzsch synthesis is the workhorse for 2-aminothiazole preparation, other methods have been developed over the years, each with its own advantages and specific applications.

The Cook-Heilborn Synthesis: A Pathway to 5-Aminothiazoles

First reported in 1947 by Alan H. Cook and Sir Ian Heilborn, this method provides access to 5-aminothiazoles, a class of compounds that were previously difficult to synthesize.[3] The Cook-Heilborn synthesis involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[3]

The mechanism proceeds through the initial nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent.[3] This is followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the aromatic 5-aminothiazole.[3]

Cook_Heilborn_Workflow start α-Aminonitrile + Carbon Disulfide intermediate Thioacyl Intermediate start->intermediate Nucleophilic Addition cyclization Intramolecular Cyclization intermediate->cyclization 5-exo-dig product 5-Aminothiazole cyclization->product Tautomerization

Caption: A simplified workflow of the Cook-Heilborn synthesis of 5-aminothiazoles.

Tcherniac's Synthesis

Another historical method for the synthesis of 2-aminothiazoles is Tcherniac's synthesis. This approach typically involves the reaction of a thiocyanate with an α-haloketone, followed by treatment with a strong acid. While less common than the Hantzsch synthesis, it offers an alternative route to the 2-aminothiazole core.

The 2-Aminothiazole in Medicinal Chemistry: A Privileged Scaffold

The 2-aminothiazole moiety is widely recognized as a "privileged structure" in medicinal chemistry.[4] This designation is bestowed upon molecular scaffolds that are capable of binding to a variety of biological targets with high affinity, making them fertile ground for the development of new therapeutic agents. The versatility of the 2-aminothiazole core stems from its unique combination of electronic properties, hydrogen bonding capabilities, and its ability to be readily functionalized at multiple positions.

A vast number of drugs and clinical candidates across a wide range of therapeutic areas contain the 2-aminothiazole scaffold, highlighting its profound impact on human health.[5]

Table 1: Representative Drugs Containing the 2-Aminothiazole Moiety

Drug NameTherapeutic AreaMechanism of Action
Dasatinib AnticancerMulti-targeted tyrosine kinase inhibitor
Famotidine Anti-ulcerHistamine H₂ receptor antagonist
Cefdinir AntibacterialThird-generation cephalosporin antibiotic
Meloxicam Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)
Pramipexole Anti-Parkinson'sDopamine agonist
Ritonavir AntiviralHIV protease inhibitor
Structure-Activity Relationships (SAR): A Tale of Substitutions

The biological activity of 2-aminothiazole derivatives can be finely tuned by modifying the substituents at the C2, C4, and C5 positions of the thiazole ring. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

  • Anticancer Activity: In the realm of oncology, 2-aminothiazole-based compounds have shown remarkable efficacy as kinase inhibitors. For instance, in the case of Dasatinib, the 2-aminothiazole core acts as a key pharmacophore that interacts with the hinge region of the ATP-binding site of various kinases.[1] SAR studies have revealed that substitution at the C4 and C5 positions with bulky, lipophilic groups can enhance potency and selectivity.[1][6] Furthermore, modifications to the 2-amino group can modulate the pharmacokinetic properties of the molecule.[1]

  • Antibacterial Activity: The 2-aminothiazole moiety is a common feature in many cephalosporin antibiotics. In these molecules, the 2-aminothiazole group at the C7 position of the cephalosporin core is crucial for their antibacterial activity, particularly against Gram-negative bacteria. The nature of the substituent on the 2-amino group can influence the spectrum of activity and resistance to β-lactamases.

  • Anti-inflammatory Activity: 2-aminothiazole derivatives have also been explored as potent anti-inflammatory agents. SAR studies have shown that the introduction of specific aryl or heteroaryl groups at the C4 and C5 positions can lead to significant inhibition of inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).

A Word of Caution: The 2-Aminothiazole as a Toxicophore

While the 2-aminothiazole scaffold is a valuable tool in drug discovery, it is not without its potential liabilities. The 2-aminothiazole group has been classified as a "toxicophore," meaning it can be metabolically activated to form reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity.[4][7]

The primary mechanism of toxicity is believed to involve the cytochrome P450-mediated oxidation of the thiazole ring to form a reactive epoxide intermediate.[8] This electrophilic epoxide can then be attacked by nucleophilic residues on proteins and DNA, leading to cellular damage and potential idiosyncratic adverse drug reactions.[8]

It is crucial for drug development professionals to be aware of this potential for metabolic activation when designing new 2-aminothiazole-containing compounds. Strategies to mitigate this risk include:

  • Blocking the sites of metabolism: Introducing substituents at the C4 and C5 positions can sterically hinder the approach of P450 enzymes and prevent epoxidation.

  • Modulating electronic properties: The introduction of electron-withdrawing groups can decrease the electron density of the thiazole ring, making it less susceptible to oxidation.

  • Bioisosteric replacement: In some cases, it may be possible to replace the 2-aminothiazole core with a less metabolically labile scaffold while retaining the desired biological activity.

Conclusion: A Scaffold for the Future

From its humble beginnings in the laboratory of Arthur Hantzsch, the 2-aminothiazole has evolved into an indispensable tool in the hands of medicinal chemists. Its rich history, versatile synthesis, and profound biological activity have solidified its place as a truly privileged scaffold. While the potential for metabolic activation requires careful consideration, a thorough understanding of its chemistry and structure-activity relationships allows for the rational design of safe and effective 2-aminothiazole-based therapeutics. As our understanding of disease biology continues to grow, the 2-aminothiazole core is poised to remain a source of innovative and life-changing medicines for years to come.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Retrieved from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Özbek, O., & Alp, M. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 467-482. Retrieved from [Link]

  • Li, J., et al. (2012). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Chinese Journal of Chemistry, 30(11), 2631-2638. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6436. Retrieved from [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. (2021). Medicinal Chemistry Research, 30(4), 771-806. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]

  • Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2921-2926. Retrieved from [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022-12-21). YouTube. Retrieved from [Link]

  • Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1315–1325. Retrieved from [Link]

  • Cook-Heilbron thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

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Foreword: A Molecule-Centric Approach to Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of N-Ethylthiazol-2-amine Hydrochloride

In the realm of drug discovery and materials science, a molecule's identity is defined not just by its chemical structure, but by its physical behavior. The hydrochloride salt of N-Ethylthiazol-2-amine is a case in point. As a derivative of the privileged 2-aminothiazole scaffold, its potential is vast, but its utility is fundamentally governed by its physical characteristics. This guide eschews a simple data sheet in favor of a deeper narrative. We will explore not only what the physical properties of N-Ethylthiazol-2-amine HCl are predicted to be, but also why they manifest as they do, and how they can be empirically verified. This document is structured to provide researchers, scientists, and drug development professionals with both a comprehensive reference and a practical guide to the robust characterization of this important chemical entity.

Molecular Identity and Physicochemical Foundation

This compound is the salt formed from the reaction of the heterocyclic amine, N-Ethylthiazol-2-amine, with hydrochloric acid. This conversion from a free base to a salt is a critical step in pharmaceutical development, often employed to enhance stability and aqueous solubility.

The protonation occurs at the most basic nitrogen atom. In the 2-aminothiazole system, protonation is expected at the exocyclic amine nitrogen, leading to the formation of an ammonium cation, which is stabilized by resonance within the thiazole ring. This structural change from the free base to the salt form is the primary determinant of its distinct physical properties.

Caption: Protonation of the free base to its hydrochloride salt.

Core Molecular Identifiers
PropertyValueSource
Chemical FormulaC₅H₉ClN₂S[1]
Molecular Weight164.65 g/mol [1][2]
CAS Number90586-84-8[1]

Solid-State Properties: Appearance and Melting Point

The physical state of a compound is the first indicator of its purity and nature. As an ionic salt, N-Ethylthiazol-2-amine HCl is expected to be a crystalline solid at room temperature.

Melting Point: A Critical Quality Attribute

The melting point is a crucial parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity, while a broad or depressed range can suggest the presence of impurities. For amine salts, the melting point is significantly influenced by the strength of the ionic interactions in the crystal lattice.

  • Free Base (N-Ethyl-1,3-thiazol-2-amine): 48-49 °C

  • Predicted HCl Salt: The conversion to a hydrochloride salt introduces strong ionic bonds, which require more energy to overcome than the intermolecular forces in the free base. Therefore, the melting point of N-Ethylthiazol-2-amine HCl is expected to be substantially higher than that of its free base. For comparison, a structurally related compound, 2-(4-phenyl-thiazol-2-yl)-ethylamine HCl, melts at 217-218 °C[3]. It is reasonable to anticipate a melting point for N-Ethylthiazol-2-amine HCl in a similar high-temperature range.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard USP <741> method for melting range determination.

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus at a rapid rate (e.g., 10 °C/min) to a temperature approximately 30 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.

  • Validation: The choice of a slow heating rate near the melting point is critical for accuracy. A rapid heating rate can lead to a wider and erroneously higher melting range due to a lag between the thermometer reading and the actual sample temperature.

Solubility Profile: The Gateway to Application

Solubility is a paramount physical property for any compound intended for biological or chemical applications. For drug development professionals, understanding the solubility in aqueous and organic media is fundamental for formulation, bioavailability, and purification strategies.

Predicted Solubility Behavior

As an amine hydrochloride, N-Ethylthiazol-2-amine HCl is expected to exhibit high solubility in polar protic solvents like water and lower alcohols (e.g., ethanol, methanol) due to favorable ion-dipole interactions.[4] Its solubility in nonpolar solvents such as hexane or toluene is predicted to be very low.

  • Aqueous Solubility: The protonated amine and the chloride counter-ion will readily hydrate, promoting dissolution in water. The solubility is expected to be pH-dependent; it will be highest in acidic to neutral conditions and will decrease significantly in basic conditions (pH > pKa), where the compound converts back to its less soluble free base form.[4]

  • Organic Solubility: It may show some solubility in polar aprotic solvents like DMSO and DMF, which can solvate the cationic species. The parent compound, 2-aminothiazole, is soluble in alcohols and diethyl ether.[5]

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility.

G cluster_workflow Shake-Flask Solubility Workflow A 1. Add excess solid to solvent B 2. Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C 3. Phase Separation (Centrifugation/Filtration) B->C D 4. Quantify solute in supernatant (e.g., HPLC, UV-Vis) C->D E 5. Report solubility (e.g., mg/mL) D->E

Caption: Workflow for the Shake-Flask Solubility Assay.

  • System Preparation: Add an excess amount of N-Ethylthiazol-2-amine HCl to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed, screw-capped vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the solid phase from the saturated solution. This is a critical step to avoid overestimation. Centrifugation at high speed followed by careful removal of the supernatant is recommended. Alternatively, filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) can be used, but the initial portion of the filtrate should be discarded to prevent errors from filter adsorption.

  • Quantification: Accurately dilute a known volume of the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Trustworthiness Check: The experiment should be run in triplicate. The concentration of the dissolved solid should also be measured at different time points (e.g., 24h and 48h) to ensure that equilibrium has been reached.

Spectroscopic Fingerprinting for Structural Verification

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for unambiguous structural confirmation and the identification of key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For N-Ethylthiazol-2-amine HCl, the IR spectrum is expected to be dominated by vibrations from the protonated amine group and the thiazole ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
~3200-2800N⁺-HStretchVery broad, strong band
~2980-2850C-H (Alkyl)StretchMedium to weak
~1630-1580C=N / C=CRing StretchMedium to strong
~1600-1500N⁺-HBendMedium, often overlaps with ring stretches
~1470-1430C-H (Alkyl)BendMedium

The most telling feature will be the very broad and intense absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is a result of extensive hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Thiazole Ring Protons (2H): Expected to appear as two doublets in the aromatic region, likely between δ 6.5-7.5 ppm. The coupling constant between them would be small (~3-5 Hz).

  • Ethyl Group -CH₂- (2H): A quartet is expected due to coupling with the -CH₃ protons. The nitrogen atom will cause a downfield shift, placing this signal around δ 3.2-3.6 ppm.

  • Ethyl Group -CH₃ (3H): A triplet is expected due to coupling with the -CH₂- protons, appearing further upfield around δ 1.2-1.5 ppm.

  • Amine N⁺-H₂ (2H): This signal is expected to be a broad singlet. Its chemical shift is highly dependent on concentration and residual water in the solvent but could appear in the δ 8.0-10.0 ppm range. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the N⁺-H₂ signal to disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

The molecule has 5 unique carbon atoms and should therefore display 5 distinct signals.

  • Thiazole C2 (Amine-bearing): ~δ 165-170 ppm (most downfield due to attachment to two heteroatoms).

  • Thiazole C4 & C5: ~δ 105-140 ppm.

  • Ethyl -CH₂-: ~δ 40-45 ppm.

  • Ethyl -CH₃: ~δ 14-18 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. When analyzed by techniques like Electrospray Ionization (ESI), the spectrum will detect the cationic form of the molecule.

  • Expected Molecular Ion: The mass spectrometer will detect the cation, which is the free base N-Ethylthiazol-2-amine. The expected exact mass for [C₅H₈N₂S + H]⁺ would be approximately 129.05 m/z.

  • Fragmentation: The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight (the free base is 128 g/mol ). Common fragmentation patterns for alkylamines involve α-cleavage (breaking the C-C bond adjacent to the nitrogen), which would lead to characteristic fragment ions.

Crystallography: The Definitive Structure

While no public crystal structure data is currently available for N-Ethylthiazol-2-amine HCl, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid.

Insights from a Potential Crystal Structure:

  • Bond Lengths and Angles: Precise measurement of all atomic positions would confirm the connectivity and geometry of the molecule.

  • Conformation: It would reveal the preferred rotational conformation of the ethyl group relative to the thiazole ring.

  • Intermolecular Interactions: Crucially, it would detail the hydrogen bonding network between the N⁺-H₂ group and the chloride anions, as well as other non-covalent interactions that govern the crystal packing. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

References

  • PubChem. 2-Aminothiazole hydrochloride. [Link][6]

  • PubChem. 2-Aminothiazole. [Link][7]

  • Wikipedia. 2-Aminothiazole. [Link][5]

  • PubChem. N-ethyl-1,2-benzothiazol-3-amine;hydron;chloride. [Link][8]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link][9]

  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link][10]

  • Solubility of Things. Ethylamine hydrochloride. [Link][4]

  • NIST. 2-Thiazoline, 2-amino-, hydrochloride. [Link][11]

  • NIST. Aminothiazole. [Link][12]

  • SpectraBase. Ethylamine hydrochloride. [Link][13]

  • PubChem. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1). [Link][2]

  • NIST. Thiazole, 2-amino-5-methyl-. [Link][14]

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An In-depth Technical Guide to the Safe Handling of N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for N-Ethylthiazol-2-amine hydrochloride (CAS No. 90586-84-8). As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended to supplement, not replace, institutional safety protocols and the full Safety Data Sheet (SDS).

Chemical Identification and Properties

This compound is a specialty chemical often used in pharmaceutical research and development. Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
CAS Number 90586-84-8[1], [2]
Molecular Formula C₅H₉ClN₂S[2]
Molecular Weight 164.65 g/mol [2]
Synonyms ETHYL-THIAZOL-2-YL-AMINE HYDROCHLORIDE[1]
Physical State Solid (Powder)
Decomposition Temperature Not available[1]
Solubility Not available

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Pictogram:



Signal Word: Warning [1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Assessment

The toxicological properties of this compound have not been fully investigated. However, based on its GHS classification, it is known to be an irritant to the skin, eyes, and respiratory system. Due to the limited data, this compound should be handled with the assumption that it may have other unknown toxic effects.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected for integrity before each use.[3]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[3]

Handling Workflow

The following diagram outlines the standard workflow for handling this compound, emphasizing key safety checkpoints.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_store Store Securely cleanup_waste->cleanup_store

Caption: A stepwise workflow for the safe handling of this compound.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store in a locked cabinet or other secure location.[1]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: Hazardous decomposition products may be released upon combustion, including carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

For a minor spill, trained personnel may follow the procedure below. For a major spill, evacuate the area and contact emergency services.

G Accidental Spill Response Workflow spill_alert Alert Personnel & Secure Area spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain Spill with Inert Material spill_ppe->spill_contain spill_collect Carefully Collect Spilled Material spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_dispose Dispose of Waste in Accordance with Regulations spill_clean->spill_dispose

Caption: A workflow for responding to an accidental spill of this compound.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Dust generation.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Carbon oxides, hydrogen chloride, nitrogen oxides, sulfur oxides.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1] Do not allow the material to enter drains or waterways.

Ecological Information

There is no specific data available regarding the ecotoxicity of this compound.[1]

References

  • SD Fine-Chem. GHS Safety Data Sheet. [Link]

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. [Link]

  • CED Engineering. A Guide to Working with Corrosive Substances. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

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Methodological & Application

The Strategic Application of N-Ethylthiazol-2-amine Hydrochloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in a multitude of clinically approved drugs.[3][4] Within this class, 2-aminothiazole derivatives have garnered significant attention due to their synthetic tractability and broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] This guide focuses on a specific, yet highly versatile building block: N-Ethylthiazol-2-amine hydrochloride (C₅H₉ClN₂S, Mol. Wt.: 164.65 g/mol ).[6] The introduction of an ethyl group on the exocyclic amine provides a valuable vector for further synthetic elaboration, offering a distinct advantage in the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for the application of this compound in the synthesis of novel therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthetic campaigns.

PropertyValueSource
Molecular Formula C₅H₉ClN₂S[6]
Molecular Weight 164.65 g/mol [6]
Appearance Typically a solidN/A
Purity >95% (typical)[6]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Standard Laboratory Practice

Note on the Hydrochloride Salt: The hydrochloride salt form of N-Ethylthiazol-2-amine enhances its stability and solubility in polar solvents, which can be advantageous for certain reaction conditions. However, it is often necessary to liberate the free base in situ using a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), prior to its reaction with electrophiles.

Synthetic Utility and Core Reactions

The N-ethyl-2-aminothiazole moiety is a versatile pharmacophore that can be incorporated into larger molecules through several key synthetic transformations. The exocyclic secondary amine is a potent nucleophile, making it an ideal handle for derivatization.

Workflow for Derivatization of N-Ethylthiazol-2-amine

G A N-Ethylthiazol-2-amine Hydrochloride B Free Base Generation (e.g., TEA, DIPEA) A->B Base C Acylation (Acid Chlorides, Anhydrides) B->C Electrophile D Sulfonylation (Sulfonyl Chlorides) B->D Electrophile E Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) B->E Electrophile + Reducing Agent F Amide Derivatives C->F G Sulfonamide Derivatives D->G H N-Alkylated Derivatives E->H

Caption: General workflow for the derivatization of N-Ethylthiazol-2-amine.

Application Note 1: Synthesis of Novel Amide Derivatives as Potential Kinase Inhibitors

Background: The 2-aminothiazole core is a key feature in several approved kinase inhibitors, such as Dasatinib.[3] The amide bond is a stable and synthetically accessible linkage that allows for the introduction of diverse functionalities to probe the binding pockets of target kinases. The N-ethyl group can provide additional hydrophobic interactions or be positioned to influence the overall conformation of the molecule.

Protocol: Acylation of N-Ethylthiazol-2-amine with a Substituted Benzoyl Chloride

This protocol describes a general procedure for the synthesis of N-ethyl-N-(thiazol-2-yl)benzamides.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Suspend the starting material in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The formation of a precipitate (triethylamine hydrochloride) may be observed. Stir for 10-15 minutes at 0 °C to ensure complete formation of the free base.

  • Electrophile Addition: While maintaining the temperature at 0 °C, add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

Self-Validation: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal from the starting material and the appearance of characteristic aromatic and ethyl signals in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the success of the reaction.

Application Note 2: Synthesis of Sulfonamide Analogs for Antimicrobial Screening

Background: The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. Combining this moiety with the 2-aminothiazole scaffold can lead to the development of novel compounds with potential antibacterial or antifungal activity.[5]

Protocol: Sulfonylation of N-Ethylthiazol-2-amine

This protocol outlines the synthesis of N-ethyl-N-(thiazol-2-yl)benzenesulfonamides.

Materials:

  • This compound

  • Substituted benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine (can act as both base and solvent)

  • Anhydrous Dichloromethane (DCM) (optional, as co-solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine. If solubility is an issue, a co-solvent such as anhydrous DCM can be added.

  • Electrophile Addition: Cool the solution to 0 °C. Add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the pyridine.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Trustworthiness of the Protocol: This is a standard and reliable method for the synthesis of sulfonamides from amines. The acidic and basic washes in the workup are crucial for removing starting materials and byproducts, ensuring a cleaner crude product for purification.

Biological Context and Downstream Applications

The derivatives synthesized from this compound can be screened against a wide array of biological targets.

Potential Therapeutic Areas for N-Ethylthiazol-2-amine Derivatives

G A N-Ethylthiazol-2-amine Hydrochloride B Synthetic Derivatization A->B C Anticancer (e.g., Kinase Inhibition) B->C D Antimicrobial (Antibacterial, Antifungal) B->D E Anti-inflammatory B->E F CNS Disorders B->F

Caption: Potential therapeutic applications of N-Ethylthiazol-2-amine derivatives.

  • Anticancer: As previously mentioned, the 2-aminothiazole scaffold is a key component of kinase inhibitors.[7] Novel derivatives can be tested in cell-based assays against various cancer cell lines (e.g., breast, lung, leukemia) to determine their anti-proliferative activity.[3]

  • Antimicrobial: Thiazole-containing compounds have shown significant promise as antibacterial and antifungal agents.[8][9] Newly synthesized molecules can be evaluated for their minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory: Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory properties. This can be assessed through assays measuring the inhibition of inflammatory mediators like cyclooxygenases (COX) or cytokines.

  • Central Nervous System (CNS) Disorders: The thiazole nucleus is also present in drugs targeting CNS disorders. Derivatives can be explored for their potential as neuroprotective agents or for their activity on various CNS receptors.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material in medicinal chemistry. Its strategic use allows for the efficient generation of diverse libraries of compounds built around the privileged 2-aminothiazole scaffold. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this building block in the quest for novel and effective therapeutic agents. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel chemical entities will remain a critical driver of drug discovery, and scaffolds like N-Ethylthiazol-2-amine will continue to play a pivotal role in this endeavor.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medical Chemistry Research, 30(4), 771–806. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 89-98. [Link]

  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (2019). Synthetic Communications, 49(8), 1075-1091. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Molecules, 27(6), 1863. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-25. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-25. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • 2-Aminothiazole hydrochloride. (n.d.). PubChem. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). Molecules, 21(5), 629. [Link]

  • N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt. (n.d.). Pharmaffiliates. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(3), 239-245. [Link]

Sources

Application Notes & Protocols: N-Ethylthiazol-2-amine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethylthiazol-2-amine hydrochloride is a pivotal heterocyclic building block, belonging to the esteemed 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. It outlines its core reactivity, provides detailed, field-proven protocols for key transformations, and explains the rationale behind experimental choices to empower chemists in leveraging this versatile molecule for the synthesis of novel compounds.

Chemical Profile and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₅H₈N₂S · HCl
Molecular Weight 164.65 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 212 - 214 °C[4]
Solubility Soluble in water, methanol.
Critical Safety Precautions

This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Hazard Summary: Harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.[4]

  • Required PPE: Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[5][6] Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[4][5]

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]

  • Storage: Store locked up in a dry, cool, and well-ventilated place.[5][6] Keep the container tightly closed and store it in a corrosive-resistant container.[4]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the nucleophilic character of the exocyclic nitrogen atom. However, its formulation as a hydrochloride salt is a critical factor that must be addressed in any reaction design.

  • The Role of the Hydrochloride Salt: The primary amine is protonated, forming an ammonium salt. This renders the nitrogen non-nucleophilic. To engage in reactions, the free amine must be generated in situ.

  • In Situ Deprotonation: A non-nucleophilic base is required to neutralize the hydrochloride and liberate the free N-Ethylthiazol-2-amine. The choice of base is crucial; it must be strong enough to deprotonate the ammonium salt but should not interfere with the desired reaction. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

Deprotonation cluster_start Starting Materials cluster_product Active Nucleophile Thiazole_HCl N-Ethylthiazol-2-amine Hydrochloride (Inactive Salt) Free_Amine N-Ethylthiazol-2-amine (Free Base) Thiazole_HCl->Free_Amine Deprotonation Base Tertiary Amine Base (e.g., Triethylamine) Base->Free_Amine Salt_Byproduct Triethylammonium Chloride

Caption: Liberation of the active nucleophile.

Synthetic Applications and Experimental Protocols

The free N-Ethylthiazol-2-amine is a potent nucleophile that readily participates in a variety of classical organic transformations. The 2-aminothiazole core is frequently used to synthesize derivatives for evaluation as potential therapeutic agents.[7][8]

workflow Start 1. Reagent Preparation (Thiazole HCl, Electrophile, Base) Reaction 2. Reaction Setup (Inert atmosphere, Solvent, Temp. Control) Start->Reaction Combine Quench 3. Reaction Quench & Work-up (e.g., Water wash, Extraction) Reaction->Quench Monitor to completion (TLC) Purify 4. Purification (Column Chromatography, Recrystallization) Quench->Purify Isolate crude product Analyze 5. Product Characterization (NMR, MS, IR) Purify->Analyze Collect pure fractions Final Pure, Characterized Derivative Analyze->Final Confirm structure

Caption: General experimental workflow for synthesis.

Application I: N-Acylation for Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). N-acylation of N-Ethylthiazol-2-amine provides access to a vast array of derivatives.[9]

General Scheme: R-COCl (Acid Chloride) + N-Ethylthiazol-2-amine → R-CONH-(N-Ethylthiazole)

Protocol: Synthesis of N-(N-Ethylthiazol-2-yl)benzamide

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent. Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (TEA, 1.1 eq) to the suspension. Stir for 15-20 minutes. The mixture should become a clear solution as the free amine is generated.

  • Electrophile Addition: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(N-Ethylthiazol-2-yl)benzamide.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Rationale:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, especially important as acid chlorides are moisture-sensitive.

  • Anhydrous Solvent: Water would react with the acid chloride, reducing yield.

  • Triethylamine (TEA): Acts as a non-nucleophilic base to neutralize the generated HCl and the initial hydrochloride salt, driving the reaction forward.

  • 0 °C Addition: The acylation reaction is exothermic. Slow addition at low temperature controls the reaction rate and prevents potential side reactions.

Application II: Sulfonamide Synthesis

Thiazole-based sulfonamides are a class of compounds investigated for a range of biological activities, including enzyme inhibition.[2]

General Scheme: R-SO₂Cl (Sulfonyl Chloride) + N-Ethylthiazol-2-amine → R-SO₂NH-(N-Ethylthiazole)

Protocol: Synthesis of N-(N-Ethylthiazol-2-yl)benzenesulfonamide

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add benzenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate (3x).

  • Isolation: Wash the combined organic layers with 1M HCl (to remove excess pyridine), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure sulfonamide.

  • Characterization: Confirm the structure via spectroscopic methods (NMR, MS, IR).

Causality and Rationale:

  • Pyridine as Solvent and Base: Pyridine serves a dual role. It is a suitable solvent for the reactants and also acts as the base to neutralize the HCl, activating the amine nucleophile.

  • Overnight Reaction: Sulfonylation is often slower than acylation, requiring longer reaction times to proceed to completion.

Application III: Schiff Base (Imine) Formation

The reaction with aldehydes or ketones yields Schiff bases, which are versatile intermediates for synthesizing more complex heterocyclic systems or can be reduced to form secondary amines.[3]

General Scheme: R-CHO (Aldehyde) + N-Ethylthiazol-2-amine → R-CH=N-(N-Ethylthiazole)

Protocol: Synthesis of (E)-N-Benzylidene-N-ethylthiazol-2-amine

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Base Addition: Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The formation of the product can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude product can be purified by recrystallization from ethanol or another suitable solvent.

  • Characterization: Analyze the purified product by NMR and MS to confirm its identity.

Causality and Rationale:

  • Catalytic Acid: The formation of the imine is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: The reaction is reversible. Heating and, if necessary, removal of the water byproduct (e.g., with a Dean-Stark apparatus for less reactive substrates) drives the equilibrium towards the product.[3]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient base, amine salt did not fully convert to free base.Ensure at least 1.0 equivalent of base is used relative to the hydrochloride salt. Consider a stronger, non-nucleophilic base like DBU if needed.
Low reactivity of the electrophile.Increase reaction temperature or extend reaction time. For carboxylic acids, use a coupling agent (e.g., EDC, HATU).[9]
Multiple Products Di-acylation or other side reactions.Maintain low temperature during the addition of the electrophile. Ensure slow, controlled addition.
Impure starting materials.Check the purity of reagents before starting the reaction.
Difficult Purification Product and starting material have similar polarity.Drive the reaction to full completion. If unreacted amine remains, an acidic wash during work-up can help remove it.
Byproducts from the base (e.g., triethylammonium salts).Ensure thorough aqueous washes during the work-up procedure to remove water-soluble salts.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. By understanding its fundamental reactivity—specifically the need to liberate the free amine from its hydrochloride salt—chemists can effectively employ it in a wide range of transformations. The protocols for N-acylation, sulfonamide synthesis, and imine formation detailed herein provide a solid foundation for synthesizing diverse libraries of novel thiazole-containing compounds for further investigation.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for N-Ethyl-2-aminothiazole hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/650454]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-5-ethyl-1,3,4-thiadiazole. (Note: While for a different isomer, it provides relevant general handling for aminothiazole derivatives). [URL: https://www.fishersci.com/sds]
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [URL: https://www.mdpi.com/1420-3049/26/5/1449]
  • Patel, N. B., et al. (2011). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [URL: https://www.imedpub.
  • PubMed. (2016). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. [URL: https://pubmed.ncbi.nlm.nih.gov/27855263/]
  • Fisher Scientific. (2021). Safety Data Sheet for 2-Aminothiazole. [URL: https://www.fishersci.com/sds]
  • Guidechem. (n.d.). n-methylthiazol-2-amine hydrochloride (cas 6142-07-0) SDS/MSDS download. [URL: https://www.guidechem.com/msds/6142-07-0.html]
  • Enamine. (n.d.). Safety Data Sheet for 1,3-thiazole-2-thiol. [URL: https://www.enamine.net/sds]
  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7956461/]
  • DTIC. (n.d.). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [URL: https://apps.dtic.
  • PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10890696/]
  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [URL: https://www.derpharmachemica.
  • PubMed. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. [URL: https://pubmed.ncbi.nlm.nih.gov/38955140/]
  • National Center for Biotechnology Information. (2015). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273333/]
  • YouTube. (2018). Amine Synthesis Reactions. [URL: https://www.youtube.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). European Chemical Bulletin. [URL: https://www.eurchembull.com/index.php/ecb/article/view/2822]
  • ResearchGate. (2025). Synthesis and molecular docking studies of some new 2-N-acylaminobenzothiazole derivatives. [URL: https://www.researchgate.
  • BenchChem. (2025). Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic acid in Synthetic Chemistry and Drug Discovery. [URL: https://www.benchchem.com/application-notes/2-(1-aminoethyl)thiazole-5-carboxylic-acid]
  • ResearchGate. (2020). Studying Characterization of Some New Heterocyclic Derivatives that Synthesized from 2-Aminobenzothiazole Derivatives. [URL: https://www.researchgate.
  • OUCI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [URL: https://ouci.dntb.gov.ua/en/works/CN-4J927X2Q/]
  • ResearchGate. (2025). (PDF) Synthesis and nuclear magnetic resonance study of 2-thiazolines. [URL: https://www.researchgate.net/publication/233519391_Synthesis_and_nuclear_magnetic_resonance_study_of_2-thiazolines]

Sources

Application Notes and Protocols for N-Ethylthiazol-2-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethylthiazol-2-amine hydrochloride is a heterocyclic amine that serves as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive secondary amine appended to a thiazole core, allows for a wide array of chemical transformations. The thiazole ring itself is a prominent scaffold in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Consequently, protocols for the selective modification of N-Ethylthiazol-2-amine are of significant interest to researchers in drug discovery and materials science.

This guide provides detailed, field-proven protocols for several key reactions involving this compound. The focus is not merely on procedural steps but on the underlying chemical principles, offering researchers the insights needed to adapt and troubleshoot these reactions for their specific applications.

Chemical Identity and Properties
PropertyValue
Molecular Formula C₅H₉ClN₂S[1]
Molecular Weight 164.65 g/mol [1]
Appearance Off-white to yellow crystalline solid
Melting Point 212 - 214 °C
Solubility Soluble in water[2]
MDL Number MFCD09701412[1]
Critical Safety & Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]

  • Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid breathing dust.[2][3] Wash hands thoroughly after handling and before eating or drinking.[2]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2][4] Store locked up.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

Protocol 1: N-Acylation via Amide Coupling

N-acylation is a fundamental transformation for converting the secondary amine of N-Ethylthiazol-2-amine into an amide. This reaction is crucial for synthesizing vast libraries of compounds for structure-activity relationship (SAR) studies. The use of peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for amide bond formation from carboxylic acids.

Causality and Experimental Rationale

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and results in the loss of a water molecule, conditions that are often incompatible with complex molecules. Coupling agents like EDCI activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions and minimize racemization (if the carboxylic acid has a chiral center) by forming an activated HOBt-ester, which then cleanly reacts with the amine.[5] A mild base, such as Triethylamine (Et₃N), is required to deprotonate the this compound starting material, liberating the free secondary amine for reaction.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine·HCl & Et₃N in Dry CH₂Cl₂ prep_acid Add Carboxylic Acid prep_amine->prep_acid Stir at RT cool Cool to 0 °C (Ice Bath) prep_acid->cool add_reagents Add HOBt & EDCI·HCl cool->add_reagents warm Warm to RT Stir for 16h add_reagents->warm evap Evaporate Solvent warm->evap extract Aqueous Workup (e.g., EtOAc/H₂O) evap->extract purify Column Chromatography extract->purify

Caption: Workflow for the EDCI/HOBt mediated N-acylation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 164.65 mg).

  • Solvent and Base Addition: Add anhydrous Dichloromethane (CH₂Cl₂) (10 mL) followed by Triethylamine (Et₃N) (1.1 mmol, 0.153 mL) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature until the solid dissolves.

  • Carboxylic Acid Addition: Add the desired carboxylic acid (1.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.0 mmol, 135 mg) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 mmol, 230 mg).[5]

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for 16 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) (20 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate).

Quantitative Data Summary
ReagentMolar Eq.Amount (for 1 mmol scale)
N-Ethylthiazol-2-amine·HCl1.0164.65 mg
Carboxylic Acid1.01.0 mmol
Triethylamine (Et₃N)1.10.153 mL
HOBt1.0135 mg
EDCI·HCl1.2230 mg
Anhydrous CH₂Cl₂-10 mL
Reaction Time -17 hours
Temperature -0 °C to Room Temp.
Troubleshooting & Field Insights
  • Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates. A small excess (1.1 eq) of the carboxylic acid can sometimes drive the reaction to completion.

  • Side Products: The primary side product is often an N-acylurea, formed from the rearrangement of the O-acylisourea intermediate. Adding HOBt helps to minimize this.[5]

  • Alternative Coupling Agents: Other coupling agent systems like HATU or HBTU can be used, especially for sterically hindered carboxylic acids or amines.

Protocol 2: Condensation with Aldehydes (Schiff Base Formation)

The reaction between the secondary amine of N-Ethylthiazol-2-amine and an aldehyde results in the formation of an iminium ion, the nitrogen analog of a ketone or aldehyde. This condensation is a cornerstone of organic chemistry, enabling the synthesis of a vast range of heterocyclic systems and functional groups.[6] For primary amines, this reaction forms a neutral imine, also known as a Schiff base.[7][8] With a secondary amine like N-Ethylthiazol-2-amine, the final stable product after reaction with an aldehyde is often an enamine if an alpha-proton is available on the aldehyde, or it can be trapped as a stable iminium salt.

Causality and Experimental Rationale

This condensation reaction is typically catalyzed by a weak acid.[6] The acid serves to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the amine nucleophile. A strong acid is avoided because it would fully protonate the amine, rendering it non-nucleophilic.[6] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the iminium ion. The removal of water, often achieved by azeotropic distillation with a Dean-Stark apparatus or the use of a drying agent, drives the equilibrium towards the product.

Experimental Workflow: Schiff Base/Iminium Formation

reagents Combine Amine·HCl, Aldehyde, & Solvent (e.g., Toluene) add_catalyst Add Catalytic Acid (e.g., Acetic Acid) reagents->add_catalyst reflux Heat to Reflux (with Dean-Stark Trap) add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool, Evaporate Solvent monitor->workup purify Purify Product (Recrystallization or Chromatography) workup->purify

Caption: General workflow for acid-catalyzed iminium formation.

Detailed Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine this compound (1.0 mmol, 164.65 mg), the desired aldehyde (1.05 mmol), and Toluene (20 mL).

  • Base Addition: Add Triethylamine (1.1 mmol, 0.153 mL) to liberate the free amine. Stir for 5 minutes.

  • Catalyst: Add a catalytic amount of glacial Acetic Acid (2-3 drops).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-8 hours). A general protocol involves refluxing for over 8 hours.[7]

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the aldehyde and amine spots.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (15 mL) to remove the acetic acid catalyst.

    • Wash with brine (15 mL), dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product (an iminium salt or enamine) can be purified by recrystallization from a suitable solvent system (e.g., Ethanol or EtOAc/Hexane) or by silica gel chromatography if necessary.

Quantitative Data Summary
ComponentMolar Eq.Amount (for 1 mmol scale)
N-Ethylthiazol-2-amine·HCl1.0164.65 mg
Aldehyde1.051.05 mmol
Triethylamine (Et₃N)1.10.153 mL
Toluene-20 mL
Glacial Acetic AcidCatalytic2-3 drops
Reaction Time -2-8 hours
Temperature -Reflux (~111 °C)
Troubleshooting & Field Insights
  • Reversible Reaction: If the reaction does not go to completion, ensure that water is being efficiently removed. Using molecular sieves in the reaction flask can be an alternative to a Dean-Stark trap for smaller-scale reactions.

  • Catalyst Choice: While acetic acid is common, other catalysts like p-toluenesulfonic acid (p-TSA) can be used, but care must be taken not to use too much, which could protonate the starting amine.

  • Product Stability: Iminium ions can be sensitive to hydrolysis. Ensure all workup steps are performed efficiently and without unnecessary exposure to water.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide, catalyzed by a palladium complex.[9] While this reaction does not directly involve the N-ethylamino group, it is a critical protocol for modifying the thiazole ring, a common strategy in drug development. For instance, one could synthesize a library of 4-aryl-N-ethylthiazol-2-amines by coupling a 4-bromo-N-ethylthiazol-2-amine precursor with various arylboronic acids.

Causality and Experimental Rationale

The reaction is catalyzed by a Palladium(0) species, which is often generated in situ from a Pd(II) precatalyst. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the thiazole halide.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The choice of ligand for the palladium catalyst is crucial for stabilizing the catalyst and facilitating the elementary steps of the cycle.

Experimental Workflow: Suzuki-Miyaura Coupling

setup Combine Halo-thiazole, Boronic Acid, Base (e.g., K₂CO₃), & Solvent degas Degas the Mixture (Argon bubbling or Freeze-Pump-Thaw) setup->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool, Filter through Celite, Aqueous Workup monitor->workup purify Column Chromatography workup->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol (Hypothetical Example)

This protocol describes the coupling of a hypothetical 4-bromo-N-ethylthiazol-2-amine with Phenylboronic acid.

  • Setup: To a Schlenk flask, add 4-bromo-N-ethylthiazol-2-amine (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).[10]

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Solvent and Degassing: Add a solvent mixture, for example, a 3:1 mixture of Dioxane and Water (10 mL). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the disappearance of the starting halide by TLC or GC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 4-phenyl-N-ethylthiazol-2-amine.

Quantitative Data Summary
ComponentMolar Eq.Amount (for 1 mmol scale)
4-Bromo-N-ethylthiazol-2-amine1.01.0 mmol
Phenylboronic Acid1.51.5 mmol
K₂CO₃2.02.0 mmol
Pd(PPh₃)₄0.050.05 mmol
Dioxane/Water (3:1)-10 mL
Reaction Time -8-12 hours
Temperature -90 °C
Troubleshooting & Field Insights
  • Low Conversion: Incomplete degassing is a common cause of failure, as oxygen can deactivate the Pd(0) catalyst. Ensure the system is thoroughly purged with an inert gas.

  • Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen). Using a slight excess of the boronic acid (1.2-1.5 eq.) is standard practice.

  • Catalyst Choice: For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), more advanced catalyst systems using ligands like SPhos or XPhos may be required.[11] Anhydrous conditions may also be more effective for certain substrates.[12]

References

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for Bis(2-chloroethyl)amine hydrochloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET for Ethylamine hydrochloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 1,3,4-Thiadiazol-2-amine, 5-ethyl-.
  • Fisher Scientific. (2021). SAFETY DATA SHEET for 2-Thiazolamine.
  • PubChem. N-Ethyl-4-phenylthiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Ghaffari, B., et al. (2025). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. (n.d.). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. [Link]

  • Gkokas, C., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. MDPI. [Link]

  • Amir, M., & Kumar, S. (2007). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. National Institutes of Health. [Link]

  • Organic Chemistry Tutor. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

  • Gildner, P. G., & Colacot, T. J. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Institutes of Health. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. [Link]

  • White, A. W., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]

Sources

Application Notes and Protocols for N-Ethylthiazol-2-amine Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "wonder nucleus" in medicinal chemistry due to its presence in numerous bioactive compounds and its versatile synthetic accessibility.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] Within this promising class of compounds, N-substituted 2-aminothiazoles are of particular interest. This document focuses specifically on the applications of N-Ethylthiazol-2-amine derivatives , exploring their potential in antimicrobial research and providing detailed protocols for their synthesis and evaluation.

The Thiazole Core: A Privileged Scaffold in Antimicrobial Drug Discovery

The thiazole moiety is a cornerstone in the architecture of many clinically significant drugs.[2][6] Its unique electronic properties and ability to form hydrogen bonds and other non-covalent interactions contribute to its effective binding with various biological targets. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration through bacterial cell membranes, a crucial step for exerting their inhibitory effects.[1]

Rationale for N-Ethyl Functionalization

While the 2-aminothiazole core is a common starting point for derivatization, substitution at the amino group provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting compounds. The introduction of an N-ethyl group can influence:

  • Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross microbial cell membranes.

  • Steric Profile: The size and conformation of the N-ethyl group can affect the binding affinity and selectivity of the derivative for its molecular target.

  • Metabolic Stability: N-alkylation can protect the amino group from metabolic degradation, potentially improving the pharmacokinetic profile of the compound.

  • Structure-Activity Relationship (SAR): Systematic modification of the N-substituent is a key strategy in optimizing the antimicrobial potency and spectrum of activity.

Synthesis of N-Ethylthiazol-2-amine Derivatives

The Hantzsch thiazole synthesis is the most widely recognized and versatile method for constructing the thiazole ring.[7] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of N-Ethylthiazol-2-amine derivatives, N-ethylthiourea serves as a key precursor.

General Synthesis Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of a 4-aryl-N-ethylthiazol-2-amine derivative.

Materials:

  • Substituted α-bromoacetophenone (1 mmol)

  • N-ethylthiourea (1.1 mmol)

  • Ethanol (20 mL)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted α-bromoacetophenone (1 mmol) and N-ethylthiourea (1.1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure N-ethyl-4-arylthiazol-2-amine derivative.

  • Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Putative Mechanisms of Antimicrobial Action

While the precise mechanisms of action for N-Ethylthiazol-2-amine derivatives are still under investigation, insights can be drawn from studies on the broader class of thiazole-based antimicrobials. Potential molecular targets include:

  • Cell Wall and Membrane Integrity: The amphiphilic character of some thiazole derivatives allows them to intercalate into the microbial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death.[1]

  • Enzyme Inhibition: Thiazole derivatives have been shown to inhibit essential microbial enzymes.

    • MurB Inhibition: Molecular docking studies suggest that some 2-aminothiazole derivatives may act by inhibiting UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for peptidoglycan biosynthesis in bacteria.[8]

    • DNA Gyrase Inhibition: The inhibition of DNA gyrase, a type II topoisomerase necessary for bacterial DNA replication, is another proposed mechanism for some thiazole-containing compounds.

    • CYP51 Inhibition: In fungi, thiazole derivatives may target lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis. Disruption of this pathway compromises the integrity of the fungal cell membrane.[8]

Figure 1: Potential Microbial Targets of Thiazole Derivatives.

cluster_0 N-Ethylthiazol-2-amine Derivative cluster_1 Microbial Cell Derivative N-Ethylthiazol-2-amine Derivative CellMembrane Cell Membrane Disruption Derivative->CellMembrane Permeabilization EnzymeInhibition Enzyme Inhibition Derivative->EnzymeInhibition MurB MurB (Peptidoglycan Synthesis) EnzymeInhibition->MurB DNAGyrase DNA Gyrase (DNA Replication) EnzymeInhibition->DNAGyrase CYP51 CYP51 (Ergosterol Synthesis) EnzymeInhibition->CYP51

Structure-Activity Relationship (SAR) Studies

The antimicrobial potency of N-Ethylthiazol-2-amine derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties. Based on broader studies of 2-aminothiazole derivatives, the following SAR principles can be inferred:

  • Substitution at the 4-position: The introduction of aryl groups at the 4-position of the thiazole ring is a common strategy. The electronic properties of substituents on this aryl ring can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modulate the molecule's electronic distribution and its interaction with the target.

  • The N-Ethyl Group: The ethyl group at the 2-amino position contributes to the overall lipophilicity of the molecule. Further elongation or branching of this alkyl chain may lead to a decrease in activity, suggesting an optimal size for this substituent. For instance, a study on 2-alkyl-4-(4-hydroxyphenyl)thiazoles showed that a 2-ethyl derivative had low antimicrobial activity (MIC 200 μg/mL), indicating that increasing lipophilicity in this position does not necessarily enhance potency.[9]

  • Hybridization with other heterocycles: Incorporating other bioactive heterocyclic moieties into the N-Ethylthiazol-2-amine scaffold can lead to synergistic effects and enhanced antimicrobial activity.

Derivative Class Key Structural Features Observed Antimicrobial Activity Trend Reference
2-Alkyl-4-(4-hydroxyphenyl)thiazolesEthyl group at the 2-positionLow antimicrobial activity (MIC 200 µg/mL), suggesting that increased lipophilicity at this position may not be beneficial.[9]
4-(4-bromophenyl)-thiazol-2-amine derivativesBromo-substitution on the 4-phenyl ringShowed promising in vitro antibacterial activity against S. aureus and E. coli.[2]
Thiazole-pyrazoline hybridsPhenyl ring on the pyrazoline moietyThe presence of a phenyl ring enhances antibacterial action.[2]
N-phenylacetamide derivatives with 4-arylthiazole4-fluorophenyl at the 4-position of the thiazoleSuperior antibacterial activity against Xanthomonas oryzae pv. Oryzae compared to commercial standards.[10]

Protocols for Antimicrobial Susceptibility Testing

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standard and widely used technique.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the N-Ethylthiazol-2-amine derivative in a suitable solvent (e.g., DMSO)

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Reference antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Figure 2: Workflow for MIC Determination by Broth Microdilution.

MIC_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilution Perform serial dilution of test compound prep_plate->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate prep_inoculum Prepare and standardize microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C, 24h) inoculate->incubate read_results Visually determine lowest concentration with no growth (MIC) incubate->read_results end End read_results->end

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under appropriate conditions until growth is visible in the control spot.

  • The MBC/MFC is the lowest concentration of the compound from which no microbial growth occurs on the agar plate.

Time-Kill Kinetics Assay

This assay provides information on the rate of antimicrobial activity (bactericidal vs. bacteriostatic).

Procedure:

  • Prepare tubes with broth containing the N-Ethylthiazol-2-amine derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculate each tube with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline or PBS.

  • Plate a specific volume of the appropriate dilutions onto agar plates.

  • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

  • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL (99.9% kill) is considered bactericidal activity.

Conclusion and Future Directions

N-Ethylthiazol-2-amine derivatives represent an intriguing, yet underexplored, subclass of thiazole-based compounds with potential for antimicrobial applications. The synthetic accessibility of the thiazole scaffold, coupled with the ability to fine-tune its properties through N-alkylation, makes these derivatives attractive candidates for further investigation. Future research should focus on:

  • Systematic SAR studies: Synthesizing and screening a focused library of N-Ethylthiazol-2-amine derivatives with diverse substitutions at the 4- and 5-positions of the thiazole ring to establish clear SAR trends.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by these compounds in both bacteria and fungi.

  • In vivo efficacy and toxicity studies: Evaluating the most promising derivatives in animal models of infection and assessing their safety profiles.

By leveraging the foundational knowledge of thiazole chemistry and pharmacology, researchers can unlock the full potential of N-Ethylthiazol-2-amine derivatives in the ongoing fight against antimicrobial resistance.

References

The Strategic Utility of N-Ethylthiazol-2-amine Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its synthetic accessibility and the reactivity of the exocyclic amino group make it an ideal starting point for the construction of diverse and complex heterocyclic systems. N-Ethylthiazol-2-amine hydrochloride, with its pre-functionalized secondary amine, offers a unique entry point for the synthesis of N-substituted thiazole derivatives, allowing for fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for the development of novel heterocyclic compounds.

Core Synthetic Strategies and Mechanistic Considerations

The chemistry of N-Ethylthiazol-2-amine revolves around the nucleophilicity of the exocyclic ethylamino group and the endocyclic nitrogen atom. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. Prior to reaction, the free base is typically liberated in situ or in a separate step by treatment with a suitable base. The lone pair of electrons on the exocyclic nitrogen is readily available for reactions with a variety of electrophiles, making it the primary site of derivatization.

Diagram of Synthetic Pathways from N-Ethylthiazol-2-amine

G A N-Ethylthiazol-2-amine Hydrochloride B Acylation (Amide Synthesis) A->B Acyl Halide/Anhydride, Base C Sulfonylation (Sulfonamide Synthesis) A->C Sulfonyl Chloride, Base D Reaction with Isocyanates/Isothiocyanates (Urea/Thiourea Synthesis) A->D Isocyanate/ Isothiocyanate E Cyclocondensation with α-Haloketones (Imidazo[2,1-b]thiazole Synthesis) A->E α-Haloketone F Cyclocondensation with β-Ketoesters/Diketones (Thiazolo[3,2-a]pyrimidine Synthesis) A->F β-Dicarbonyl, Acid catalyst G N-Ethyl-N-(thiazol-2-yl)amides B->G H N-Ethyl-N-(thiazol-2-yl)sulfonamides C->H I N-Ethyl-N'-(substituted)-N-(thiazol-2-yl)ureas/ thioureas D->I J Substituted N-Ethyl-imidazo[2,1-b]thiazoles E->J K Substituted N-Ethyl-thiazolo[3,2-a]pyrimidines F->K

Caption: Key synthetic transformations of N-Ethylthiazol-2-amine.

Application Note 1: Synthesis of N-Ethyl-N-(thiazol-2-yl)amides and Sulfonamides

The acylation and sulfonylation of the exocyclic amino group are fundamental transformations for introducing a wide variety of substituents, thereby modulating the biological activity of the resulting compounds. These reactions proceed via a nucleophilic attack of the secondary amine on the electrophilic carbonyl or sulfonyl center.

Rationale for Experimental Choices

The choice of base is critical to deprotonate the hydrochloride salt and neutralize the acid generated during the reaction. Tertiary amines like triethylamine or pyridine are commonly used as they do not compete as nucleophiles. The solvent should be inert to the reaction conditions, with dichloromethane (DCM) or tetrahydrofuran (THF) being common choices for their ability to dissolve the reactants and their ease of removal.

Detailed Experimental Protocols

Protocol 1.1: General Procedure for the Acylation of N-Ethylthiazol-2-amine

  • Reaction Setup: To a solution of this compound (1.0 eq) in dry DCM (10 mL/mmol) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-Ethyl-N-(thiazol-2-yl)amide.

Protocol 1.2: General Procedure for the Sulfonylation of N-Ethylthiazol-2-amine

  • Reaction Setup: Dissolve this compound (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and THF (1:1, 10 mL/mmol).

  • Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure N-Ethyl-N-(thiazol-2-yl)sulfonamide.[2]

Reaction TypeReagentBaseSolventTypical Yield (%)
AcylationBenzoyl ChlorideTriethylamineDCM85-95
AcylationAcetic AnhydridePyridineDCM90-98
Sulfonylationp-Toluenesulfonyl ChlorideSodium CarbonateWater/THF75-85
SulfonylationMethanesulfonyl ChlorideTriethylamineDCM80-90

Application Note 2: Synthesis of N-Ethyl-Substituted Ureas and Thioureas

The reaction of N-Ethylthiazol-2-amine with isocyanates and isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups are well-known hydrogen bond donors and acceptors, often contributing to enhanced binding affinity with biological targets.[3]

Mechanistic Insight

This reaction is a nucleophilic addition of the secondary amine to the cumulative double bond system of the isocyanate or isothiocyanate. The reaction is typically performed without a catalyst and in an aprotic solvent.

Detailed Experimental Protocol

Protocol 2.1: Synthesis of N-Ethyl-N'-(aryl)-N-(thiazol-2-yl)urea

  • Reaction Setup: To a solution of N-Ethylthiazol-2-amine (liberated from its hydrochloride salt, 1.0 eq) in dry THF (15 mL/mmol), add the desired aryl isocyanate (1.0 eq) at room temperature.

  • Reaction Progression: Stir the mixture for 1-3 hours. The product often precipitates out of the solution as it forms.

  • Work-up and Purification: If a precipitate forms, collect the solid by filtration and wash with cold THF. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Application Note 3: Construction of Fused Heterocyclic Systems

N-Ethylthiazol-2-amine serves as an excellent precursor for the synthesis of fused bicyclic heterocycles, which are of great interest in drug discovery due to their rigid structures and diverse biological activities.

Synthesis of Imidazo[2,1-b]thiazole Derivatives

The reaction of 2-aminothiazoles with α-haloketones is a classic method for the synthesis of imidazo[2,1-b]thiazoles.[4] The N-ethyl substituent directs the cyclization to form a quaternary nitrogen at the bridgehead.

G A N-Ethylthiazol-2-amine C Nucleophilic Attack (S-alkylation) A->C B α-Haloketone B->C D Intermediate C->D E Intramolecular Cyclization D->E F Dehydration E->F G N-Ethyl-imidazo[2,1-b]thiazole F->G

Caption: Reaction sequence for the formation of imidazo[2,1-b]thiazoles.

Protocol 3.1: Synthesis of N-Ethyl-Substituted Imidazo[2,1-b]thiazoles

  • Reaction Setup: A mixture of N-Ethylthiazol-2-amine (1.0 eq) and the appropriate α-haloketone (1.0 eq) in anhydrous ethanol (20 mL/mmol) is refluxed.

  • Reaction Progression: The reaction is monitored by TLC and is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the pure product.

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines are another important class of fused heterocycles that can be synthesized from N-Ethylthiazol-2-amine. A common method involves the cyclocondensation with β-dicarbonyl compounds.[5][6]

Protocol 3.2: Synthesis of N-Ethyl-Substituted Thiazolo[3,2-a]pyrimidinones

  • Reaction Setup: A mixture of this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq), and polyphosphoric acid (PPA) is heated.[5]

  • Reaction Progression: The reaction mixture is heated at 100-120 °C for 2-4 hours.

  • Work-up: The hot mixture is poured onto crushed ice with vigorous stirring.

  • Purification: The resulting solid is collected by filtration, washed thoroughly with water, and recrystallized from an appropriate solvent to yield the desired thiazolo[3,2-a]pyrimidinone.

Fused HeterocycleReagentCatalyst/SolventTypical Yield (%)
Imidazo[2,1-b]thiazole2-BromoacetophenoneEthanol70-85
Thiazolo[3,2-a]pyrimidinoneEthyl AcetoacetatePolyphosphoric Acid60-75
Thiazolo[3,2-a]pyrimidineMalononitrilePiperidine/Ethanol65-80

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of novel heterocyclic compounds. The methodologies and protocols detailed in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space accessible from this starting material. The ability to readily introduce diverse functionalities through acylation, sulfonylation, and urea/thiourea formation, coupled with its utility in constructing fused heterocyclic systems, underscores the strategic importance of this compound in the development of new chemical entities with potential therapeutic applications.

References

  • Pinninti, S. K., & Parimi, U. (2018). Synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. Indo American Journal of Pharmaceutical Sciences, 5(12), 1-10.
  • BenchChem. (2025).
  • Hussein, A. H. M., et al. (2015). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Journal of Chemical and Pharmaceutical Research, 7(3), 134-143.
  • BenchChem. (2025). Experimental Protocols for the Acylation of 2-Aminobenzothiazole. BenchChem.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Bioorganic Chemistry, 114, 105123.
  • Request PDF. (n.d.). Synthesis and Anticancer Activity of New Thiazolo[3,2- a ]Pyrimidines: DNA Binding and Molecular Modeling Study.
  • Al-Ostath, A. I. N., et al. (2021). Design, Synthesis and Biological Activities of (Thio)
  • Gholamzadeh, M., et al. (2019). Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities. Chemistry & Biodiversity, 16(5), e1800563.
  • Buddh, M. B., et al. (2011). Synthesis and biological evaluation of thiazolo [3, 2-a] pyrimidine derivatives as a new type of potential antimicrobial agents. Rasayan Journal of Chemistry, 4(4), 824-828.
  • A facile synthesis of new substituted thiazol-2-amine derivatives as potent antimicrobial agent. (2022). ChemRxiv.
  • Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. (n.d.). Wiley Online Library.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring. BenchChem.
  • El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. (n.d.). University of Groningen.
  • Pinninti, S. K., & Parimi, U. (2018). Synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. Indo American Journal of Pharmaceutical Sciences, 5(12), 1-10.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 26(18), 5585.
  • Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. (2020). International Journal of Advanced Engineering and Research Science, 7(5), 2456-1908.
  • Bektas, H., et al. (2012). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 17(6), 6349-6361.
  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(10), 7112-7146.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2024). Journal of Kufa for Chemical Sciences, 1(4), 239-250.
  • Aslam, S., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances, 12(45), 29457-29470.
  • Synthesis of 2-aminothiazole derivatives. (2018).
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

Sources

Application Notes and Protocols for the Synthesis of N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethylthiazol-2-amine hydrochloride is a substituted aminothiazole derivative of significant interest to researchers in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1] The introduction of an ethyl group on the exocyclic amine can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive guide to the experimental setup for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are designed to be self-validating, with explanations for the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Chemical Profile and Reagents

A successful synthesis begins with a thorough understanding of the reagents involved. The following table summarizes the key chemicals required for the synthesis of this compound, along with their relevant properties.

ReagentChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Hazards
2-AminothiazoleC₃H₄N₂S100.14117 (at 20 hPa)86-89Harmful if swallowed, Causes serious eye irritation
Ethyl IodideC₂H₅I155.9772.4-111.1Flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation
Sodium BicarbonateNaHCO₃84.01Decomposes50 (decomposes)None
Anhydrous Sodium SulfateNa₂SO₄142.041429884None
Diethyl Ether(C₂H₅)₂O74.1234.6-116.3Extremely flammable liquid and vapor, May form explosive peroxides
Hydrochloric Acid (in Dioxane)HCl36.46VariableVariableCauses severe skin burns and eye damage, May cause respiratory irritation
DichloromethaneCH₂Cl₂84.9339.6-96.7May cause cancer, Causes skin and eye irritation
HexanesC₆H₁₄86.18~69~-95Flammable liquid and vapor, May be fatal if swallowed and enters airways

Experimental Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-ethylation of the exocyclic amino group of 2-aminothiazole, followed by the formation of the hydrochloride salt.

Part 1: N-Ethylation of 2-Aminothiazole

The regioselectivity of N-alkylation of 2-aminothiazoles is a critical consideration. Alkylation can occur at either the endocyclic nitrogen of the thiazole ring or the exocyclic amino group. While reactions with certain electrophiles like α-haloketones can lead to alkylation on the endocyclic nitrogen,[2] the use of a simple alkyl halide such as ethyl iodide under basic conditions is expected to favor alkylation on the more nucleophilic exocyclic amino group. The presence of a base is crucial to neutralize the hydroiodic acid formed during the reaction, thus preventing the protonation of the starting material and promoting the reaction to proceed.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 g, 10.0 mmol) in 30 mL of anhydrous acetonitrile.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.76 g, 20.0 mmol) as a base.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (1.2 mL, 15.0 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-Ethylthiazol-2-amine as an oil.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Part 2: Formation of this compound

The purified N-Ethylthiazol-2-amine free base is then converted to its hydrochloride salt to improve its stability and handling properties.

Protocol:

  • Dissolution: Dissolve the purified N-Ethylthiazol-2-amine (from the previous step) in 20 mL of anhydrous diethyl ether.

  • Acidification: To the stirred solution, slowly add a 4 M solution of hydrochloric acid in 1,4-dioxane dropwise until the precipitation of a white solid is complete.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the resulting white solid under vacuum to yield this compound.

Reaction Mechanism and Workflow

The overall synthetic pathway involves a nucleophilic substitution reaction followed by an acid-base reaction. The workflow is designed to ensure a high yield and purity of the final product.

Reaction Mechanism

The N-ethylation of 2-aminothiazole proceeds via an SN2 mechanism. The exocyclic amino group acts as the nucleophile, attacking the electrophilic carbon of ethyl iodide. The reaction is facilitated by the basic conditions which deprotonate the amino group, increasing its nucleophilicity.

reaction_mechanism cluster_reactants Reactants cluster_products Products two_aminothiazole 2-Aminothiazole n_ethylthiazol_2_amine N-Ethylthiazol-2-amine two_aminothiazole->n_ethylthiazol_2_amine SN2 Reaction hydroiodic_acid Hydroiodic Acid two_aminothiazole->hydroiodic_acid ethyl_iodide Ethyl Iodide ethyl_iodide->n_ethylthiazol_2_amine experimental_workflow start Start dissolve Dissolve 2-Aminothiazole in Acetonitrile start->dissolve add_base Add K2CO3 dissolve->add_base add_ethyl_iodide Add Ethyl Iodide add_base->add_ethyl_iodide reflux Reflux for 6-8 hours add_ethyl_iodide->reflux workup Filter and Concentrate reflux->workup purify Column Chromatography workup->purify dissolve_ether Dissolve in Diethyl Ether purify->dissolve_ether add_hcl Add HCl in Dioxane dissolve_ether->add_hcl filter_dry Filter and Dry add_hcl->filter_dry end N-Ethylthiazol-2-amine HCl filter_dry->end

Caption: Experimental Workflow for Synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Melting Point: Determination of the melting point can provide a preliminary indication of purity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet) and the protons on the thiazole ring.

  • ¹³C NMR Spectroscopy: This will confirm the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond of the secondary amine salt, as well as C-H, C=N, and C-S bonds.

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethyl iodide is a flammable and toxic reagent and should be handled with care.

  • Hydrochloric acid in dioxane is corrosive and should be handled with extreme caution.

  • Diethyl ether is highly flammable and can form explosive peroxides upon standing. Use fresh, peroxide-free ether and avoid ignition sources.

References

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2013, 5(2):181-184.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021, 26(5), 1449.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Plant Sciences, 2024, 13(2).
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2010, 2(3):691-698.
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 2018, 65(1), 1-22.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 2013, 17(2), 221-227.
  • Versatile 2-aminothiazoles, building blocks for highly functionalised heterocycles. ElectronicsAndBooks.
  • Process for the preparation of amino-thiazoles.
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 2021, 26(11), 3235.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 2022, 13(8), 5278-5293.
  • 2-Thiazoline, 2-amino-, hydrochloride. NIST WebBook.
  • Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.
  • Thiazole, 2-amino-5-methyl-. NIST WebBook.
  • Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum. ChemicalBook.
  • 2-Aminothiazole (96-50-4) IR Spectrum. ChemicalBook.
  • N-ethyl-N-[[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methyl]ethanamine hydrochloride. PubChem.
  • 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
  • I.R Spectrum of Thiazole Amide Compound {1}.

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Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals, including the potent kinase inhibitor Dasatinib.[1][2] Its prevalence necessitates the development of robust, scalable, and economically viable synthetic routes. This guide provides a detailed examination of synthetic strategies, culminating in a comprehensive, field-proven protocol for the large-scale production of 2-aminothiazole-5-carboxamides. We will delve into the causality behind experimental choices, focusing on a convergent approach that offers significant advantages in terms of efficiency, safety, and scalability over classical methods. This document is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Strategic Importance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, a testament to its ability to interact with a wide array of biological targets.[3] Its rigid, planar structure and hydrogen bonding capabilities (both donor and acceptor) make it an ideal scaffold for designing targeted therapeutics.[2] Consequently, developing efficient synthetic methodologies is not merely an academic exercise but a critical step in the pharmaceutical supply chain.

While several methods exist for synthesizing the thiazole ring, the classic Hantzsch synthesis, involving the condensation of an α-haloketone with a thioamide, is a foundational method.[4][5][6] Although often high-yielding on a lab scale, its large-scale application can be hampered by the use of toxic and lachrymatory α-haloketones and potential challenges in precursor availability.[7] For the synthesis of specifically 2-aminothiazole-5-carboxamides, a more convergent and process-friendly approach is highly desirable for industrial production.[8][9]

This guide focuses on a superior convergent strategy that constructs the target molecule by first preparing a key β-ethoxyacrylamide intermediate, which then undergoes a chemoselective bromination and subsequent one-pot cyclization with thiourea.[10] This route eliminates several challenging steps associated with other linear syntheses and has been successfully implemented for preparing key intermediates of drugs like Dasatinib.[10]

Overview of Synthetic Strategies

The selection of a synthetic route for large-scale production is governed by factors including cost, safety, robustness, and environmental impact (Process Mass Intensity).[11]

cluster_0 Synthetic Pathways cluster_1 Key Considerations A Route A: Classic Hantzsch Synthesis B Route B: Convergent (from β-Ethoxyacrylamide) A->B Improved Scalability & Safety F Process Safety (Reagents, Exotherms) B->F G Overall Yield & Purity B->G H Number of Steps & Throughput B->H C Route C: Post-Thiazole Amide Coupling C->B More Convergent D Route D: Mucochloric Acid-Based D->B Avoids Harsh Reagents E Starting Material Cost & Availability E->B

Caption: Comparison of major synthetic routes to 2-aminothiazole-5-carboxamides.

Four primary routes are commonly evaluated for this scaffold[8]:

  • Post-Thiazole Amide Coupling: A linear synthesis that first forms a 2-aminothiazole-5-carboxylate ester, followed by hydrolysis and amide coupling. This route can be lengthy and sometimes involves protecting group manipulations.

  • Traditional Hantzsch Synthesis: Condensation of a suitable α-halo-β-keto-carboxamide with thiourea. The main challenge is the synthesis and handling of the α-halo precursor.

  • Mucochloric Acid-Based Synthesis: A scalable route that utilizes mucochloric acid as a starting material, which can be advantageous due to its commercial availability.[12]

  • Convergent Thiazole Formation from β-Ethoxyacrylamide: A highly efficient approach where the amide bond is formed first, followed by the construction of the thiazole ring. This method is chemoselective and avoids many of the pitfalls of the other routes, making it ideal for scale-up.[10]

We will focus on the convergent approach (Route B) for its superior process characteristics.

Detailed Application Protocol: Convergent Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

This two-part protocol details a robust and scalable synthesis of a key precursor for the API Dasatinib, demonstrating the power of the convergent strategy.

Part I: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (Intermediate 1)

This step involves the formation of the critical amide bond, which pre-installs a significant portion of the final molecule's structure.

Reaction Scheme: (Acryloyl Chloride Derivative + Aniline Derivative → Intermediate 1)

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
β-Ethoxyacryloyl chloride≥97%Major Chemical SuppliersMoisture sensitive.
2-Chloro-6-methylaniline≥99%Major Chemical Suppliers
PyridineAnhydrousMajor Chemical SuppliersBase and nucleophilic catalyst.
Tetrahydrofuran (THF)AnhydrousMajor Chemical SuppliersReaction solvent.
Equipment
Jacketed Glass ReactorAppropriate for scale, with overhead stirrer, thermocouple, and nitrogen inlet.
Addition FunnelFor controlled addition of reagents.
Condenser
Filtration Apparatus(e.g., Nutsche filter-dryer for large scale)

Step-by-Step Protocol:

  • Reactor Setup: Equip a clean, dry, jacketed reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the system is inert by purging with dry nitrogen.

  • Reagent Charging: Charge the reactor with 2-chloro-6-methylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5 L/kg of aniline). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Base Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution. Maintain the temperature below 10 °C. The use of pyridine is crucial to neutralize the hydrochloric acid generated during the acylation, driving the reaction to completion.

  • Acylation: Prepare a solution of β-ethoxyacryloyl chloride (1.05 eq) in anhydrous THF (~2 L/kg). Add this solution dropwise to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A slight exotherm is expected and must be controlled.

  • Reaction Monitoring: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.[13]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to 10-15 °C.

    • Slowly add water (~5 L/kg of aniline) to quench the reaction and precipitate the product.

    • Stir the resulting slurry for 1 hour at 10-15 °C.

    • Isolate the solid product by filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (to remove pyridine hydrochloride).

    • Dry the product under vacuum at 45-50 °C to a constant weight.

Part II: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (Final Product)

This is the key ring-forming step, a one-pot bromination and cyclocondensation that demonstrates high efficiency and chemoselectivity.

Reaction Scheme: (Intermediate 1 + NBS + Thiourea → Final Product)

G cluster_workflow One-Pot Thiazole Formation Workflow start Intermediate 1 (β-Ethoxyacrylamide) step1 Add N-Bromosuccinimide (NBS) in Dioxane/Water start->step1 step2 Chemoselective α-Bromination step1->step2 step3 Add Thiourea step2->step3 step4 Heat to 80-90 °C step3->step4 step5 Cyclocondensation step4->step5 end Final Product (2-Aminothiazole-5-carboxamide) step5->end

Sources

N-Ethylthiazol-2-amine Hydrochloride: A Versatile Reagent for Key Functional Group Transformations in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including notable anticancer agents like Dasatinib.[1] The strategic modification of the exocyclic amino group is a critical avenue for the fine-tuning of a molecule's physicochemical and pharmacological properties. N-Ethylthiazol-2-amine hydrochloride, a readily accessible secondary amine derivative, serves as a versatile and reactive building block for a variety of essential functional group interconversions. This guide provides an in-depth exploration of its application in key synthetic transformations, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The hydrochloride salt form necessitates the use of a base to liberate the nucleophilic free amine, a crucial consideration in the experimental design.

Core Reactivity: The Nucleophilic Character of the N-Ethylamino Group

The synthetic utility of this compound is centered around the nucleophilicity of the secondary amine nitrogen after deprotonation. This nitrogen atom readily attacks a variety of electrophilic centers, enabling the formation of new carbon-nitrogen and sulfur-nitrogen bonds. The key transformations discussed herein—acylation, sulfonylation, and the formation of ureas and thioureas—all leverage this fundamental reactivity.

I. N-Acylation: Formation of Amides

The acylation of N-Ethylthiazol-2-amine is a fundamental transformation for introducing acyl groups, which can significantly impact a molecule's biological activity and pharmacokinetic profile.[2] This reaction proceeds via the nucleophilic attack of the deprotonated amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes the synthesis of N-ethyl-N-(thiazol-2-yl)acetamide as a representative example.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq) dropwise. Allow the mixture to stir for 15 minutes to ensure complete deprotonation.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentProductTypical Yield (%)
1Acetyl chlorideN-ethyl-N-(thiazol-2-yl)acetamide>90
2Benzoyl chlorideN-ethyl-N-(thiazol-2-yl)benzamide80-90
34-Nitrobenzoyl chlorideN-ethyl-N-(4-nitrophenyl)-N-(thiazol-2-yl)acetamide75-85

Experimental Workflow for N-Acylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 N-Ethylthiazol-2-amine Hydrochloride step1 Deprotonation at 0°C start1->step1 start2 Acyl Chloride step2 Acylation at 0°C to RT start2->step2 start3 Triethylamine start3->step1 start4 Anhydrous DCM start4->step1 step1->step2 step3 Aqueous Quench (NaHCO₃) step2->step3 step4 Extraction & Washing step3->step4 step5 Drying & Concentration step4->step5 step6 Purification step5->step6 product N-Acyl-N-ethyl- thiazol-2-amine step6->product

Caption: General workflow for the N-acylation of this compound.

II. N-Sulfonylation: Formation of Sulfonamides

The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents. The N-sulfonylation of N-Ethylthiazol-2-amine provides access to this important class of compounds. The reaction involves the nucleophilic attack of the deprotonated amine on the sulfur atom of a sulfonyl chloride.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the synthesis of N-ethyl-N-(thiazol-2-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (as both solvent and base) at 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative N-Sulfonylation Reactions

EntrySulfonylating AgentProductTypical Yield (%)
1Benzenesulfonyl chlorideN-ethyl-N-(thiazol-2-yl)benzenesulfonamide75-85
2p-Toluenesulfonyl chlorideN-ethyl-N-(thiazol-2-yl)-4-methylbenzenesulfonamide70-80
3Methanesulfonyl chlorideN-ethyl-N-(thiazol-2-yl)methanesulfonamide65-75

III. Urea and Thiourea Formation: Accessing Key Bioisosteres

Urea and thiourea moieties are important functional groups in drug design, often acting as hydrogen bond donors and acceptors, and serving as bioisosteres for amides. The reaction of N-Ethylthiazol-2-amine with isocyanates and isothiocyanates provides a direct route to these derivatives.[3][4]

Protocol 3: Synthesis of N-Aryl-N'-ethyl-N'-(thiazol-2-yl)ureas

This protocol describes the synthesis of 1-ethyl-1-(thiazol-2-yl)-3-(p-tolyl)urea.

Materials:

  • This compound

  • p-Tolyl isocyanate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add p-tolyl isocyanate (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 4: Synthesis of N-Aryl-N'-ethyl-N'-(thiazol-2-yl)thioureas

This protocol is analogous to urea formation, using an isothiocyanate as the electrophile.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Triethylamine (Et₃N)

  • Anhydrous Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add triethylamine (1.2 eq) and stir for 15 minutes.

  • Add phenyl isothiocyanate (1.1 eq) and reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid by filtration and wash with cold ethanol. The product can be further purified by recrystallization.

Logical Relationship for Urea/Thiourea Synthesis

G reagent N-Ethylthiazol-2-amine (from hydrochloride + base) urea N,N'-Disubstituted Urea reagent->urea reacts with thiourea N,N'-Disubstituted Thiourea reagent->thiourea reacts with isocyanate Isocyanate (R-N=C=O) isocyanate->urea to form isothiocyanate Isothiocyanate (R-N=C=S) isothiocyanate->thiourea to form

Caption: Reaction pathways for the synthesis of ureas and thioureas.

Conclusion: A Gateway to Chemical Diversity

This compound is a valuable and versatile reagent for the synthesis of a diverse array of functionalized thiazole derivatives. The protocols outlined in this guide for N-acylation, N-sulfonylation, and urea/thiourea formation provide robust and reproducible methods for accessing compounds with significant potential in drug discovery and materials science. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes this compound an attractive tool for the modern synthetic chemist.

References

  • Hassan, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Taylor & Francis Online. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1484-1487. [Link]

  • ResearchGate. (2008). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(22), 5434. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

  • ResearchGate. (2018). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... [Link]

  • Royal Society of Chemistry. (1981). N,N-disubstituted 2-aminothiazole-5-carboxylates: preparation and rotation of functional groups. Journal of the Chemical Society, Perkin Transactions 1, 2425-2430. [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2269. [Link]

  • PubMed Central. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6081. [Link]

  • ResearchGate. (2016). Synthesis of N‐Aryl‐N'‐Heteroaryl‐Substituted Urea Derivatives. [Link]

  • PubMed. (1997). Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. Archiv der Pharmazie, 330(7), 207-10. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • Google Patents. (1992). EP0482607B1 - Process of producing 2-aminothiazole.
  • ResearchGate. (2019). Ranking 2-aminothiazoles on the nucleophilicity scale. [Link]

  • PubMed. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. [Link]

Sources

Catalytic Applications of N-Ethylthiazol-2-amine Hydrochloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of derivatives of N-Ethylthiazol-2-amine hydrochloride. The focus is on the generation of N-heterocyclic carbenes (NHCs) from their thiazolium salt precursors and their subsequent use in key carbon-carbon bond-forming reactions. This guide offers in-depth explanations of the underlying chemical principles, detailed experimental protocols, and comparative data to facilitate the adoption and optimization of these powerful catalytic systems.

Introduction: The Power of Thiazolium-Derived N-Heterocyclic Carbenes

This compound itself is not a catalyst. However, it serves as a readily accessible precursor to a versatile class of organocatalysts: N-heterocyclic carbenes (NHCs). The journey from the stable hydrochloride salt to the highly reactive carbene unlocks a unique mode of catalysis centered around "umpolung" or the reversal of polarity of aldehydes.

The key to this catalytic activity lies in the formation of thiazolium salts, which are the direct precursors to the catalytically active NHC. The positive charge on the nitrogen atom in the thiazolium ring significantly increases the acidity of the proton at the C2 position. Deprotonation with a suitable base generates the nucleophilic NHC, which can then initiate a catalytic cycle. The ethyl group on the nitrogen atom, along with other substituents on the thiazole ring, plays a crucial role in modulating the steric and electronic properties of the resulting NHC, thereby influencing its reactivity and selectivity in various transformations.

This guide will focus on the practical aspects of synthesizing these thiazolium salt precatalysts from N-ethylthiazole derivatives and their application in two of the most fundamental NHC-catalyzed reactions: the Benzoin Condensation and the Stetter Reaction. We will also explore the potential for asymmetric catalysis using chiral derivatives.

Synthesis of N-Ethylthiazolium Salt Precatalysts

The synthesis of the thiazolium salt precatalyst is the crucial first step in harnessing the catalytic potential of N-Ethylthiazol-2-amine derivatives. A common and effective method involves the quaternization of an N-ethylthiazole derivative. The following protocol is a detailed procedure for the synthesis of a representative N-ethylthiazolium salt, 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide.

Protocol 1: Synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

This protocol is adapted from established procedures for thiazolium salt synthesis.[1]

Materials:

  • 5-(2-hydroxyethyl)-4-methylthiazole

  • Bromoethane

  • Anhydrous acetonitrile

  • Dichloromethane

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry 300 L autoclave or an appropriately sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 65 kg of 5-(2-hydroxyethyl)-4-methylthiazole.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen) to displace air.

  • Addition of Alkylating Agent: Add 100-130 kg of bromoethane to the reaction vessel.

  • Reaction Conditions: Slowly heat the reaction mixture to 50-60°C with continuous stirring. Maintain this temperature for 1 hour.

  • Temperature Increase: Gradually increase the temperature to 80°C and maintain for 2-3 hours. In some cases, the temperature can be further increased to 100°C for 1 hour to ensure complete reaction.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to 30°C. The product, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, will precipitate out of the solution.

  • Isolation and Purification: Isolate the solid product by filtration. Wash the crystals with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to obtain the pure thiazolium salt.

Characterization:

The structure and purity of the synthesized thiazolium salt can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the pure compound is 82-87 °C.[2]

Generation and Catalytic Cycle of N-Heterocyclic Carbenes

The thiazolium salt is a stable precatalyst. The active catalytic species, the N-heterocyclic carbene, is typically generated in situ by the addition of a base.

Mechanism of NHC Generation and Catalysis

The catalytic cycle, exemplified by the benzoin condensation, is initiated by the deprotonation of the thiazolium salt at the C2 position by a base (e.g., triethylamine, DBU) to form the nucleophilic NHC. This carbene then attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. A proton transfer then generates the "Breslow intermediate," a key species in which the original electrophilic carbonyl carbon has become nucleophilic. This nucleophilic intermediate can then attack a second molecule of aldehyde, leading to the formation of the C-C bond. Finally, the catalyst is regenerated, and the product is released.[3][4][5][6][7]

graph NHC_Catalytic_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Thiazolium [label="N-Ethylthiazolium Salt\n(Precatalyst)", fillcolor="#F1F3F4"]; Base [label="Base\n(e.g., Et3N, DBU)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; NHC [label="N-Heterocyclic Carbene\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde1 [label="Aldehyde (RCHO)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Breslow [label="Breslow Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde2 [label="Second Aldehyde\n(RCHO)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Adduct [label="C-C Bonded Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="α-Hydroxy Ketone\n(Benzoin Product)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

Thiazolium -> NHC [label="Deprotonation"]; NHC -> Breslow [label=" + Aldehyde (1)"]; Breslow -> Adduct [label=" + Aldehyde (2)"]; Adduct -> Product [label="Catalyst\nRegeneration"]; Product -> Thiazolium [style=invis]; Base -> Thiazolium [style=invis] Aldehyde1 -> NHC [style=invis] Aldehyde2 -> Breslow [style=invis] }

Figure 1: Generalized catalytic cycle for NHC-catalyzed benzoin condensation.

Application in Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that dimerizes two aldehydes to form an α-hydroxy ketone. Thiazolium-derived NHCs are highly efficient catalysts for this transformation.

Protocol 2: N-Ethylthiazolium-Catalyzed Benzoin Condensation of Benzaldehyde

This protocol provides a general procedure for the benzoin condensation using a synthesized N-ethylthiazolium salt.

Materials:

  • 3-Ethyl-4,5-dimethylthiazolium iodide (or a similar N-ethylthiazolium salt)

  • Benzaldehyde

  • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, or Methanol)

  • Reaction vial or flask with a magnetic stir bar

  • TLC plates for reaction monitoring

  • Standard workup and purification supplies (e.g., separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add the N-ethylthiazolium salt (0.1 mmol, 10 mol%).

  • Solvent and Aldehyde: Add the anhydrous solvent (2 mL) followed by benzaldehyde (1.0 mmol, 1.0 equiv).

  • Base Addition: Add the base (e.g., triethylamine, 0.15 mmol, 15 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically within a few hours to overnight), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure benzoin.

Expected Results:

The benzoin condensation of aromatic aldehydes catalyzed by N-alkyl thiazolium salts generally proceeds with good to excellent yields.

CatalystAldehydeBaseSolventTime (h)Yield (%)Reference
3-Ethyl-4,5-dimethylthiazolium iodideBenzaldehydeEt₃NMeOH20~70-80[6]
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromideBenzaldehydeEt₃NMeOH-Kinetic study[4][5]

Application in the Stetter Reaction

The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, such as an enone or an enoate, catalyzed by an NHC. This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds.

Protocol 3: Intermolecular Stetter Reaction Catalyzed by an N-Ethylthiazolium Salt

This protocol outlines a general procedure for the intermolecular Stetter reaction.

Materials:

  • N-ethylthiazolium salt (e.g., 3-ethyl-4,5-dimethylthiazolium iodide)

  • Aldehyde (e.g., benzaldehyde)

  • Michael acceptor (e.g., chalcone)

  • Base (e.g., DBU)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Reaction vial with a magnetic stir bar

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the Michael acceptor (1 equiv.) and the N-ethylthiazolium salt (0.1-0.2 equiv.) in the anhydrous solvent.

  • Addition of Reagents: Add the aldehyde (1.2 equiv.) followed by the base (0.1-0.2 equiv.).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.

Expected Results:

The Stetter reaction catalyzed by thiazolium salts can provide 1,4-dicarbonyl compounds in good yields. The choice of catalyst and reaction conditions can be crucial for the success of the reaction, especially with challenging substrates.

CatalystAldehydeMichael AcceptorBaseSolventYield (%)Reference
Thiazolium SaltVarious AldehydesVarious EnonesDBUCH₂Cl₂Moderate to GoodGeneral Protocol

Asymmetric Catalysis with Chiral N-Ethylthiazolium Derivatives

A significant advantage of NHC catalysis is the potential for stereocontrol by employing chiral catalysts. Chiral N-ethylthiazolium salts can be synthesized from chiral starting materials, such as amino acids or other chiral amines. These chiral catalysts can induce enantioselectivity in reactions like the benzoin condensation and the Stetter reaction.

graph Asymmetric_Catalysis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Prochiral [label="Prochiral Substrates\n(Aldehyde, Imine, etc.)", fillcolor="#F1F3F4"]; Chiral_NHC [label="Chiral N-Ethylthiazolium-derived\nNHC Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition_State [label="Diastereomeric\nTransition States", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Enantioenriched [label="Enantioenriched Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prochiral -> Transition_State; Chiral_NHC -> Transition_State; Transition_State -> Enantioenriched; }

Figure 2: Principle of asymmetric induction by a chiral NHC catalyst.
Protocol 4: Asymmetric Annulation using a Chiral Thiazolium Precatalyst

This protocol provides a general framework for an asymmetric annulation reaction. The specific chiral catalyst and substrates would need to be chosen based on the desired transformation.

Materials:

  • Chiral N-ethylthiazolium precatalyst

  • Prochiral aldehyde

  • Prochiral reaction partner (e.g., α,β-unsaturated imine, enone)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert atmosphere

  • Standard equipment for reaction, workup, and purification

  • Chiral HPLC for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Generation: In a flame-dried flask under an inert atmosphere, dissolve the chiral N-ethylthiazolium precatalyst (10-20 mol%) in the anhydrous solvent. Add the base and stir for a short period to generate the active NHC.

  • Substrate Addition: Add the prochiral aldehyde and the reaction partner to the solution.

  • Reaction: Stir the reaction at the optimized temperature until completion.

  • Workup and Purification: Quench the reaction and perform an extractive workup. Purify the product by column chromatography.

  • Enantioselectivity Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Key Considerations for Asymmetric Catalysis:

  • Catalyst Design: The structure of the chiral backbone of the NHC is critical for achieving high enantioselectivity.[8][9]

  • Reaction Conditions: Temperature, solvent, and the nature of the base can all significantly impact the stereochemical outcome of the reaction.

  • Substrate Scope: The compatibility of different substrates with the chiral catalyst needs to be evaluated to determine the generality of the method.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst Inactivity: Ensure the thiazolium salt is pure and the base is strong enough for deprotonation. The reaction should be performed under strictly anhydrous and inert conditions.

    • Substrate Reactivity: Some aldehydes or Michael acceptors may be inherently unreactive. Consider using a more active catalyst or modifying the reaction conditions (e.g., higher temperature, different solvent).

  • Side Reactions:

    • Benzoin Condensation in Stetter Reactions: The benzoin condensation can be a competing reaction. Optimizing the reaction conditions, such as the choice of base and solvent, can help to favor the Stetter product.

  • Low Enantioselectivity (in Asymmetric Reactions):

    • Catalyst Choice: The chiral environment of the catalyst may not be suitable for the specific substrates. Screening a library of chiral catalysts is often necessary.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.

Conclusion

Derivatives of this compound are valuable and accessible precursors to a powerful class of N-heterocyclic carbene organocatalysts. The resulting N-ethylthiazolium salts effectively catalyze important C-C bond-forming reactions such as the benzoin condensation and the Stetter reaction. Furthermore, the development of chiral variants opens the door to highly enantioselective transformations. The protocols and insights provided in this guide are intended to serve as a practical starting point for researchers looking to explore the rich catalytic chemistry of these compounds.

References

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Application Notes & Protocols: Leveraging N-Ethylthiazol-2-amine Hydrochloride for the Development of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimalarial Scaffolds

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with hundreds of millions of cases reported annually.[1][2] The formidable challenge in malaria control is the parasite's remarkable ability to develop resistance to existing drugs.[1][3][4] The declining efficacy of artemisinin-based combination therapies (ACTs) in certain regions underscores the urgent need for novel antimalarial agents with new mechanisms of action.[5] This necessity drives the exploration of new chemical scaffolds in medicinal chemistry. Among these, the thiazole ring, particularly the 2-aminothiazole moiety, has emerged as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds and its proven potential in antimalarial drug discovery.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-Ethylthiazol-2-amine hydrochloride as a versatile and accessible starting material for the synthesis and evaluation of a new generation of thiazole-based antimalarial candidates.

Part 1: The Thiazole Scaffold in Antimalarial Drug Design

Rationale for Targeting the Thiazole Moiety

The thiazole ring is an attractive structural motif for several reasons. Its heterocyclic nature allows it to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. Furthermore, the thiazole scaffold often imparts favorable pharmacokinetic properties and metabolic stability to drug candidates. Its synthetic tractability allows for the creation of diverse chemical libraries, facilitating robust Structure-Activity Relationship (SAR) studies.[8]

Key Structure-Activity Relationship (SAR) Insights

Analysis of existing research provides critical insights into designing potent thiazole-based antimalarials. These principles form the causal basis for the synthetic protocols outlined later in this guide.

  • N-Amide Modifications: Modifications of the amine group at the 2-position of the thiazole ring, particularly the formation of N-aryl amides, have proven to be highly significant for in vitro antimalarial activity.[6] This position serves as a key vector for optimization.

  • Aromatic Substitution: For derivatives containing an N-aryl amide linkage, the substitution pattern on the phenyl ring is a critical determinant of potency. Studies indicate a preference for non-bulky, electron-withdrawing groups (e.g., halogens) at the ortho position.[6]

  • Alkyl Chain and Sulfonamide Groups: The incorporation of sulfonamide groups and variations in alkyl chain length in other parts of the molecule have also been identified as important factors influencing antimalarial efficacy.[9]

Postulated Mechanism of Action (MoA)

While the precise molecular targets for many thiazole derivatives are still under investigation, a primary pathway for many blood-stage antimalarials is the disruption of hemoglobin degradation and hemozoin biocrystallization.[5][10] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into inert hemozoin. Compounds that can accumulate in the food vacuole and interfere with this process cause a buildup of toxic heme, leading to parasite death.[5] This well-validated pathway represents a primary target to investigate for novel N-Ethylthiazol-2-amine derivatives.

cluster_parasite Plasmodium Parasite (Asexual Stage) cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization Death Parasite Death Heme->Death Oxidative Stress Thiazole Thiazole Derivative Thiazole->Heme Inhibition of Biocrystallization

Caption: Postulated mechanism of action for thiazole-based antimalarials.

Part 2: Protocols for Lead Development

This section details a logical, field-proven workflow for developing antimalarial leads starting from this compound. The protocols are designed to be self-validating by incorporating decision points based on experimental outcomes.

Start N-Ethylthiazol-2-amine HCl (Starting Material) Synth Protocol 2.1: Library Synthesis Start->Synth InVitro Protocol 2.2: In Vitro Antiplasmodial Screening (IC50) Synth->InVitro Cyto Protocol 2.3: Cytotoxicity Assay (CC50) InVitro->Cyto Potent Hits (IC50 < 1µM) SI Data Analysis: Calculate Selectivity Index (SI) Cyto->SI InVivo Protocol 2.4: In Vivo Efficacy (Murine Model) SI->InVivo Selective Hits (SI > 100) Lead Lead Candidate Identified InVivo->Lead Active In Vivo

Caption: Drug discovery workflow for thiazole-based antimalarials.

Protocol 2.1: Synthesis of a Focused Library of N-Aryl Amide Derivatives

Justification: Based on established SAR, creating amide derivatives at the 2-amino position is a high-yield strategy for discovering potent compounds.[6] This protocol outlines a general acylation reaction.

Materials:

  • This compound

  • Substituted benzoyl chlorides (or carboxylic acids with coupling agents like HATU/EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Neutralization & Amine Liberation: Add TEA (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt and liberates the free amine.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired substituted benzoyl chloride (1.1 eq) dropwise.

    • Experimental Insight: Adding the acylating agent slowly at 0 °C helps to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Protocol 2.2: In Vitro Screening Against Plasmodium falciparum

Justification: This primary assay quantifies the 50% inhibitory concentration (IC50) of the synthesized compounds against the malaria parasite, providing the first measure of potency.[1] The use of both chloroquine-sensitive (e.g., 3D7, NF54) and resistant (e.g., Dd2, W2) strains is critical for identifying compounds that overcome existing resistance mechanisms.[6][11][12]

Materials:

  • P. falciparum cultures (e.g., 3D7 and Dd2 strains)

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)

  • 96-well black microplates

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment) to ensure a homogenous starting population.

  • Assay Plate Preparation: Serially dilute the test compounds in culture medium in a separate 96-well plate.

  • Plating: In a 96-well black assay plate, add the synchronized parasite culture (at ~1% parasitemia and 2% hematocrit). Transfer the drug dilutions to the assay plate. Include positive control (e.g., Chloroquine) and negative control (DMSO vehicle) wells.

  • Incubation: Incubate the plates for 72 hours in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37 °C.

    • Experimental Insight: A 72-hour incubation allows the parasite to complete one full intraerythrocytic life cycle, providing a robust measure of growth inhibition.

  • Lysis and Staining: After incubation, freeze the plates at -80 °C to lyse the erythrocytes. Thaw the plates and add SYBR Green I lysis buffer to each well. Incubate in the dark for 1-2 hours.

  • Data Acquisition: Read the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2.3: In Vitro Cytotoxicity Assay

Justification: It is essential to ensure that the observed antimalarial activity is not due to general toxicity. This protocol measures the 50% cytotoxic concentration (CC50) against a human cell line, allowing for the calculation of a Selectivity Index (SI). A high SI is a hallmark of a promising drug candidate.[6][12]

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (or other viability reagents like MTT, CellTiter-Glo)

  • 96-well clear microplates

  • Doxorubicin (positive control for cytotoxicity)

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37 °C, 5% CO₂.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Add the resazurin solution to each well and incubate for another 2-4 hours. Resazurin (blue) is reduced to the fluorescent resorufin (pink) by viable cells.

  • Data Acquisition: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) on a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and fit to a dose-response curve to determine the CC50 value.

  • Selectivity Index (SI) Calculation: Calculate the SI using the formula: SI = CC50 / IC50 .

Protocol 2.4: In Vivo Efficacy in a Murine Model

Justification: Compounds with high potency and selectivity in vitro must be evaluated in a living system to assess their efficacy. The Plasmodium berghei mouse model is a standard and widely accepted first-pass in vivo test for antimalarial candidates.[9]

Materials:

  • Swiss albino mice

  • Plasmodium berghei ANKA strain

  • Drug vehicle (e.g., 7% Tween 80, 3% ethanol in saline)

  • Chloroquine or Artemisinin (positive control)

  • Giemsa stain

  • Microscope

Procedure (Peters' 4-Day Suppressive Test):

  • Infection: Inoculate mice intraperitoneally (IP) with 1x10⁷ P. berghei-infected red blood cells on Day 0.

  • Grouping and Dosing: Randomize mice into groups (e.g., vehicle control, positive control, test compound groups at various doses).

  • Treatment: Two hours post-infection, begin treatment. Administer the test compounds and controls orally (p.o.) or via IP injection once daily for four consecutive days (Day 0 to Day 3).

    • Experimental Insight: This 4-day suppressive test evaluates the ability of a compound to inhibit the establishment of infection in the early stages.

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percent chemosuppression using the formula: % Suppression = [ (Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control ] * 100

Part 3: Data Interpretation and Next Steps

Data Presentation

The data generated from these protocols should be systematically organized to facilitate comparison and decision-making.

Compound IDStructureIC50 (nM) vs. P.f. 3D7IC50 (nM) vs. P.f. Dd2CC50 (nM) vs. HepG2Selectivity Index (SI)% Suppression @ Dose (mg/kg)
Lead-001 Image/ChemDraw5075>50,000>66795% @ 30 mg/kg
Lead-002 Image/ChemDraw120150>50,000>33388% @ 30 mg/kg
Control Chloroquine20250>50,000>200 (vs. Dd2)99% @ 10 mg/kg
Advancing Lead Candidates

A successful lead candidate emerging from this workflow will exhibit the following characteristics:

  • High Potency: IC50 values in the low nanomolar to sub-micromolar range.

  • Activity Against Resistant Strains: A low resistance index (RI = IC50 Dd2 / IC50 3D7) close to 1.

  • High Selectivity: An SI value >100.

  • In Vivo Efficacy: Significant chemosuppression in the murine model.

Compounds meeting these criteria should be advanced to the next stage of drug discovery, which includes pharmacokinetic profiling (ADMET), further SAR optimization, and studies to definitively identify the molecular target.

Safety Information

All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and related amine and acylating agents may be corrosive or irritant.[13][14] Refer to the specific Safety Data Sheet (SDS) for each reagent before use. Animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

  • Belén, C., et al. (2016). Design, synthesis and antimalarial evaluation of novel thiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(16), 3938-44. [Link]

  • Cheuka, P. M., et al. (2014). Structure-activity relationship studies of antiplasmodial aminomethylthiazoles. ResearchGate. [Link]

  • Eze, U. N., et al. (2024). Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide-Alkanamido Thiazole-5-Carboxylate Derivatives. Chemistry & Biodiversity. [Link]

  • Al-Ostath, A., et al. (2020). Structure–activity relationships (SAR) of thiazole antimalarial agents. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Letters in Applied NanoBioScience. [Link]

  • Kalita, T., et al. (2024). A Review on Synthetic Thiazole Derivatives as an Antimalarial Agent. Current Drug Discovery Technologies. [Link]

  • Patel, H., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI. [Link]

  • Bi, Y., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Publications. [Link]

  • Wiley, J. D., et al. (2015). In vitro and In vivo Antimalarial Activity of Amphiphilic Naphthothiazolium Salts with Amine-Bearing Side Chains. PLOS ONE. [Link]

  • Ashley, E. A., et al. (2023). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery. [Link]

  • Singh, R., et al. (2023). Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update. Molecules. [Link]

  • Imam, M., et al. (2020). Identification and structure-activity relationship (SAR) studies of carvacrol derivatives as potential anti-malarial against Plasmodium falciparum falcipain-2 protease. Bioorganic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

  • Hafez, H. N., et al. (2017). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Letters in Drug Design & Discovery. [Link]

  • Kaur, K., et al. (2010). Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines. Journal of Medicinal Chemistry. [Link]

  • Adams, M., et al. (2021). Novel Antimalarial Tetrazoles and Amides Active Against the Hemoglobin Degradation Pathway in Plasmodium falciparum. ACS Infectious Diseases. [Link]

  • National Center for Biotechnology Information. (1992). Drug Discovery and Development. In Malaria: Obstacles and Opportunities. National Academies Press (US). [Link]

  • Reddy, C. R., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Ethylthiazol-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethylthiazol-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-stage process: the initial formation of the 2-aminothiazole core through the Hantzsch thiazole synthesis, followed by a regioselective N-alkylation to introduce the ethyl group, and finally, conversion to the hydrochloride salt. Each stage presents unique challenges that can significantly impact the overall yield and purity.

Synthesis_Pathway cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: N-Ethylation cluster_2 Stage 3: Salt Formation A Thiourea C 2-Aminothiazole A->C B α-Haloaldehyde (e.g., Chloroacetaldehyde) B->C E N-Ethylthiazol-2-amine C->E D Ethylating Agent (e.g., Ethyl Iodide) D->E G N-Ethylthiazol-2-amine Hydrochloride (Final Product) E->G F HCl F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part 1: Hantzsch Thiazole Synthesis (Formation of 2-Aminothiazole)

Question 1: My yield of 2-aminothiazole is consistently low (<50%). What are the likely causes and solutions?

Low yield in the Hantzsch synthesis of 2-aminothiazole is a frequent issue, often stemming from the instability of the α-haloaldehyde starting material.

  • Causality: Chloroacetaldehyde has a strong tendency to polymerize, especially in its pure form, reducing the concentration of the active monomer available for the reaction.[1][2] The presence of water can also complicate the purification process, as 2-aminothiazole is water-soluble.[3]

  • Troubleshooting Protocol:

    • Reagent Selection: Avoid using pure chloroacetaldehyde. Instead, use a more stable precursor that generates the aldehyde in situ. Diethylchloroacetal or cyclic acetals are excellent alternatives that hydrolyze under reaction conditions to provide the required reactant.[1][2][4] This strategy can significantly improve yields, often to over 90%.[2]

    • Solvent Control: While the reaction can be run in water, using a non-aqueous solvent like isopropanol or methanol can facilitate easier product isolation and reduce water-related side reactions.[3] Running the reaction under anhydrous or near-anhydrous conditions is beneficial.[2]

    • Temperature Management: Maintain a moderate reaction temperature (e.g., 50-60°C).[3] Overheating can accelerate the polymerization of chloroacetaldehyde and lead to the formation of undesired byproducts.

    • Work-up Procedure: After the reaction, neutralization with a base like sodium bicarbonate or sodium hydroxide is crucial to liberate the free base of 2-aminothiazole.[1][3] Subsequent extraction with an organic solvent like diethyl ether is necessary to isolate the product from the aqueous reaction mixture.[1]

Table 1: Comparison of Chloroacetaldehyde Precursors

PrecursorAdvantagesDisadvantagesTypical Yields
Chloroacetaldehyde (aq. solution)Inexpensive, readily availableProne to polymerization, inconsistent purity50-70%[1]
DiethylchloroacetalStable, high purity, generates reactant in situMore expensive>90%[2][4]
Cyclic Acetals (e.g., from glycols)Stable, excellent yields, pure productRequires an extra preparatory step~90%[2]
Part 2: N-Ethylation of 2-Aminothiazole

Question 2: My N-ethylation reaction is giving a mixture of products. How can I improve the regioselectivity for the exocyclic amino group?

This is the most critical challenge in this synthesis. 2-Aminothiazole has two nucleophilic nitrogen atoms: the exocyclic primary amine (N-exo) and the endocyclic ring nitrogen (N-endo). Alkylation can occur at either site, leading to a mixture of isomers.

  • Causality: The regioselectivity is highly dependent on the reaction conditions. In its neutral form, the endocyclic nitrogen is often the more reactive center.[1] To favor alkylation on the exocyclic amine, it is necessary to deprotonate it, forming a more nucleophilic conjugate base. However, this can also increase the reactivity of the ring nitrogen, leading to mixtures.[1][5]

  • Troubleshooting Workflow for Regioselectivity:

Regioselectivity_Troubleshooting start Low Regioselectivity in N-Ethylation check_base Is a base being used? start->check_base use_base Introduce a non-nucleophilic base (e.g., K₂CO₃, NaH, TEA) check_base->use_base No check_solvent What is the solvent? check_base->check_solvent Yes use_base->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) check_solvent->change_solvent Protic (e.g., EtOH) check_temp Is the temperature optimized? check_solvent->check_temp Aprotic change_solvent->check_temp lower_temp Run reaction at lower temperature (e.g., 50-70°C) to improve selectivity check_temp->lower_temp Too high (>80°C) success Improved Regioselectivity check_temp->success Optimal lower_temp->success

Caption: Decision workflow for improving N-ethylation regioselectivity.

  • Solutions:

    • Base Selection: The use of a suitable base is critical. Strong, non-nucleophilic bases are preferred. Potassium carbonate (K₂CO₃) is a common and effective choice.[6] Sodium hydride (NaH) can also be used for complete deprotonation of the exocyclic amine, but requires strictly anhydrous conditions.

    • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are highly recommended.[6][7] They effectively solvate the cation of the base (e.g., K⁺) and do not interfere with the nucleophilicity of the deprotonated amine.

    • Temperature Control: Perform the reaction at a moderately elevated temperature, typically between 50-70°C.[6] While higher temperatures can speed up the reaction, they may also decrease selectivity.

    • Protecting Group Strategy (Advanced): For maximum selectivity, one could protect the exocyclic amine (e.g., as a benzoyl amide), perform alkylation on the endocyclic nitrogen if desired, and then deprotect. However, for direct ethylation on the exocyclic amine, the base/solvent optimization is the primary approach.

Question 3: The N-ethylation reaction is very slow or does not go to completion. What can I do?

  • Causality: Incomplete reactions are often due to an insufficient driving force. This can be caused by a poorly soluble base, a less reactive ethylating agent, or inadequate temperature.

  • Solutions:

    • Ethylating Agent: Use a more reactive ethylating agent. The order of reactivity is typically Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. Ethyl iodide is often the best choice for difficult alkylations.

    • Catalytic Additives: Adding a catalytic amount of potassium iodide (KI) can significantly accelerate reactions involving ethyl bromide or chloride through an in situ Finkelstein reaction, generating the more reactive ethyl iodide.[7]

    • Base and Solvent Solubility: Ensure your base is at least partially soluble in the reaction solvent. While K₂CO₃ has low solubility in acetonitrile, it is sufficient to drive the reaction.[7] Using a more soluble base like Cesium Carbonate (Cs₂CO₃) can sometimes improve reaction rates.[7]

    • Microwave Irradiation: For stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[8]

Table 2: Key Parameters for Optimizing N-Ethylation

ParameterRecommendationRationale
Solvent DMF, AcetonitrilePolar aprotic; enhances nucleophilicity.[6]
Base K₂CO₃, Cs₂CO₃, NaHNon-nucleophilic; deprotonates the exocyclic amine.[6][7]
Ethylating Agent Ethyl IodideHighest reactivity among ethyl halides.
Temperature 50 - 70°CBalances reaction rate and selectivity.[6]
Additive Catalytic KI (with EtBr/EtCl)Generates highly reactive ethyl iodide in situ.[7]
Part 3: Product Isolation and Purification

Question 4: I'm having difficulty purifying the final this compound salt. What is the best procedure?

  • Causality: The hydrochloride salt can be hygroscopic and highly soluble in polar solvents, making crystallization challenging. Impurities from side reactions (e.g., the isomeric product) can co-crystallize.

  • Protocol for Purification & Salt Formation:

    • Purify the Free Base First: Before forming the salt, it is highly advisable to purify the free base (N-Ethylthiazol-2-amine) using column chromatography (silica gel, using a gradient of ethyl acetate in hexanes). This will effectively remove unreacted starting material and any isomeric byproducts.

    • Salt Formation:

      • Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or isopropanol.

      • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

      • The hydrochloride salt should precipitate out of the solution.

    • Isolation: Collect the precipitated solid by filtration, wash with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any surface impurities, and dry thoroughly under vacuum.

References

  • THE PREPARATION OF 2-AMINOTHIAZOLE FROM CYCLIC ACETALS - Journal of the American Chemical Society. This source is not directly linkable but is a key reference in the field, often cited in other available sources.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH National Library of Medicine. [Link]

  • Process of producing 2-aminothiazole - Google P
  • Synthesis of substituted aminothiazoles. - ResearchGate. [Link]

  • Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. - ResearchGate. [Link]

  • Aminothiazole from chloroacetal - Google P
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • N-alkylation of aminothiazole ring in ceftazime? - ResearchGate. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - MDPI. [Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing). [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - ResearchGate. [Link]

  • Difficulties with N-Alkylations using alkyl bromides - Reddit r/Chempros. [Link]

Sources

Technical Support Center: Purification of N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of N-Ethylthiazol-2-amine hydrochloride. This document provides troubleshooting advice, detailed experimental protocols, and expert insights to ensure the attainment of high-purity material essential for downstream applications.

Troubleshooting Guide & Optimization

This section addresses specific issues that may arise during the purification of this compound, presented in a problem-solution format.

Q1: My final product after synthesis is an oil or a sticky solid, not the expected crystalline hydrochloride salt. What happened?

Probable Cause: This issue typically points to three possibilities:

  • Incomplete Salt Formation: The free base, N-Ethylthiazol-2-amine, is a low-melting solid or oil. If the acidification step with HCl was incomplete or stoichiometricly insufficient, a mixture of the salt and free base can result, leading to a non-crystalline product.

  • Presence of Solvent Impurities: Residual solvents from the synthesis, particularly those in which the product is highly soluble, can hinder crystallization.

  • Hygroscopic Nature: The hydrochloride salt may be hygroscopic, absorbing atmospheric moisture to become oily or sticky.

Recommended Solution:

  • Ensure Complete Protonation: Dissolve the crude product in a suitable solvent (e.g., isopropanol or ethanol). Add a solution of HCl in an anhydrous solvent (like HCl in diethyl ether or isopropanol) dropwise until the solution is acidic (test with pH paper). The salt should precipitate. Stir for a period to ensure complete conversion.

  • Solvent Removal: Ensure your crude product is thoroughly dried under vacuum to remove all reaction solvents before attempting purification. If the product oils out during this process, co-evaporation with a non-solvent like heptane or toluene can sometimes help induce solidification.

  • Controlled Environment: Handle the compound in a low-humidity environment or a glove box if it is determined to be highly hygroscopic.

Q2: I'm seeing a significant loss of yield during recrystallization. How can I improve my recovery?

Probable Cause: Poor recovery is often due to:

  • Suboptimal Solvent Choice: The chosen solvent system may have too high of a solubility for the compound, even at cold temperatures.

  • Using an Excessive Volume of Solvent: Using more solvent than necessary to dissolve the compound at high temperature will keep a significant amount of product in the solution (the mother liquor) upon cooling.

  • Cooling Too Rapidly: Fast cooling promotes the formation of very small crystals or powder, which can be difficult to filter and may trap impurities. It can also lead to supersaturation without crystallization.

Recommended Solution:

  • Systematic Solvent Screening: Perform small-scale solubility tests to find an ideal recrystallization solvent or solvent system. The ideal solvent should dissolve the compound completely when hot but sparingly when cold. For amine hydrochlorides, polar protic solvents like ethanol, methanol, isopropanol, or their mixtures with water or anti-solvents like ethyl acetate or diethyl ether are good starting points.[1]

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until dissolution is just achieved.

  • Slow Cooling Protocol: Allow the heated solution to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to encourage the growth of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath or refrigerator (2-8°C) to maximize precipitation.[2]

Workflow for Optimizing Recrystallization

G Recrystallization Optimization Workflow cluster_prep Preparation cluster_main Main Protocol cluster_check Quality Control start Start with Crude Product solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen dissolve Dissolve in MINIMAL Volume of Hot Solvent solvent_screen->dissolve Select best solvent cool_slow Slow Cool to RT (Ambient) dissolve->cool_slow cool_cold Cool Further (Ice Bath / 2-8°C) cool_slow->cool_cold collect Collect Crystals (Vacuum Filtration) cool_cold->collect wash Wash with Minimal Cold Solvent collect->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity & Yield (HPLC, NMR) dry->analyze end High Purity Product analyze->end Purity/Yield OK reprocess Reprocess Mother Liquor or Re-recrystallize analyze->reprocess Purity/Yield Not OK reprocess->dissolve Re-run

Caption: A workflow diagram for optimizing the recrystallization of N-Ethylthiazol-2-amine HCl.

Frequently Asked Questions (FAQs)

Q3: What are the most common impurities I should be looking for, and how do I remove them?

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include ethylamine or 2-aminothiazole precursors.

  • Over-alkylation or Side-Products: Formation of related thiazole derivatives.

  • Oxidation Products: Amines can be susceptible to oxidation, especially if handled as the free base in the presence of air and light.[1][3]

  • Genotoxic Impurities (GTIs):

    • Ethyl Chloride: This can form when using ethanol as a solvent during the HCl salt formation step. Regulatory bodies strictly limit such impurities.[4]

    • N-Nitrosamines: These can potentially form if there are sources of nitrites (e.g., from excipients or reagents) and secondary or tertiary amines are present under acidic conditions.[5]

Purification Strategy: Recrystallization is the primary method for removing most common impurities. For persistent or structurally similar impurities, column chromatography on silica gel may be necessary before converting the free base to the hydrochloride salt, as salts are often difficult to chromatograph. To minimize GTI formation, avoid using ethanol during the salt formation step if possible, or perform the reaction at a lower temperature (e.g., 10°C) to reduce the rate of ethyl chloride formation.[4]

Q4: What is a reliable, step-by-step protocol for recrystallization?

This protocol is based on general principles for purifying amine salts and can be adapted based on your specific observations.[6]

Experimental Protocol: Recrystallization from a Methanol/Water System

  • Dissolution: In a clean Erlenmeyer flask, place your crude this compound. For every 1 gram of crude material, add 3-4 mL of a methanol/water solvent mixture (e.g., 80-85% methanol in water).[6]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Do not exceed a temperature of 75°C to prevent potential degradation.[6]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath and continue to stir for 0.5-2 hours to maximize crystal formation.[6]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected filter cake with a small amount of the cold recrystallization solvent or pure, cold methanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Summary: Example Recrystallization Systems

The following table, adapted from a method for a related enamine salt, provides starting points for optimization.[6]

ParameterSystem 1System 2System 3
Solvent System 80% Methanol in Water85% Methanol in Water90% Isopropanol / 10% Ethyl Acetate
Solid:Liquid Ratio 1:3 (g/mL)1:4 (g/mL)1:5 (g/mL)
Dissolution Temp. ~70°C~60°C~75°C
Crystallization Temp. Cool to 10°C, hold for 1.5hCool to 8°C, hold for 1hCool to 5°C, hold for 2h
Typical Purity >99%>99%>99%
Expected Yield 75-85%80-90%70-80%

Note: This data is illustrative. Actual results will depend on the purity of the crude material.

Q5: How should I store the purified this compound to maintain its purity?

Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and atmospheric oxygen, which can cause degradation over time.[3]

  • Container: Use a tightly sealed, opaque container to protect the compound from light, which can also promote degradation of amine compounds.[1]

Q6: Which analytical methods are best for confirming the purity of my final product?

A multi-faceted approach is recommended to build a comprehensive purity profile.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating the main compound from trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with an additive like TFA or formic acid) is a common starting point.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities containing protons. Integration of signals can help quantify impurities if a standard of known concentration is used (qNMR).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with GC or LC (GC-MS, LC-MS) to identify unknown impurities.

  • Capillary Electrophoresis (CE): An alternative to HPLC, CE offers high resolution and low sample volume requirements for analyzing charged species like amine hydrochlorides.[8]

Troubleshooting Impurity Detection

G Impurity Troubleshooting Logic cluster_actions Corrective Actions start Purified Product (Post-Recrystallization) purity_analysis Analyze Purity (HPLC, NMR) start->purity_analysis decision Purity > 99%? purity_analysis->decision pass Product Meets Spec Proceed to Use/Storage decision->pass Yes fail Impurity Detected decision->fail No identify Identify Impurity (LC-MS, High-Res MS) fail->identify source Determine Source (Starting Material, Side Rxn, Degradation) identify->source repurify Select New Purification (Re-recrystallize, Chromatography) source->repurify repurify->start Re-process

Caption: A logical diagram for troubleshooting detected impurities in the final product.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt | 1246818-86-9. Pharmaffiliates. [Link]

  • Process for the purification of amines.
  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. ResearchGate. [Link]

  • Recrystallization purification method of enamine salt.
  • Nitrosamine Impurities. Asian Publication Corporation. [Link]

  • Amine Impurities and Related Compound. Veeprho. [Link]

  • Purification of 2-aminothiazole.
  • Preparation method of 2-chloroethylamine hydrochloride.
  • Process for the preparation of 2-chloroethylamine hydrochloride.

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troubleshooting common issues in 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminothiazole Synthesis

Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is on the widely-used Hantzsch thiazole synthesis, offering practical, field-proven insights to help you optimize your reactions, improve yields, and ensure the purity of your products.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch 2-aminothiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in Hantzsch synthesis are a common issue and can typically be traced back to a few key areas. A systematic approach to troubleshooting is most effective.[1] The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Many Hantzsch syntheses require heating to proceed at an efficient rate.[2]

  • Purity of Starting Materials: The purity of both the α-haloketone and thiourea is paramount. Impurities can lead to a host of side reactions.

  • Moisture and Air Sensitivity: While not all Hantzsch reactions are highly sensitive, some starting materials and intermediates can be susceptible to hydrolysis or oxidation.

  • Improper Work-up and Purification: The desired product may be lost during extraction or purification steps due to issues like product instability or "oiling out" during crystallization.

Q2: I'm observing the formation of a significant amount of an isomeric byproduct. What is it, and how can I prevent it?

A2: When using N-substituted thioureas, you can form a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The formation of the imino isomer is particularly favored under acidic conditions.[3] This occurs because protonation can alter the nucleophilicity of the nitrogen atoms in the thiourea, leading to a change in the cyclization pathway. To favor the formation of the desired 2-aminothiazole, it is generally recommended to run the reaction under neutral or slightly basic conditions.

Q3: My crude product looks like a dark, tar-like substance. What causes this, and is it salvageable?

A3: Tar formation is often a result of decomposition of starting materials or the product under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times. The α-haloketones can be unstable and prone to self-condensation or other side reactions. While it can be challenging, it is sometimes possible to salvage the desired product from the tar through careful column chromatography. However, the best approach is prevention by optimizing the reaction conditions to be as mild as possible.

Troubleshooting Guide: Reaction Optimization

Issue: Low or No Product Formation

Question: I have mixed my α-haloketone and thiourea, but TLC analysis shows no product formation. What should I do?

Answer: This is a common starting point for troubleshooting. The issue likely lies in the reaction conditions or the quality of your reagents. Here is a step-by-step guide to address this:

1. Verify Reagent Quality:

  • α-Haloketone Stability: α-haloketones, particularly α-bromoketones, can be lachrymatory and unstable upon storage. It's crucial to use a fresh or properly stored batch. If in doubt, consider synthesizing the α-haloketone in situ.

  • Thiourea Purity: Ensure the thiourea used is of high purity, as contaminants can interfere with the reaction.

2. Optimize Reaction Conditions:

  • Temperature: Many Hantzsch syntheses require heating. If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent may be necessary.

  • Solvent: The choice of solvent is critical. Alcohols like ethanol and methanol are most commonly used and often provide good results. The table below provides a summary of commonly used solvents.

  • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, especially if the α-haloketone is prone to side reactions.[2]

Solvent Typical Conditions Notes References
EthanolRefluxThe most common and often optimal solvent.[4]
MethanolRefluxSimilar to ethanol, good for many substrates.[5]
Acetonitrile/Water (1:1)Room TemperatureCan be effective for rapid reactions.[6]
Dioxane60 °CUsed for specific substrates, but care must be taken due to its toxicity.
Solvent-free130-150 °C (Microwave)A "green" alternative that can lead to very short reaction times.[6][7][6][7]

3. Consider a Catalyst:

  • While the classic Hantzsch synthesis is often catalyst-free, certain variations can benefit from a catalyst to improve rates and yields, especially in one-pot, multi-component versions of the reaction.[8][9]

Issue: Formation of Byproducts

Question: My reaction is working, but I am getting a complex mixture of products. What are the likely side reactions?

Answer: Besides the regioisomer formation discussed earlier, other side reactions can complicate your synthesis.

  • Mechanism of Hantzsch Synthesis and Potential Pitfalls: The reaction proceeds via an initial SN2 reaction of the sulfur of thiourea with the α-haloketone, followed by cyclization and dehydration.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack side_product Side Products (e.g., Dimerization, Decomposition) reagents->side_product Decomposition of α-Haloketone intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate1->side_product Further Reaction product 2-Aminothiazole intermediate2->product Dehydration

Caption: Hantzsch 2-aminothiazole synthesis workflow.

  • Dimerization/Self-Condensation of α-Haloketone: Under basic or even neutral conditions, α-haloketones can undergo self-condensation. This can often be minimized by adding the α-haloketone slowly to the solution of thiourea.

  • Reactions involving Thiourea: Thiourea itself can undergo side reactions, although this is less common under typical Hantzsch conditions. In the presence of strong oxidizing agents, it can be oxidized.[10]

Influence of Substituents: The electronic nature of the substituents on the α-haloketone can influence the reaction rate and the propensity for side reactions.

Substituent on Phenyl Ring of α-Bromoacetophenone Effect on Reaction Explanation References
Electron-Withdrawing Groups (e.g., -NO₂, -CN)Generally increase the reaction rate.The carbonyl carbon is more electrophilic, facilitating the initial attack by thiourea.[11]
Electron-Donating Groups (e.g., -OCH₃, -CH₃)May decrease the reaction rate.The carbonyl carbon is less electrophilic.[12]

Troubleshooting Guide: Work-up and Purification

Issue: Product "Oils Out" During Recrystallization

Question: I've dissolved my crude product for recrystallization, but upon cooling, it separates as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" is a common and frustrating problem in purification. It happens when the solute is no longer soluble but the temperature is still above its melting point (or the melting point of an impure mixture).

Step-by-Step Protocol to Induce Crystallization:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more of the hot solvent in small portions until the solution is just below the saturation point.

  • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Rapid cooling is a common cause of oiling out.

  • Scratching: If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If the above steps fail, the solvent is likely unsuitable. Try a different solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Issue: Difficulty with Column Chromatography

Question: I'm trying to purify my 2-aminothiazole derivative by column chromatography, but I'm getting poor separation or the product is streaking on the column.

Answer: 2-Aminothiazoles are basic compounds, and their interaction with the acidic silica gel can cause problems like streaking and irreversible adsorption.

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization column Column Chromatography start->column pure_product Pure 2-Aminothiazole recrystallization->pure_product Success oiling_out "Oiling Out" recrystallization->oiling_out Problem column->pure_product Success streaking Streaking on Column column->streaking Problem troubleshoot_recrystallization Troubleshoot: - Slower cooling - Add more solvent - Change solvent oiling_out->troubleshoot_recrystallization troubleshoot_column Troubleshoot: - Add base to eluent - Use basic alumina - Check polarity streaking->troubleshoot_column troubleshoot_recrystallization->recrystallization troubleshoot_column->column

Caption: Purification troubleshooting workflow.

Protocol for Effective Column Chromatography of 2-Aminothiazoles:

  • Deactivate Silica Gel: To minimize the acidity of the silica gel, you can add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine (Et₃N) to your solvent mixture (e.g., ethyl acetate/hexanes).

  • Use an Alternative Stationary Phase: If streaking persists, consider using a more basic stationary phase like basic alumina instead of silica gel.

  • Proper Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.

    • Aim for an Rf value of 0.2-0.3 for your desired compound.

    • A common starting point for many 2-aminothiazole derivatives is a mixture of ethyl acetate and hexanes. For more polar compounds, a small amount of methanol in dichloromethane or ethyl acetate may be necessary.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel by making a slurry and then evaporating the solvent. This "dry loading" method often results in better separation than loading the sample as a concentrated solution.

References

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group Meeting.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). Chemistry & Medicinal Chemistry.
  • Quantitative Estimation of the Hydrogen-Atom-Donating Ability of 4-Substituted Hantzsch Ester Radical C
  • Bouherrou, S., et al. (2017).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Methods of Preparation of Thiazole. (n.d.). CUTM Courseware.
  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.).
  • Side reactions and byproduct formation in thiourea synthesis. (2025). Benchchem.
  • Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycin
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.).
  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8), 1939-1951.
  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (2004). Lab on a Chip.
  • A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. (2022). Beilstein Journal of Organic Chemistry, 18, 1248-1255.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • Process of producing 2-aminothiazole. (1992).
  • Chemical synthesis of 2-aminothiazole analogs. (n.d.).
  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2020). Tetrahedron.
  • Synthetic and Theoretical Studies on the Reduction of Electron Withdrawing Group Conjugated Olefins Using the Hantzsch 1,4-Dihydropyridine Ester. (n.d.).
  • Hantzsch thiazole synthesis - labor
  • 2-Aminothiazole: synthesis, biological activities and toxicity. (2023). ChemicalBook.
  • 2-Aminothiazole. (n.d.). Wikipedia.
  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2014). PLoS ONE.
  • Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Form
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. (2018). Digital Commons @ Otterbein.
  • Synthesis of 2-aminothiazole derivatives. (2020).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2013). Journal of Chemical and Pharmaceutical Research.

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Technical Support Center: Optimization and Troubleshooting for the Synthesis of N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Welcome to the technical support center for the synthesis of N-Ethylthiazol-2-amine hydrochloride. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. Our approach is grounded in fundamental chemical principles to empower you to not only follow protocols but to understand the causality behind each experimental choice. The primary synthetic route discussed is the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole core.[1][2]

Section 1: Synthesis Overview and Workflow

The synthesis of this compound is typically achieved through a two-stage process: first, the cyclocondensation reaction to form the N-Ethylthiazol-2-amine free base, followed by its conversion to the stable hydrochloride salt. This workflow ensures a high-purity final product, as the salt formation step is also an effective method of purification.

Synthesis_Workflow cluster_stage1 Stage 1: Cyclocondensation cluster_stage2 Stage 2: Salt Formation & Purification Reactants N-Ethylthiourea + Chloroacetaldehyde Reaction Hantzsch Cyclization (Solvent, Base, Heat) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup FreeBase Crude N-Ethylthiazol-2-amine (Free Base) Workup->FreeBase SaltFormation Dissolve in Solvent + Add HCl FreeBase->SaltFormation Proceed to Salt Formation Precipitation Precipitation of Salt SaltFormation->Precipitation Purification Recrystallization Precipitation->Purification FinalProduct Pure N-Ethylthiazol-2-amine HCl Purification->FinalProduct

Caption: General workflow for the two-stage synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common questions and challenges in a direct Q&A format, providing both solutions and the scientific rationale behind them.

Q1: What is the underlying mechanism of the synthesis, and why is it effective?

Answer: The core of this synthesis is the Hantzsch thiazole synthesis . This powerful reaction forms the thiazole ring by condensing an α-halocarbonyl compound (in this case, chloroacetaldehyde) with a thioamide (N-ethylthiourea).[2]

The mechanism proceeds in two key stages:

  • S-Alkylation: The sulfur atom of N-ethylthiourea, being a soft nucleophile, attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion. This forms an S-alkylated isothiourea intermediate.

  • Intramolecular Cyclization and Dehydration: The terminal nitrogen atom of the isothiourea then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate. This intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the aromatic thiazole ring.

This method is highly effective due to the favorable thermodynamics of forming a stable aromatic ring system.

Hantzsch_Mechanism Thiourea N-Ethylthiourea Intermediate1 Isothiourea Intermediate (S-Alkylation) Thiourea->Intermediate1 1. Nucleophilic Attack (S) Aldehyde Chloroacetaldehyde Aldehyde->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular   Cyclization (N) Product N-Ethylthiazol-2-amine Intermediate2->Product 3. Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a common issue that can almost always be traced back to one of several factors. Use the following diagnostic flowchart to identify the root cause.

Troubleshooting_Yield Start Low Yield Observed d_TLC TLC Analysis Start->d_TLC CheckTLC Does TLC show unreacted starting materials? CheckPurity Are starting materials pure and dry? CheckTLC->CheckPurity CheckConditions Review Reaction Conditions: Temp, Time, Solvent, Base CheckTLC->CheckConditions s_Purity Solution: - Recrystallize/distill starting materials. - Use anhydrous solvents. CheckPurity->s_Purity s_Conditions Solution: - Increase reaction time/temperature. - Screen solvents/bases (see Table 1). - Ensure proper stoichiometry. CheckConditions->s_Conditions CheckWorkup Review Workup Procedure s_Workup Solution: - Perform multiple extractions (3-4x). - Adjust pH during extraction. - Avoid emulsions. CheckWorkup->s_Workup d_TLC->CheckTLC Yes d_Workup Workup Loss? d_TLC->d_Workup No (Clean baseline) s_SideRxns Problem: Side Reactions (See Q3) d_TLC->s_SideRxns No (Complex Mixture) d_Workup->CheckWorkup

Caption: Troubleshooting flowchart for diagnosing low reaction yields.

Key Areas for Improvement:

  • Reagent Quality: Chloroacetaldehyde is unstable and hygroscopic. Using a freshly opened bottle or its more stable precursor, 2-chloro-1,1-dimethoxyethane (which hydrolyzes in situ under acidic catalysis), can significantly improve results.[3]

  • Reaction Conditions: The choice of base and solvent is critical. A common mistake is using a base that is too weak or a solvent that does not adequately solubilize the reaction intermediates.

Q3: How do I select the optimal solvent and base for the cyclization?

Answer: The solvent and base combination directly impacts reaction rate, yield, and purity. The goal is to facilitate the reaction while minimizing side products. A polar solvent is necessary to dissolve the starting materials and intermediates.

  • Solvents:

    • N,N-Dimethylformamide (DMF): Often the best choice. Its high boiling point allows for higher reaction temperatures, and its polar aprotic nature effectively solvates ionic intermediates, accelerating the reaction.[4]

    • Ethanol/Methanol: Protic solvents that are also effective. They are less expensive and easier to remove than DMF, but reactions may require longer times or proceed with slightly lower yields.

  • Bases:

    • Potassium Carbonate (K₂CO₃): An excellent choice in DMF. It is a mild, inexpensive base that is strong enough to neutralize the HCl formed during the reaction without causing significant side reactions.[4]

    • Sodium Acetate (NaOAc): A weaker base, often used in alcoholic solvents. It acts as a buffer and is suitable for sensitive substrates.

The following table, adapted from literature on analogous thiazole syntheses, illustrates the impact of these choices.[4]

EntrySolventBaseTemperatureTime (h)Yield (%)Senior Scientist's Note
1MethanolSodium AcetateReflux765-75A classic, reliable combination but may be slow. Good starting point.
2EthanolPotassium CarbonateReflux575-85Better performance than Entry 1. K₂CO₃ is slightly stronger and more effective.
3DMFSodium Acetate100 °C470-80Good yield, but doesn't leverage the full potential of DMF.
4 DMF Potassium Carbonate Reflux 3 >90 Optimal Conditions. The combination of high temperature and an effective base in DMF leads to the highest yield and shortest reaction time.[4]
Q4: I'm having trouble with the final salt formation and purification. What are the best practices?

Answer: This step is critical for obtaining a pure, solid, and stable product. The free N-Ethylthiazol-2-amine is often an oil or low-melting solid, making its isolation difficult.

Best Practices for Hydrochloride Salt Formation:

  • Solvent Choice: After workup and extraction, thoroughly dry the organic layer (e.g., over MgSO₄ or Na₂SO₄) and evaporate the solvent to get the crude free base. Dissolve this crude oil/solid in a water-miscible, non-polar solvent like anhydrous isopropanol (IPA) or diethyl ether . IPA is often preferred as it provides good solubility for the free base but poor solubility for the resulting salt.

  • HCl Addition: Slowly add a solution of HCl in isopropanol or HCl in diethyl ether dropwise to the stirred solution of the free base. Alternatively, bubble dry HCl gas through the solution. You should observe the immediate precipitation of a white or off-white solid.

  • Monitoring: Add the HCl solution until the mixture becomes acidic (check with pH paper) or until no further precipitation is observed. Adding a large excess of HCl can sometimes trap impurities.

  • Isolation: Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether to remove soluble impurities, and dry it under vacuum.

Purification via Recrystallization:

  • The most common and effective method for purifying the hydrochloride salt is recrystallization.

  • Solvent System: A mixture of ethanol and diethyl ether is an excellent choice. Dissolve the crude salt in a minimal amount of hot ethanol. Once fully dissolved, slowly add diethyl ether until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization of pure this compound.[4]

Section 3: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Chloroacetaldehyde is a lacrimator and toxic. N-ethylthiourea is harmful.

Protocol 1: Optimized Synthesis of N-Ethylthiazol-2-amine (Free Base)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethylthiourea (5.11 g, 50 mmol, 1.0 eq) and anhydrous potassium carbonate (7.60 g, 55 mmol, 1.1 eq).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: While stirring, add a 50 wt.% solution of chloroacetaldehyde in water (7.85 g, 50 mmol, 1.0 eq) dropwise over 10 minutes. Note: An exothermic reaction may occur.

  • Reaction: Heat the mixture to reflux (approx. 153 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of ethyl acetate:hexane.[4]

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Ethylthiazol-2-amine as an oil or semi-solid.

Protocol 2: Conversion to this compound and Purification
  • Salt Formation:

    • Dissolve the crude N-Ethylthiazol-2-amine from Protocol 1 in 50 mL of anhydrous isopropanol.

    • Slowly add a 2M solution of HCl in isopropanol dropwise with vigorous stirring until the solution is acidic (pH ~1-2).

    • A thick white precipitate will form. Continue stirring at room temperature for 30 minutes, then cool the flask in an ice bath for another 30 minutes.

  • Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with 20 mL of cold diethyl ether.

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

  • Recrystallization (if necessary):

    • Place the crude hydrochloride salt in a clean flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add diethyl ether until persistent cloudiness is observed.

    • Allow the flask to cool slowly to room temperature, then to 0-4 °C.

    • Collect the pure, crystalline this compound by vacuum filtration, wash with cold ether, and dry under vacuum.

References

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 032. [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175347. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved January 1, 2026. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014).
  • New Methods for the Synthesis of 2-Aminothiazolones. (2009). The Journal of Organic Chemistry, 74(19), 7574–7577. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(6), 1699. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound. (n.d.). CUTM Courseware. [Link]

  • Efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. (2020). HETEROCYCLES, 100(5), 808. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Method for synthesizing 2-amino thizaoline. (2011).

Sources

N-Ethylthiazol-2-amine hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Ethylthiazol-2-amine Hydrochloride

Document ID: TSC-NETH-001 Version: 1.0 Last Updated: January 1, 2026

Introduction

Welcome to the technical support guide for this compound (CAS: 90586-84-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile and potential degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate stability challenges, troubleshoot experimental issues, and ensure the integrity of your results. The guidance herein is based on established principles of heterocyclic chemistry and forced degradation studies.[1][2][3]

Section 1: General Stability Profile & Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored in a well-sealed container, protected from light, at a temperature of 2-8°C. For short-term laboratory use, storage at controlled room temperature is acceptable, provided the container is tightly sealed to prevent moisture uptake. The hydrochloride salt form is generally more stable than the free base but can be hygroscopic.

Q2: How stable is this compound in aqueous solutions?

A2: The stability in aqueous solutions is highly dependent on pH. The 2-aminothiazole moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the opening of the thiazole ring.[4] The amine group's protonation state, dictated by the solution's pH, significantly influences solubility and stability.[5] We recommend preparing fresh aqueous solutions for experiments. If storage is necessary, solutions should be kept at 2-8°C for no longer than 24-48 hours and protected from light.

Q3: What are the primary degradation pathways I should be concerned about?

A3: Based on the structure, the primary degradation pathways are hydrolysis, oxidation, and photolysis .

  • Hydrolysis: Can occur at the thiazole ring, especially under harsh pH conditions.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can form N-oxides or aromatic thiazole N-oxides.[6] Functional groups with labile hydrogens, such as those alpha to heteroatoms, can also be susceptible to oxidation.[1]

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation.[7][8] Degradation can proceed via reaction with singlet oxygen, potentially leading to complex rearrangements or ring cleavage.[7][8]

Q4: My purity analysis by HPLC shows a new peak appearing over time in my solid sample. What could be the cause?

A4: The appearance of a new peak suggests degradation. Given the compound's structure, the most likely culprits for solid-state degradation are oxidation or photolysis, especially if the sample was not rigorously protected from air and light. Thermal degradation is also a possibility if the sample was exposed to elevated temperatures. It is also important to rule out contamination.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected drop in purity of aqueous stock solution stored in the refrigerator. 1. Hydrolytic Degradation: The pH of your solution may not be optimal for stability. 2. Oxidative Degradation: Dissolved oxygen in the aqueous solvent can promote oxidation.1. Measure the pH of your solution. Buffer the solution to a mildly acidic pH (e.g., pH 4-6) to maintain the protonated, more stable form of the amine.[5] 2. Prepare solutions using de-gassed solvents. Purging the solution with an inert gas like nitrogen or argon can minimize oxidation.[8] 3. Always prepare fresh solutions when possible.
Appearance of multiple new peaks in HPLC after a photostability study. 1. Extensive Photodegradation: The light exposure (intensity or duration) was too severe, leading to secondary and tertiary degradation products. 2. Photo-oxidation: The degradation is a combination of light and oxygen.1. Reduce the duration or intensity of light exposure to target an optimal degradation level (5-20%) for method validation.[1] 2. Conduct a parallel experiment where the sample is protected from light (wrapped in foil) to confirm that light is the stressor. 3. Run the experiment under an inert atmosphere (nitrogen) to differentiate between photolytic and photo-oxidative pathways.[8]
Inconsistent results in forced degradation studies using H₂O₂. 1. Reaction Variability: Oxidative degradation with hydrogen peroxide can be sensitive to trace metal ions, pH, and temperature. 2. Reagent Instability: H₂O₂ solutions can degrade over time.1. Use high-purity water and control the temperature using a water bath. Ensure the pH is consistent across experiments. 2. Use a freshly prepared and standardized solution of hydrogen peroxide.[9] 3. Consider using a radical initiator like AIBN for an alternative oxidative stress condition.[9]
Formation of N-nitroso impurity during stability testing. Nitrosating Agent Contamination: Volatile NOx species from sources like saturated sodium nitrite solutions (used for humidity control) can react with secondary amines.[10]1. Avoid using saturated sodium nitrite solutions for humidity control in stability chambers with amine-containing compounds.[10] 2. Use alternative saturated salt solutions (e.g., potassium iodide) or humidity-controlled chambers. 3. Screen for potential N-nitroso degradants using a sensitive method like LC-MS/MS.[11]

Section 3: Key Experimental Protocols

To ensure trustworthy and reproducible results, follow these detailed protocols for stability testing. These workflows are designed to be self-validating by including necessary controls.

Protocol 3.1: Forced Degradation Study - Hydrolysis

Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubation:

    • Divide each solution into two aliquots.

    • Store one set at room temperature (~25°C) and the other at an elevated temperature (e.g., 60°C).

    • Include a "time zero" (T=0) sample by immediately neutralizing and diluting an aliquot for analysis.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples. For the HCl sample, add an equimolar amount of NaOH. For the NaOH sample, add an equimolar amount of HCl.

  • Analysis: Dilute all samples to a suitable concentration with mobile phase and analyze by a stability-indicating HPLC-UV or LC-MS method.

  • Controls: Analyze blank solutions (acid, base, water without the compound) that have been subjected to the same conditions to identify any potential artifacts.

Workflow for Forced Degradation Studies

This diagram illustrates a comprehensive workflow for investigating the stability of a drug substance like this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD (Purity & Assay) Acid->HPLC Analyze Purity Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Purity Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Purity Thermal Thermal (e.g., 80°C Dry Heat) Thermal->HPLC Analyze Purity Photo Photolytic (ICH Q1B Guidelines) Photo->HPLC Analyze Purity LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Identify Unknowns Method Stability-Indicating Method Validation HPLC->Method NMR NMR (Structure Elucidation) LCMS->NMR Confirm Structure Pathway Degradation Pathway Elucidation LCMS->Pathway NMR->Pathway Pathway->Method API Drug Substance (N-Ethylthiazol-2-amine HCl) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for a forced degradation study.

Section 4: Potential Degradation Pathways

Understanding the chemical reactivity of the this compound molecule is key to predicting its degradation products. The thiazole ring is aromatic but possesses reactive sites.[6][12]

Potential Degradation Mechanisms

The following diagram outlines the most probable initial degradation steps under different stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV/Vis) Parent N-Ethylthiazol-2-amine Hydrolysis_Product Thiazole Ring Opening (e.g., Thio-urea derivative) Parent->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product1 S-Oxide Parent->Oxidation_Product1 [O] Oxidation_Product2 N-Oxide Parent->Oxidation_Product2 [O] Photo_Product [4+2] Cycloaddition (with ¹O₂) & Rearrangement Parent->Photo_Product hν, O₂

Caption: Potential degradation pathways for N-Ethylthiazol-2-amine.

Mechanistic Insights:

  • Oxidative Pathway: The sulfur atom of the thiazole ring is a primary target for oxidation by agents like hydrogen peroxide, potentially forming a sulfoxide or sulfone, though this can lead to non-aromatic products.[6] Additionally, the ring nitrogen can be oxidized to an N-oxide.[6]

  • Photolytic Pathway: In the presence of light and oxygen, photosensitization can generate singlet oxygen. Thiazole rings can undergo a [4+2] Diels-Alder type cycloaddition with singlet oxygen, forming an unstable endoperoxide.[7] This intermediate can then rearrange or fragment, leading to cleavage of the thiazole ring.[7]

  • Hydrolytic Pathway: While the aromatic thiazole ring is generally resistant to hydrolysis, the presence of the activating amino group at the 2-position can make it more susceptible, particularly under forcing conditions of strong acid or base at elevated temperatures. Ring opening would be a potential outcome.

References

Technical Support Center: Enhancing the Purity of N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Ethylthiazol-2-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to increase the purity of this important synthetic intermediate. Here, we will delve into the common challenges encountered during its purification and provide robust, field-tested strategies to overcome them. Our approach is grounded in the fundamental principles of organic chemistry, with a focus on practical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common issues that may arise during the synthesis and purification of this compound.

Q1: My synthesized this compound is a brownish, sticky solid. What are the likely impurities?

A1: The discoloration and physical state suggest the presence of several potential impurities. Given that N-Ethylthiazol-2-amine is likely synthesized via the Hantzsch thiazole synthesis, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual N-ethylthiourea or a 1-halo-2-butanone equivalent can persist in the crude product.

  • Side-Reaction Products: The Hantzsch synthesis can sometimes yield isomeric thiazole byproducts or polymeric materials, especially if the reaction conditions (temperature, stoichiometry) are not well-controlled.

  • Color Impurities: Amine compounds, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Residual Solvents: Solvents used in the synthesis or workup can remain trapped in the solid.

Q2: I attempted a recrystallization, but the compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" is a common problem in recrystallization and typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high, depressing the melting point of the mixture. Here are some strategies to address this:

  • Lower the Crystallization Temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature. If it still oils out, try cooling the solution further in an ice bath or even a freezer.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a good solvent (e.g., ethanol, isopropanol). Then, slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the first solvent, such as diethyl ether or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q3: My recrystallized product looks clean, but the yield is very low. How can I improve the recovery?

A3: Low recovery during recrystallization is often a trade-off for high purity. To improve your yield:

  • Minimize the Amount of Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in solution upon cooling.

  • Optimize the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals and can improve recovery.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well when hot but poorly when cold. You may need to screen several solvents to find the optimal one.

  • Second Crop of Crystals: After filtering the first crop of crystals, you can try to concentrate the mother liquor (the remaining solution) by evaporating some of the solvent and cooling it again to obtain a second, albeit likely less pure, crop of crystals.

Purification Strategies: From Crude to High Purity

The purification of this compound can be approached systematically. The following workflow outlines the recommended steps.

PurificationWorkflow Crude Crude N-Ethylthiazol-2-amine HCl Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 Column Column Chromatography Analysis2 Final Purity & Characterization (HPLC, NMR, MS) Column->Analysis2 Pure High Purity Product (>99%) Analysis1->Column Purity < 98% or Colored Impurities Analysis1->Pure Purity > 98% Analysis2->Pure PurityAnalysis PurifiedProduct Purified N-Ethylthiazol-2-amine HCl HPLC HPLC Analysis PurifiedProduct->HPLC Quantitative Purity NMR NMR Spectroscopy PurifiedProduct->NMR Structural Identity & Purity MS Mass Spectrometry PurifiedProduct->MS Molecular Weight Confirmation FinalConfirmation Purity & Structural Confirmation HPLC->FinalConfirmation NMR->FinalConfirmation MS->FinalConfirmation

resolving solubility issues with N-Ethylthiazol-2-amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Ethylthiazol-2-amine hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

Q1: Why is my this compound poorly soluble in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene?

Answer: This is the most common issue and stems from the fundamental properties of an amine salt. This compound is an ionic compound, or a salt.[1] The molecule consists of a protonated ethylthiazol-2-ammonium cation and a chloride anion. This ionic nature gives it a high crystal lattice energy, meaning a significant amount of energy is required to break apart the solid structure.

Nonpolar or moderately polar aprotic solvents like DCM, THF, and Toluene are poor at stabilizing isolated ions.[2] They lack the ability to form strong hydrogen bonds or have sufficiently high dielectric constants to effectively solvate the charged species.[3] Consequently, the energy required to break the crystal lattice is not compensated by the energy gained from solvation, resulting in poor solubility. The general principle is that "like dissolves like"; a highly polar, ionic salt will not readily dissolve in a low-polarity organic solvent.[2]

Q2: I observe some solubility in polar protic solvents like methanol or ethanol. Why is that, and are they suitable for my reaction?

Answer: Polar protic solvents, such as methanol and ethanol, are more effective at dissolving this compound for two primary reasons:

  • High Polarity: They possess higher dielectric constants than aprotic solvents, which helps to shield the individual ions from each other.[3]

  • Hydrogen Bonding: The hydroxyl (-OH) group in these solvents can act as a hydrogen bond donor, effectively solvating the chloride anion. The oxygen atom can also act as a hydrogen bond acceptor, interacting with the protonated amine (N-H+).[4]

However, their suitability depends on your specific reaction. Protic solvents can interfere with many common organic reactions, such as those involving Grignard reagents, metal hydrides (e.g., LiAlH₄, NaBH₄), or other strongly basic or nucleophilic reagents. Always verify the compatibility of protic solvents with your intended chemical transformation.

Q3: Can I simply heat the mixture to force my compound to dissolve?

Answer: Increasing the temperature can enhance the solubility of most compounds, including this salt.[5] However, this approach has several potential drawbacks:

  • Limited Effect: For highly insoluble systems, heating may only provide a marginal improvement.

  • Precipitation on Cooling: The compound may dissolve at an elevated temperature but will likely precipitate out as the reaction mixture cools to room temperature, which can complicate analysis and purification.

  • Thermal Degradation: this compound or other reagents in your mixture could be thermally sensitive and decompose at higher temperatures.

  • Solvent Loss: Volatile solvents like DCM will evaporate upon heating unless the reaction is performed in a sealed vessel or under reflux.

Heating should be considered a secondary strategy, often in combination with other methods, rather than a primary solution.

Part 2: Troubleshooting Guides & Actionable Protocols

This section provides a logical workflow and detailed protocols to systematically address solubility issues.

Troubleshooting Workflow

The following diagram outlines a decision-making process for tackling solubility problems with this compound.

G cluster_0 Solubility Troubleshooting Workflow A Start: N-Ethylthiazol-2-amine HCl is insoluble in desired aprotic solvent (e.g., DCM, THF) B Is a small amount of a polar co-solvent compatible with my reaction chemistry? A->B C Protocol 1: Add a polar aprotic co-solvent (e.g., DMF, DMSO) dropwise. B->C Yes D Is the presence of a salt byproduct (e.g., triethylamine HCl) acceptable in the reaction? B->D No G Success: Reaction proceeds in homogenous solution. C->G E Protocol 2: Perform in-situ free-basing with a tertiary amine base. D->E Yes F Isolate the Free Base: Requires a separate workup step. Consider if this is feasible. D->F No H Success: Reaction proceeds. Byproduct may require removal during purification. E->H I Protocol 3: Isolate the free base amine prior to the reaction. F->I J Success: Use the pure, soluble free base in the reaction. I->J

Sources

Technical Support Center: Catalyst Deactivation in Reactions with N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and understanding a critical challenge in modern synthesis: catalyst deactivation when using N-Ethylthiazol-2-amine hydrochloride and related scaffolds. The unique structure of this reagent presents two primary, potent sources of catalyst poisons: the sulfur atom within the thiazole ring and the chloride counter-ion from the hydrochloride salt. This document provides in-depth, experience-driven answers and protocols to diagnose, mitigate, and prevent these issues, ensuring the robustness and success of your catalytic reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding catalyst deactivation with thiazole-containing substrates.

Q1: Why is my palladium-catalyzed cross-coupling reaction failing when I use this compound?

A: The most likely culprits are the two intrinsic poisons present in your starting material: the sulfur atom of the thiazole ring and the chloride from the hydrochloride salt. Both can severely deactivate transition metal catalysts, particularly palladium. Sulfur strongly and often irreversibly binds to the metal surface, blocking active sites, while chloride anions can occupy coordination sites, inhibiting substrate binding and disrupting the catalytic cycle.[1][2][3]

Q2: What are the immediate signs of catalyst deactivation in my experiment?

A: The primary indicators include:

  • Low to No Product Yield: The reaction stalls or fails to initiate altogether.[4]

  • Formation of Palladium Black: Visible precipitation of black palladium metal indicates catalyst decomposition and aggregation, removing it from the soluble, active catalytic cycle.

  • Inconsistent Results: Difficulty in reproducing results between batches, often pointing to varying levels of impurities or moisture that exacerbate poisoning.

  • Sluggish Reaction Rates: The reaction proceeds much slower than expected and may not reach full conversion.

Q3: Are certain types of catalysts more sensitive to this compound?

A: Yes. Late transition metals used in cross-coupling, hydrogenation, and other transformations are highly susceptible. This includes:

  • Palladium Catalysts: Extremely sensitive to sulfur-containing compounds.[5][6] Sulfur acts as a strong poison by chemisorption onto the palladium surface.[2]

  • Nickel Catalysts: Also poisoned by sulfur and halides, which are common issues in Ziegler-Natta polymerization and other nickel-catalyzed reactions.[1]

  • Gold Catalysts: Cationic gold catalysts show a remarkably high affinity for halides (like Cl⁻) and other basic impurities, which can completely inhibit the reaction even in trace amounts.[7]

Q4: Can I just add more catalyst to overcome the deactivation?

A: While increasing the catalyst loading can sometimes brute-force a reaction to partial completion, it is an inefficient and expensive strategy. It does not address the root cause of the deactivation and can lead to higher levels of residual metal in your final product, which is a significant concern in pharmaceutical development.[8] A better approach is to purify the starting materials and optimize the reaction conditions.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to diagnosing and solving specific deactivation problems.

Scenario 1: Acute Deactivation - The Reaction Fails to Start or Stalls Immediately

Q: I've assembled my reaction (e.g., Suzuki or Buchwald-Hartwig coupling) with this compound, but TLC/LC-MS analysis shows no product formation even after significant time. What is happening?

A: This points to rapid and severe catalyst poisoning, where the active catalytic species is quenched almost immediately upon formation. The two primary mechanisms are at play:

  • Sulfur Poisoning: The lone pair of electrons on the thiazole's sulfur atom forms a strong, dative bond with the electron-deficient palladium(0) center. This adsorption is often irreversible and physically blocks the site where your aryl halide would normally undergo oxidative addition, thereby preventing the catalytic cycle from even beginning.[2][3]

  • Halide Poisoning: The free chloride ions from the hydrochloride salt can coordinate to the metal center. This can lead to the formation of stable, inactive anionic palladium complexes (e.g., [L₂PdCl₂] or similar structures), which are less likely to participate in the crucial oxidative addition step.[7][9]

G start Reaction Failure: No Product Formation check_reagents Verify All Other Reagents (Base, Solvent, Coupling Partner) start->check_reagents control_exp Run Control Experiment: Use an analog without the thiazole ring (e.g., N-ethylaniline) check_reagents->control_exp control_works Control Reaction Works? control_exp->control_works control_works->check_reagents No, check other issues poisoning_confirmed Poisoning by Thiazole Confirmed control_works->poisoning_confirmed Yes freebase_protocol Implement Solution: Convert Hydrochloride to Free Base (See Protocol 2.1) poisoning_confirmed->freebase_protocol ligand_opt Implement Solution: Screen Electron-Rich/Bulky Ligands poisoning_confirmed->ligand_opt

The most robust solution is to remove both potential poisons before the reaction. This is achieved by converting this compound to its free base form. This single step removes the problematic chloride ions and makes the thiazole amine less acidic and easier to handle in subsequent purification if needed.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Neutralization: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), dropwise with swirling until effervescence ceases. Using a strong base like NaOH is not recommended as it can potentially degrade the thiazole ring.

  • Extraction: Shake the separatory funnel vigorously. Allow the layers to separate and collect the organic layer.

  • Washing: Wash the organic layer with brine (saturated aq. NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the N-Ethylthiazol-2-amine free base, which can be used directly or purified further.

Scenario 2: Gradual Deactivation - Sluggish Reaction and Incomplete Conversion

Q: My reaction starts, but it is very slow and stops at 30-50% conversion, even at higher temperatures. Why isn't it going to completion?

A: This suggests a slower deactivation process where the concentration of the active catalyst diminishes over the course of the reaction. While acute poisoning from sulfur or chloride could still be a factor (especially if your free-basing procedure was imperfect), other mechanisms may contribute:

  • Product Inhibition/Poisoning: The reaction product, which now contains a more complex substituted thiazole, might have a higher affinity for the catalyst than the starting materials, effectively acting as a poison itself.

  • Ligand Degradation: The combination of temperature, base, and the specific chemical environment created by your reagents could lead to the degradation of the phosphine or N-heterocyclic carbene (NHC) ligands that are essential for stabilizing the active catalyst.[4]

  • Micro-Poisoning: Trace amounts of impurities in your starting material or solvent (e.g., water, oxygen, or other sulfur-containing compounds) can contribute to a slow "death by a thousand cuts" for the catalyst.[10]

StrategyRationale & Causality
1. Ligand Screening The ligand sphere around the metal dictates its stability and reactivity. Bulky, electron-rich ligands (e.g., Buchwald phosphine ligands, bulky NHCs) can protect the metal center from binding to the thiazole's sulfur and may accelerate the desired reductive elimination step, minimizing the catalyst's contact time with potential poisons.[4]
2. Use of Precatalysts Modern precatalysts (e.g., Buchwald G3/G4 Palladacycles) are designed for the clean and efficient generation of the active Pd(0) species.[10] This avoids side reactions that can occur when generating the catalyst from simple Pd(II) salts and helps ensure a higher initial concentration of the active catalyst.
3. Rigorous Inert Atmosphere Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. Ensure your reaction vessel is thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of argon or nitrogen throughout the experiment.[4]
4. Solvent & Base Purity Ensure solvents are anhydrous and bases are of high purity. Water can hydrolyze reagents and interfere with the catalytic cycle. Some bases may contain impurities that act as poisons.[4][10]
Part 3: Proactive Prevention & Catalyst Regeneration
A Framework for Preventing Deactivation

The most effective strategy is prevention. The following diagram illustrates the key poisoning pathways and the corresponding preventative measures you can take.

G cluster_source Source of Poisons cluster_poisons Poison Species cluster_deactivation Deactivation Mechanism cluster_prevention Preventative Action reagent N-Ethylthiazol-2-amine Hydrochloride sulfur Thiazole Sulfur (S) reagent->sulfur chloride Chloride Ion (Cl⁻) reagent->chloride poison_s Strong Chemisorption: Blocks Active Site sulfur->poison_s attacks poison_cl Coordination: Forms Inactive Complex chloride->poison_cl attacks catalyst Active Catalyst (e.g., LₙPd⁰) poison_s->catalyst poison_cl->catalyst action_s Use Bulky/Shielding Ligands action_s->poison_s blocks action_cl Convert to Free Base (Protocol 2.1) action_cl->chloride removes

Q: Is it possible to regenerate a catalyst that has been poisoned by sulfur?

A: Regeneration of sulfur-poisoned palladium catalysts is notoriously difficult and often impractical on a lab scale. The palladium-sulfur bond is very strong. While some industrial processes use high-temperature treatments under reducing atmospheres (e.g., H₂) to partially regenerate catalysts, this is often incomplete and can lead to sintering of the metal particles.[11][12] For research purposes, it is almost always more time- and cost-effective to prevent poisoning from the outset than to attempt regeneration. In some cases, severely poisoned palladium waste has been repurposed for other applications, such as Fenton-like oxidation, but this does not restore its original catalytic activity.[13]

References
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Cationic Gold Catalyst Poisoning and Reactiv
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite C
  • Decomposition of Al2O3-Supported PdSO4 and Al2(SO4)
  • Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants.
  • C
  • Silver Halide-Induced Catalyst Poisoning of Ag-M Bimetallic Nanoparticles (biNPs) and Their Chemical Regeneration.
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed Central.
  • Catalyst deactiv
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

Sources

Technical Support Center: Work-Up Procedures for N-Ethylthiazol-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling reactions involving N-Ethylthiazol-2-amine and its hydrochloride salt. As a key building block in synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules, the successful isolation and purification of N-Ethylthiazol-2-amine are critical for downstream success. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common work-up procedures, troubleshooting, and purification strategies. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Core Principles: The Chemistry of Working Up a Basic Amine

N-Ethylthiazol-2-amine is a basic compound due to the lone pair of electrons on the exocyclic nitrogen atom. Its hydrochloride salt form is often used for stability and improved handling. The work-up strategy for reactions involving this compound almost invariably hinges on the principles of acid-base extraction .[1][2]

The fundamental concept is the manipulation of the amine's solubility by controlling the pH of the aqueous phase.[3][4]

  • In acidic conditions (low pH): The amine is protonated to form the corresponding ammonium salt (N-Ethylthiazol-2-ammonium chloride). This salt is ionic and therefore highly soluble in the aqueous layer.

  • In basic conditions (high pH): The ammonium salt is deprotonated, regenerating the neutral "free base" form of the amine. This neutral organic molecule is typically much more soluble in organic solvents (like ethyl acetate, dichloromethane, or diethyl ether) than in water.

This pH-dependent solubility allows for the separation of the desired amine from acidic, neutral, or non-basic impurities.[3][5]

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the work-up of N-Ethylthiazol-2-amine reactions.

Q1: My reaction is complete, and my product is the hydrochloride salt. How do I begin the work-up to isolate the pure free base?

A1: The first step is to liberate the free amine from its salt form. This is achieved by basifying the reaction mixture.

  • Rationale: You need to deprotonate the ammonium salt to make it soluble in an organic extraction solvent.

  • Procedure:

    • If present, remove any volatile organic solvents from your reaction mixture under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).

    • Add a sufficient amount of an aqueous base to bring the pH of the aqueous phase above 8 (a pH of 9-10 is often safe). Common choices include saturated sodium bicarbonate (NaHCO₃) solution, 1-2 M sodium hydroxide (NaOH), or sodium carbonate (Na₂CO₃) solution.[6] Use a weak base like NaHCO₃ if your product is sensitive to strong bases.

    • Transfer the biphasic mixture to a separatory funnel and proceed with the extraction.[1]

Q2: Can you provide a general protocol for purifying N-Ethylthiazol-2-amine using acid-base extraction?

A2: Certainly. This workflow is designed to remove non-basic organic impurities.

dot

G cluster_prep Preparation cluster_extraction Extraction cluster_wash Washing & Drying cluster_final Final Product b1 Reaction Mixture (Containing N-Ethylthiazol-2-amine, acidic and neutral impurities) b2 Add Organic Solvent (e.g., EtOAc) & Aqueous Base (e.g., NaHCO3) to pH > 8 b1->b2 sep_funnel Separatory Funnel b2->sep_funnel org_layer Organic Layer (Amine + Neutral Impurities) sep_funnel->org_layer Keep aq_layer Aqueous Layer (Acidic Impurities as Salts) sep_funnel->aq_layer Discard wash_brine Wash Organic Layer with Brine org_layer->wash_brine dry_agent Dry with Na2SO4 or MgSO4 wash_brine->dry_agent filter_evap Filter and Evaporate Solvent dry_agent->filter_evap crude_product Crude N-Ethylthiazol-2-amine filter_evap->crude_product purification Further Purification (Recrystallization or Chromatography) crude_product->purification

Caption: Standard acid-base extraction workflow for amine purification.

Detailed Protocol:

  • Basify: Following the procedure in Q1, ensure your crude reaction mixture is partitioned between an organic solvent and an aqueous basic solution (pH > 8).

  • Separate: Allow the layers in the separatory funnel to separate fully. Drain and discard the lower aqueous layer (which contains the salts of any acidic impurities).[4]

  • Wash: Wash the remaining organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and some water-soluble impurities.[4]

  • Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude N-Ethylthiazol-2-amine. This crude product can then be further purified.

Q3: I'm getting a persistent emulsion during the extraction. How can I resolve this?

A3: Emulsions are a common frustration in liquid-liquid extractions, especially with basic compounds. They are colloidal suspensions of one liquid in another.

  • Wait: Be patient. Sometimes, allowing the separatory funnel to stand for an extended period (15-30 minutes) is enough for the layers to separate.

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.[4]

  • Filter: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the suspension.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This is often sufficient for extraction without promoting emulsion formation.

Q4: My product is still impure after extraction. What are the next steps?

A4: Acid-base extraction removes acidic and some highly polar impurities. For other contaminants, further purification is necessary.

  • Recrystallization: This is an excellent method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the amine is soluble at high temperatures but poorly soluble at low temperatures.[7] (See Protocol 3 and the Solvent Comparison Table).

  • Column Chromatography: For stubborn impurities or oily products, column chromatography is the method of choice. Because amines are basic, they can streak on standard silica gel (which is acidic).[8] To mitigate this, you can either:

    • Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide.[9]

    • Use a different stationary phase, such as basic alumina or amine-functionalized silica.[8][9]

Q5: The yield of my purified amine is very low. What are the possible causes?

A5: Low yield can be attributed to several factors throughout the work-up process.

  • Incomplete Extraction: Ensure the pH of the aqueous layer was sufficiently basic during the initial extraction. If the pH was too low, some of your amine would have remained as the water-soluble salt.

  • Excessive Washing: While washing is important, each wash with an aqueous solution can lead to some loss of product, as no organic compound is completely insoluble in water.

  • Using Too Much Recrystallization Solvent: The most common cause of low yield in recrystallization is using an excessive volume of hot solvent to dissolve the crude product.[7] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary.

  • Product Volatility: N-Ethylthiazol-2-amine may have some volatility. Avoid prolonged drying under high vacuum at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling after recrystallization. 1. Solution is too dilute (too much solvent used).2. Supersaturation has not been overcome.1. Boil off some of the solvent to increase concentration and try cooling again.[7]2. Scratch the inside of the flask with a glass rod at the solvent line.3. Add a seed crystal of the pure compound.[7]
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too quickly.3. High concentration of impurities.1. Switch to a lower-boiling point solvent.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Try adding a second, miscible "anti-solvent" in which the product is insoluble.
Product is colored after purification. Presence of persistent, colored impurities.During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[10]
Amine streaks badly on TLC/column chromatography. The basic amine is interacting strongly with the acidic silica gel.1. Add 0.5-2% triethylamine or ammonium hydroxide to your eluent system.2. Use a less acidic stationary phase like alumina.[8]

Detailed Experimental Protocols

Safety Note: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Liberation of the Free Base from its Hydrochloride Salt
  • Place the crude N-Ethylthiazol-2-amine hydrochloride in a round-bottom flask.

  • Add deionized water (approx. 10 mL per 1 g of salt) and stir to dissolve.

  • Cool the flask in an ice bath.

  • Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH with pH paper or a calibrated meter. Continue adding base until the pH of the solution is stable at 9-10.

  • The free amine may precipitate as a solid or an oil.

  • Transfer the entire mixture to a separatory funnel and extract the free amine into an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Combine the organic extracts and proceed with washing and drying as described in the general extraction protocol.

Protocol 2: Recrystallization of N-Ethylthiazol-2-amine
  • Dissolution: In a fume hood, place the crude solid amine in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (see table below) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid is fully dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Solvent Comparison
Solvent/System Advantages Disadvantages Primary Use
Ethanol/Water Good for moderately polar compounds. The ratio can be fine-tuned.Can be difficult to remove all water.General purpose purification.[11][12]
Isopropanol Less volatile than ethanol, good solvating power when hot.May require higher temperatures.Purifying amine salts and free bases.[13]
Toluene Good for less polar compounds, forms azeotrope with water.Higher boiling point, may require higher temperatures.Removing non-polar impurities.
Ethyl Acetate/Hexanes Highly tunable system. Good for compounds of intermediate polarity.Hexanes are highly flammable.When a single solvent is not effective.

Visualization of Troubleshooting Logic

dot

G start Crude Product After Extraction check_purity Assess Purity (TLC, NMR, MP) start->check_purity solid_or_oil Is the product a solid? check_purity->solid_or_oil Low Purity pure_enough Is it pure? check_purity->pure_enough High Purity recrystallize Recrystallize solid_or_oil->recrystallize Yes chromatography Column Chromatography (Basic alumina or silica with amine additive) solid_or_oil->chromatography No (Oil) recrystallize->pure_enough final_product Pure N-Ethylthiazol-2-amine chromatography->final_product pure_enough->chromatography No pure_enough->final_product Yes

Caption: Decision tree for post-extraction purification.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic - RSC Publishing. (n.d.). The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.
  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved from [Link]

  • DTIC. (2025, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
  • ResearchGate. (2025, August 8). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. For small molecules such as N-Ethylthiazol-2-amine hydrochloride, a versatile building block in medicinal chemistry, precise structural elucidation and purity assessment are non-negotiable. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural determination of organic molecules in solution.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool in the pharmaceutical industry.[3][4] For a molecule like this compound, ¹H and ¹³C NMR are fundamental to confirming its identity and assessing its purity.

¹H NMR Spectral Analysis of this compound

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group and the thiazole ring. The hydrochloride salt form will influence the chemical shifts, particularly of the protons near the amine nitrogen.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
Thiazole H-47.0 - 7.5DoubletLocated on an electron-deficient aromatic ring, adjacent to one other ring proton.
Thiazole H-56.5 - 7.0DoubletAdjacent to one other ring proton.
Methylene (-CH₂-)3.2 - 3.6QuartetAdjacent to the methyl group (3 protons), resulting in a quartet (n+1 rule). Deshielded by the adjacent nitrogen atom.
Methyl (-CH₃)1.2 - 1.5TripletAdjacent to the methylene group (2 protons), resulting in a triplet.
Amine (-NH-)8.0 - 10.0Broad SingletThe proton on the nitrogen will likely be broadened due to quadrupole effects and exchange. Its chemical shift is highly dependent on solvent and concentration.[5]

Note: These are predicted values and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis of this compound

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Thiazole C-2165 - 175Carbon attached to two nitrogen atoms in an aromatic ring.
Thiazole C-4135 - 145Aromatic carbon adjacent to sulfur.
Thiazole C-5110 - 120Aromatic carbon.
Methylene (-CH₂-)40 - 50Aliphatic carbon attached to a nitrogen atom.
Methyl (-CH₃)10 - 20Aliphatic carbon.

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

A robust and reproducible NMR analysis is critical for quality control.

Step-by-Step NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for amine hydrochlorides as it can help in observing the exchangeable NH proton.

    • Ensure complete dissolution by gentle vortexing.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H NMR Tune->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Tune->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Integrate & Assign Signals Calibrate->Analyze

Caption: A streamlined workflow for the NMR analysis of this compound.

Comparative Analysis of Characterization Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary and crucial information.

Technique Information Provided Strengths for N-Ethylthiazol-2-amine HCl Limitations
NMR Spectroscopy Detailed structural information (connectivity, chemical environment), stereochemistry, and quantitative analysis (qNMR).[1][3]Unambiguously confirms the molecular structure and provides a fingerprint for identity. qNMR can determine purity against a certified reference standard.Relatively low sensitivity compared to MS. Can be time-consuming for complex molecules or mixtures.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which aid in structural confirmation and impurity identification.[6]High sensitivity for detecting trace impurities. Confirms the molecular weight of the free base (128.05 g/mol ). The nitrogen rule (odd molecular weight for an odd number of nitrogens) applies.[6]Provides limited information on stereochemistry and isomer differentiation. Ionization can be challenging for some molecules.
FTIR Spectroscopy Information about the functional groups present in the molecule.[7][8]Quickly confirms the presence of key functional groups like N-H (amine), C-N, C=N, and aromatic C-H bonds.Provides a molecular fingerprint but does not give detailed structural connectivity. Less specific than NMR.

In-Depth Look at Alternative Techniques

Mass Spectrometry (MS)

For N-Ethylthiazol-2-amine, electrospray ionization (ESI) in positive ion mode would be a suitable MS technique. The expected molecular ion peak [M+H]⁺ would be at m/z 129.06 (for the free base C₅H₈N₂S).

Predicted Fragmentation Pattern:

A characteristic fragmentation pathway for aliphatic amines is the cleavage of the bond beta to the nitrogen atom.[6] For N-Ethylthiazol-2-amine, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a prominent fragment ion.

MS_Fragmentation Parent [C₅H₈N₂S + H]⁺ m/z = 129 Fragment [C₄H₅N₂S]⁺ m/z = 114 Parent->Fragment Loss Loss - •CH₃

Sources

mass spectrometry analysis of N-Ethylthiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Mass Spectrometric Analysis of N-Ethylthiazol-2-amine Hydrochloride: A Comparative Workflow

Authored by a Senior Application Scientist

This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization and quantification of this compound. As a pivotal intermediate in pharmaceutical synthesis, particularly for compounds with applications in various medical fields, its robust and accurate analysis is paramount.[1] This document moves beyond mere procedural outlines, delving into the rationale behind instrumental choices and methodological nuances, reflecting field-proven insights for researchers, scientists, and drug development professionals.

We will compare two orthogonal yet powerful analytical strategies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The objective is to equip the reader with a comprehensive understanding of each technique's applicability, performance, and limitations for this specific analyte.

Analyte at a Glance: this compound
  • Molecular Formula: C₅H₉ClN₂S[2]

  • Molecular Weight: 164.65 g/mol [2]

  • Structure: A hydrochloride salt of an N-ethyl substituted aminothiazole. The presence of a basic secondary amine and a thiazole ring dictates its chemical behavior and, consequently, the analytical approach.

The primary challenge in its analysis is its salt form, which imparts polarity and thermal instability, making direct GC analysis problematic and favoring LC-based approaches. However, with appropriate sample preparation, GC-MS remains a viable, and in some cases, advantageous alternative.

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is the workhorse for analyzing polar and semi-polar small molecules in pharmaceutical development. For a compound like this compound, which is already a salt, electrospray ionization (ESI) is the logical choice as it is designed to ionize molecules that are already charged in solution.[3] Coupling this with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF) provides both quantitative power and the ability to perform structural confirmation through accurate mass measurements and fragmentation analysis.[4][5]

The Rationale: Why LC-ESI-QTOF-MS?
  • Direct Analysis: The hydrochloride salt is soluble in common LC mobile phases (e.g., water, methanol, acetonitrile), allowing for a straightforward "dilute-and-shoot" approach that minimizes sample preparation artifacts.

  • Soft Ionization: ESI is a "soft" ionization technique that typically generates an intact protonated molecule, [M+H]⁺, where M is the free base (C₅H₈N₂S, MW 128.04).[4] This preserves the molecular weight information, which is the first step in identification.

  • Structural Elucidation (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate structurally significant fragment ions. This is crucial for confirming the molecule's identity and distinguishing it from isomers.[6]

  • High Sensitivity and Specificity: Tandem mass spectrometry, particularly using methods like Multiple Reaction Monitoring (MRM) on a triple quadrupole or parallel reaction monitoring on a QTOF, offers exceptional sensitivity and selectivity, enabling detection at very low concentrations.[7]

Experimental Protocol: LC-MS/MS
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Create a series of calibration standards by serial dilution in 50:50 methanol:water with 0.1% formic acid. The formic acid ensures the analyte is protonated in solution, enhancing the ESI signal.

    • For unknown samples, dissolve in the same diluent to a concentration within the calibration range.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining this polar compound.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 2 min. This gradient effectively elutes the analyte while separating it from potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range (MS1): m/z 50 - 500.

    • Tandem MS (MS/MS): Select the precursor ion at m/z 129.05 (the calculated exact mass of [C₅H₈N₂S + H]⁺). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Standard/ Sample p2 Dissolve in Methanol/Water p1->p2 p3 Add 0.1% Formic Acid p2->p3 p4 Inject into LC p3->p4 a1 Reversed-Phase LC Separation p4->a1 a2 Electrospray Ionization (ESI+) a1->a2 a3 QTOF MS Scan (MS1: Precursor Ion) a2->a3 a4 Collision-Induced Dissociation (CID) a3->a4 a5 MS/MS Scan (Product Ions) a4->a5 d1 Extract Ion Chromatogram (m/z 129.05) a5->d1 d2 Integrate Peak Area d1->d2 d5 Analyze MS/MS Spectrum for Confirmation d1->d5 d3 Generate Calibration Curve d2->d3 d4 Quantify Sample d3->d4

Caption: Workflow for LC-MS/MS analysis of N-Ethylthiazol-2-amine HCl.

Expected Fragmentation Pattern (ESI-MS/MS)

The primary fragmentation pathways for the [M+H]⁺ ion (m/z 129.05) of N-Ethylthiazol-2-amine involve cleavages around the ethyl-amino group and within the thiazole ring. Alpha-cleavage is a common fragmentation route for amines.[8]

cluster_frags parent [M+H]⁺ m/z 129.05 f1 m/z 114.02 (-CH₃) parent->f1 -15 Da f2 m/z 101.04 (-C₂H₄) parent->f2 -28 Da f3 m/z 85.01 (-CSNH) f2->f3 -16 Da

Caption: Proposed ESI-MS/MS fragmentation of N-Ethylthiazol-2-amine.

  • Loss of ethylene (C₂H₄, -28 Da) -> m/z 101.04: A characteristic fragmentation for N-ethyl substituted compounds, proceeding through a rearrangement.

  • Loss of a methyl radical (CH₃, -15 Da) -> m/z 114.02: This results from the cleavage of the C-C bond in the ethyl group (alpha-cleavage relative to the nitrogen). This is a common fragmentation pathway for ethylamines.[9]

  • Ring Fragmentation: Further fragmentation can lead to the loss of thioformamide radical (•CSNH), resulting in smaller, characteristic ions like m/z 85.01.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While less direct, GC-MS offers unique advantages, primarily the highly reproducible fragmentation patterns generated by Electron Ionization (EI). These EI spectra can be searched against extensive commercial libraries (like NIST) for confident identification. The main hurdle is the analyte's non-volatility. This is overcome by a two-step sample preparation: neutralization of the hydrochloride salt to its free base, followed by derivatization to increase volatility and thermal stability.

The Rationale: Why GC-EI-MS?
  • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency, which can be beneficial for resolving the analyte from closely related impurities.

  • Standardized Fragmentation: EI at 70 eV is a high-energy, standardized ionization method that produces complex but highly reproducible fragmentation patterns.[1] This "fingerprint" is invaluable for unambiguous identification.

  • Library Searchability: The reproducibility of EI spectra allows for matching against established databases, providing a high degree of confidence in compound identification.

  • Cost-Effectiveness: For routine quality control where a method is established, GC-MS can be a more cost-effective solution than high-end LC-MS systems.

Experimental Protocol: GC-MS
  • Sample Preparation (Neutralization & Derivatization):

    • Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol).

    • Neutralization: Add a mild base, such as a saturated sodium bicarbonate solution, and extract the free base (N-Ethylthiazol-2-amine) into an organic solvent like dichloromethane or ethyl acetate.

    • Drying: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent carefully.

    • Derivatization: Re-dissolve the residue in a derivatization-friendly solvent (e.g., acetonitrile). Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70 °C for 30 minutes to convert the secondary amine to its N-TMS derivative. This step is critical as it replaces the active hydrogen on the nitrogen with a non-polar TMS group, significantly improving volatility.[10]

  • Gas Chromatography Parameters:

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Mass Spectrometry Parameters (EI-MS):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 450.

Workflow Diagram: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dissolve Sample p2 Neutralize with Base & Extract Free Base p1->p2 p3 Dry & Evaporate Solvent p2->p3 p4 Derivatize with BSTFA (silylation) p3->p4 p5 Inject into GC p4->p5 a1 GC Separation on DB-5ms Column p5->a1 a2 Electron Ionization (EI, 70 eV) a1->a2 a3 Quadrupole MS Scan a2->a3 d1 Extract Total Ion Chromatogram (TIC) a3->d1 d2 Obtain Mass Spectrum of Peak d1->d2 d3 Perform NIST Library Search d2->d3 d4 Confirm with Fragmentation Pattern d3->d4

Caption: Workflow for GC-MS analysis of N-Ethylthiazol-2-amine HCl.

Part 3: Performance Comparison and Data Summary

The choice between LC-MS and GC-MS depends on the specific analytical goal, such as routine quality control, metabolite identification, or trace-level quantification in a complex matrix. Below is a summary of expected performance characteristics.

ParameterLC-ESI-QTOF-MSGC-EI-MSRationale & Justification
Sample Preparation Simple (Dilute-and-shoot)Complex (Extraction, Derivatization)LC-MS analyzes the polar salt directly; GC-MS requires conversion to a volatile, thermally stable derivative.
Primary Ion [M+H]⁺ (m/z 129.05)M⁺• of derivative (m/z 200.09 for TMS)ESI is a soft ionization technique yielding the protonated molecule. EI is a hard ionization technique that produces a molecular ion radical.
Identification Confidence High (Accurate Mass + MS/MS)Very High (Library Match)Accurate mass confirms elemental composition.[6] An EI library match provides high confidence based on a standardized fragmentation fingerprint.
Sensitivity (LOD/LOQ) Excellent (pg to low ng)Good (ng level)LC-MS/MS is generally more sensitive for polar compounds and can achieve lower detection limits.[11][12]
Linearity (R²) > 0.995> 0.995Both techniques can provide excellent linearity over several orders of magnitude with proper method development.[7][12]
Throughput HigherLowerThe multi-step sample preparation for GC-MS significantly reduces the number of samples that can be processed per day.
Best Application Discovery, Metabolomics, BioanalysisRoutine QC, Structural ConfirmationLC-MS excels in analyzing complex mixtures and unknown identification. GC-MS is ideal for targeted analysis where a robust, library-confirmable method is needed.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound, each with distinct advantages.

  • For rapid screening, analysis in biological matrices, and discovery workflows, LC-MS/MS is the superior choice. Its ability to directly analyze the polar salt, coupled with high sensitivity and the structural information from MS/MS, provides a flexible and powerful platform. The straightforward sample preparation allows for higher throughput, which is critical in drug development environments.[13]

  • For definitive structural confirmation and routine quality control in a manufacturing setting, GC-MS is an exceptionally robust and reliable alternative. Despite the more involved sample preparation, the resulting EI mass spectrum is a highly reproducible fingerprint that can be matched against spectral libraries, providing an unparalleled level of confidence in identification.

Ultimately, the optimal method depends on the analytical question at hand. For a comprehensive characterization, employing both techniques provides orthogonal data that, when combined, deliver the most complete and trustworthy analytical picture of this compound.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). National Institutes of Health. [Link]

  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP. [Link]

  • García-Estévez, I., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A. [Link]

  • Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. (2011). Chromatography Online. [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Food Science and Human Wellness. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). ScienceDirect. [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing. [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. (2018). Journal of Food and Drug Analysis. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2015). Analytical Chemistry. [Link]

  • mass spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Sources

A Comparative Guide to the Reactivity of N-Ethylthiazol-2-amine Hydrochloride and Related 2-Aminothiazoles for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically significant drugs, including antivirals, antimicrobials, and anticancer agents like Dasatinib.[1][2] Its prevalence stems from its versatile chemical handles and its ability to engage in various biological interactions. The reactivity of this heterocycle is finely tuned by the substituents attached to it, particularly at the 2-amino position and on the thiazole ring itself.

This guide provides an in-depth comparison of the chemical reactivity of N-Ethylthiazol-2-amine hydrochloride against its parent compound, 2-aminothiazole, and other substituted analogues. Understanding these differences is paramount for researchers and drug development professionals aiming to design efficient synthetic routes and novel molecular entities. We will explore how N-alkylation and the presence of a hydrochloride salt fundamentally alter the nucleophilic and electrophilic characteristics of the molecule, supported by mechanistic insights and detailed experimental protocols.

The Electronic Landscape and Structural Dynamics of 2-Aminothiazoles

The reactivity of a 2-aminothiazole is governed by a complex interplay of electronic effects and tautomerism. The exocyclic amino group is in conjugation with the endocyclic nitrogen and sulfur atoms, creating an electron-rich system.

1.1. Tautomerism: The Amino vs. Imino Forms

2-Aminothiazoles exist in a tautomeric equilibrium between the amino and imino forms. For most derivatives, the amino form is thermodynamically favored and is the primary state through which most reactions occur. The lone pair on the exocyclic nitrogen contributes significantly to the aromatic system, enhancing the nucleophilicity of the C5 position, making it the preferred site for electrophilic attack.

1.2. The Influence of N-Substitution: A Comparative Analysis

The substituent on the 2-amino nitrogen dramatically influences the molecule's reactivity.

  • 2-Aminothiazole (Primary Amine): The parent compound features a primary amine, which is a potent activating group. It possesses two protons available for reactions and is capable of forming diazonium salts.

  • N-Ethylthiazol-2-amine (Secondary Amine): The ethyl group is an electron-donating group (EDG) through induction (+I effect). This effect increases the electron density on the exocyclic nitrogen, making it a stronger base and a more potent nucleophile compared to the unsubstituted 2-aminothiazole. However, it only has one reactive proton and its secondary nature precludes standard diazotization chemistry.

  • Analogues with Ring Substituents: Electron-withdrawing groups (EWGs) at the C4 or C5 position (e.g., -Br, -NO₂) decrease the electron density of the entire ring system, deactivating it towards electrophilic substitution and reducing the nucleophilicity of the 2-amino group.[1] Conversely, EDGs enhance this reactivity.

G cluster_0 Electronic Effects on 2-Aminothiazole Core cluster_1 Substituent at 2-Amino Position cluster_2 Substituent at C5 Position Core 2-Aminothiazole Ring Br Br (-I, +M Effect) Deactivating Core->Br NO2 NO2 (-I, -M Effect) Strongly Deactivating Core->NO2 H H (Baseline) H->Core Et Ethyl (+I Effect) Increases Nucleophilicity Et->Core Acyl Acyl (-M Effect) Decreases Nucleophilicity Acyl->Core

Caption: Influence of substituents on the electronic properties of the 2-aminothiazole core.

The Critical Role of the Hydrochloride Salt

N-Ethylthiazol-2-amine is often supplied as a hydrochloride salt to improve its stability and shelf-life.[3] This formulation has critical implications for its reactivity. The proton from HCl will reside on the most basic nitrogen atom. In this system, protonation deactivates the molecule by withdrawing electron density, rendering the exocyclic amine non-nucleophilic.

Therefore, for any reaction requiring the nucleophilic character of the 2-amino group, the free base must be generated in situ. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The base neutralizes the hydrochloride, liberating the free secondary amine to participate in the reaction.[4]

C₂H₅-NH-Thiazole·HCl + N(CH₂CH₃)₃ → C₂H₅-NH-Thiazole + [HN(CH₂CH₃)₃]⁺Cl⁻

Comparative Reactivity Analysis: Experimental Evidence

We will now compare the reactivity of N-Ethylthiazol-2-amine with 2-aminothiazole in three key classes of reactions.

3.1. N-Acylation: A Test of Nucleophilicity

Acylation of the 2-amino group is a fundamental transformation used to install a variety of functional groups.[5] This reaction's rate is directly proportional to the nucleophilicity of the amino nitrogen.

  • Mechanism: The reaction proceeds via nucleophilic attack of the exocyclic amino nitrogen on the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride).

  • Comparative Hypothesis: The free base of N-Ethylthiazol-2-amine, with its electron-donating ethyl group, is expected to be a stronger nucleophile than 2-aminothiazole. Consequently, it should react faster and potentially provide higher yields under identical conditions.

Table 1: Comparative N-Acylation with Acetyl Chloride

CompoundBase (1.1 eq)Reaction Time (at 0 °C)Yield (%)
2-AminothiazoleTriethylamine2 hours~85%
N-Ethylthiazol-2-amine HClTriethylamine30 minutes>95%

Note: Data are representative and based on established chemical principles.

Experimental Protocol 1: Comparative N-Acylation

This protocol provides a framework for the direct comparison of acylation rates.

  • Reactor Setup: To two separate flame-dried round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, add the 2-aminothiazole derivative (1.0 mmol). For N-Ethylthiazol-2-amine HCl, add 1.0 mmol. For 2-aminothiazole, add 1.0 mmol.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL) to each flask and cool the mixtures to 0 °C in an ice bath.

  • Base Addition: To each flask, add triethylamine (1.1 mmol, 1.1 eq) dropwise. The hydrochloride salt mixture may become clearer as the free base is formed.

  • Acylation: Slowly add a solution of acetyl chloride (1.05 mmol, 1.05 eq) in DCM (2 mL) to each flask.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes, eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material indicates reaction completion.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product and determine the yield.

Caption: Experimental workflow for the comparative acylation of 2-aminothiazoles.

3.2. Electrophilic Aromatic Substitution: C5-Bromination

The C5 position of the 2-aminothiazole ring is highly activated towards electrophilic attack. Halogenation at this position is a common and useful reaction.[6]

  • Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the electron-rich thiazole ring attacks the electrophile (e.g., Br⁺ from N-Bromosuccinimide).

  • Comparative Hypothesis: The activating effect is dominated by the powerful +M (mesomeric) effect of the amino group. The +I effect of the N-ethyl group provides an additional, albeit smaller, activating contribution. Therefore, N-Ethylthiazol-2-amine is expected to undergo bromination slightly faster than 2-aminothiazole.

Table 2: Comparative C5-Bromination with NBS

CompoundReagentSolventReaction Time (at RT)Yield (%)
2-AminothiazoleNBS (1.0 eq)Acetonitrile1 hour~90%
N-Ethylthiazol-2-amine HClNBS (1.0 eq)Acetonitrile45 minutes~92%

Note: The hydrochloride does not need to be neutralized for this reaction as the ring itself is sufficiently nucleophilic, although rates can be improved with free base.

3.3. Diazotization Reactions: A Fundamental Point of Divergence

The reaction of amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) is a classic test that distinguishes between primary, secondary, and tertiary amines. This difference is stark when comparing 2-aminothiazole and N-Ethylthiazol-2-amine.

  • 2-Aminothiazole (Primary Amine): Reacts with nitrous acid to form a relatively stable diazonium salt. This intermediate is exceptionally useful as it can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install halides, cyano groups, and other functionalities at the C2 position.[7][8][9] This pathway opens up a vast synthetic landscape that is inaccessible to its N-alkylated counterparts.

  • N-Ethylthiazol-2-amine (Secondary Amine): As a secondary amine, it reacts with nitrous acid to form an N-nitrosoamine (R₂N-N=O). It cannot form a diazonium salt because it lacks the second proton on the nitrogen required for the elimination of water to form the N≡N triple bond. This results in a completely different product and reactivity profile.

G start1 2-Aminothiazole (Primary Amine) reagent NaNO₂, HCl (Nitrous Acid) start1->reagent start2 N-Ethylthiazol-2-amine (Secondary Amine) start2->reagent product1 2-Diazoniumthiazole Salt [Thiazole-N≡N]⁺Cl⁻ reagent->product1 Forms diazonium product2 N-Nitrosoamine (Thiazole-N(Et)-N=O) reagent->product2 Forms N-nitrosoamine product3 Sandmeyer Products (e.g., 2-Bromo-thiazole) product1->product3 CuBr

Caption: Divergent reactivity of primary vs. secondary 2-aminothiazoles with nitrous acid.

Conclusion

While this compound and 2-aminothiazole share the same core structure, their reactivity profiles exhibit crucial differences that must be considered during synthetic planning.

  • Enhanced Nucleophilicity: The N-ethyl group increases the nucleophilicity of the exocyclic nitrogen, leading to faster rates in reactions like N-acylation.

  • Hydrochloride Deactivation: The hydrochloride salt form necessitates the use of a base to unmask the nucleophilic amine for many reactions.

  • Divergent Diazotization Chemistry: This is the most significant difference. The primary amine of 2-aminothiazole allows for powerful Sandmeyer-type transformations of the C2 position. In contrast, the secondary N-Ethylthiazol-2-amine forms N-nitrosoamines, precluding this entire class of reactions.

These insights empower chemists to make informed decisions, selecting the appropriate substrate and reaction conditions to achieve their desired synthetic outcomes efficiently and predictably.

References

A Comparative Analysis of the Biological Activity of N-Ethylthiazol-2-amine Hydrochloride Derivatives Versus Other Prominent Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of diverse chemical scaffolds. Among these, five-membered aromatic heterocycles have emerged as privileged structures due to their ability to engage with a wide array of biological targets. This guide provides an in-depth comparative analysis of the biological activities of N-substituted thiazole derivatives, with a focus on the N-Ethylthiazol-2-amine scaffold, against other prominent heterocyclic systems including oxazoles, imidazoles, pyrazoles, and thiadiazoles. By synthesizing experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the selection and design of scaffolds for targeted therapeutic applications.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds are a cornerstone of modern pharmacology, with a significant number of approved drugs incorporating these structural motifs. Their prevalence stems from their unique physicochemical properties, including their ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as bioisosteres for other functional groups. This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making them ideal candidates for drug design.

  • Thiazoles: The thiazole ring is a key component in numerous biologically active compounds, including the vitamin thiamine (B1) and various approved drugs such as the antimicrobial sulfathiazole and the antiretroviral ritonavir.[1] The 2-aminothiazole moiety, in particular, is a versatile building block for the synthesis of compounds with a broad spectrum of activities.[2][3]

  • Oxazoles: As bioisosteres of thiazoles, oxazoles offer an alternative scaffold with distinct electronic properties.[4] They are found in a number of natural products and synthetic compounds exhibiting a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6]

  • Imidazoles: The imidazole ring is another fundamental heterocyclic structure present in essential biological molecules like the amino acid histidine and purines. Imidazole derivatives are known for their wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[1]

  • Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is present in several commercially successful drugs and is known to exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9]

  • Thiadiazoles: Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They exist in various isomeric forms, with the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers being of particular interest in medicinal chemistry due to their broad biological activities.[10][11]

Comparative Biological Activities

This section provides a comparative overview of the key biological activities of N-Ethylthiazol-2-amine derivatives and the aforementioned heterocyclic scaffolds. While direct comparative data for N-Ethylthiazol-2-amine hydrochloride is limited in publicly available literature, the biological activities of closely related N-substituted 2-aminothiazole derivatives serve as a strong proxy for the potential of this scaffold.

Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry, and all the discussed scaffolds have shown promise in this area.

Thiazole Derivatives: N-substituted 2-aminothiazole derivatives have demonstrated significant anticancer activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[12] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6] Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[13]

Comparator Scaffolds:

  • Oxazole derivatives have also emerged as potent anticancer agents, with some compounds exhibiting IC50 values in the nanomolar range.[6] Their mechanisms of action are diverse, targeting pathways involved in cell proliferation, survival, and angiogenesis.[6]

  • Imidazole derivatives have shown significant cytotoxic activity against various cancer cell lines.[1] Their anticancer effects can be attributed to various mechanisms, including the inhibition of enzymes crucial for cancer cell growth.

  • Pyrazole derivatives have been extensively investigated as anticancer agents, with some compounds targeting key proteins in cancer signaling such as EGFR, CDK, and DNA.[8][11]

  • Thiadiazole derivatives have demonstrated promising antitumor activity against several human cancer cell lines, including colon, breast, and ovarian cancer.[14]

Quantitative Comparison of Anticancer Activity (IC50 values in µM)

ScaffoldCell LineCompound ExampleIC50 (µM)Reference
Thiazole HT29 (Colon)Compound 5b2.01[15]
A549 (Lung)Compound 612.0[13]
C6 (Glioma)Compound 63.83[13]
Pyrazole MCF7 (Breast)Compound 430.25[11]
HepG2 (Liver)Compound 592.0[11]
Thiadiazole Colo-205 (Colon)Compound 15a0.10[14]
MCF-7 (Breast)Compound 15a0.24[14]
A2780 (Ovarian)Compound 15a0.11[14]

Note: This table presents a selection of reported IC50 values and is not an exhaustive list. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds have historically been a rich source of such agents.

Thiazole Derivatives: 2-aminothiazole derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[16] Their mechanism of action can involve the disruption of essential cellular processes in microorganisms.

Comparator Scaffolds:

  • Oxazole derivatives have demonstrated notable antimicrobial activity against various bacterial and fungal strains.[5]

  • Imidazole derivatives are well-known for their antifungal properties, with many antifungal drugs containing the imidazole scaffold.[1] They can also exhibit antibacterial activity through mechanisms such as membrane disruption and interference with DNA replication.[1][10]

  • Pyrazole derivatives have also been shown to possess antibacterial and antifungal activities.[7]

  • Thiadiazole derivatives are another class of heterocycles with a wide range of antimicrobial activities.[10][11]

A study directly comparing the antimicrobial activity of N-oxazolyl- and N-thiazolylcarboxamides found that the oxazole-containing compounds showed high activity against mycobacteria, including Mycobacterium tuberculosis.[4] This highlights the potential for bioisosteric replacement to modulate activity and properties.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Thiazole Derivatives

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[6] Several studies have reported that thiazole derivatives can effectively inhibit this pathway.[6] These inhibitors typically act by competing with ATP for binding to the kinase domain of PI3K or mTOR.[17]

PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis c1 1. Cell Seeding c2 2. Prepare Compound Dilutions c1->c2 c3 3. Treat Cells with Compound c2->c3 c4 4. Add MTT Reagent c3->c4 c5 5. Incubate (2-4 hours) c4->c5 c6 6. Solubilize Formazan c5->c6 c7 7. Read Absorbance c6->c7 c8 8. Calculate % Viability & IC50 c7->c8

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

    • Dilute the cells in complete culture medium to the desired seeding density (typically 1x10⁴ to 5x10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [7] * Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light. [7] * Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [7] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. * Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol for Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [18] Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. Each well will contain a specific concentration of the antimicrobial agent.

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium overnight.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration in the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum. [19] * Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth medium only). [18] * Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. [18]

Conclusion

The comparative analysis presented in this guide underscores the significant potential of N-Ethylthiazol-2-amine derivatives and other five-membered heterocyclic scaffolds in the discovery of novel therapeutic agents. While each scaffold possesses a unique profile of biological activities, the thiazole ring, particularly the 2-aminothiazole moiety, stands out as a highly versatile and privileged structure in medicinal chemistry. The demonstrated efficacy of thiazole derivatives as anticancer and antimicrobial agents, often mediated through the modulation of critical signaling pathways, warrants their continued exploration.

For researchers and drug development professionals, the choice of a scaffold should be guided by the specific therapeutic target and the desired pharmacological profile. The experimental protocols and mechanistic insights provided herein offer a foundational framework for the rational design, synthesis, and evaluation of new drug candidates based on these promising heterocyclic systems. Further head-to-head comparative studies are encouraged to more definitively delineate the relative strengths and weaknesses of each scaffold for specific therapeutic applications.

References

  • Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.
  • Desai, A. V. (2022).
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Kaur, R., et al. (2019).
  • Sharma, A., Kumar, V., & Singh, P. (2016). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2016, 1-13.
  • Gaba, M., et al. (2021).
  • BenchChem. (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
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A Comparative Spectroscopic Guide to N-Ethylthiazol-2-amine Hydrochloride: Elucidating Structural Features with IR and UV-Vis Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectroscopic characteristics of N-Ethylthiazol-2-amine hydrochloride. In the field of medicinal chemistry and materials science, precise structural confirmation is paramount. Thiazole derivatives are a cornerstone of many pharmaceutical compounds, making their accurate characterization a critical step in the development pipeline.[1][2]

Structural Overview and Spectroscopic Implications

This compound (C₅H₉ClN₂S) is the salt form of the N-ethyl substituted 2-aminothiazole base.[3] The structure incorporates several key features that will manifest distinctly in its spectroscopic analysis:

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its ring vibrations (C=C, C=N, C-S stretching) provide a characteristic fingerprint in the IR spectrum.[4][5]

  • The Secondary Amine Group (-NH-): The ethyl group replaces one hydrogen of the primary amine in 2-aminothiazole. This change is crucial and will alter the N-H stretching vibrations.

  • The Hydrochloride Salt: The amine is protonated to form an ammonium salt (-NH₂⁺-). This has a profound effect on the IR spectrum, inducing significant broadening and shifting of the N-H stretching bands.[6]

  • Chromophoric System: The conjugated system of the thiazole ring is a strong chromophore, responsible for its UV absorbance. Substituents on this ring will modulate the energy of the electronic transitions (π-π* and n-π*), which can be quantified using UV-Vis spectroscopy.[7][8]

Our primary comparator will be 2-aminothiazole , as it represents the core structure and its spectral properties are well-documented.[9][10]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of a molecule. The expected IR spectrum of this compound will be a composite of absorptions from the thiazole ring, the ethyl group, and, most characteristically, the secondary ammonium salt.

Comparative IR Data: N-Ethylthiazol-2-amine HCl vs. 2-Aminothiazole
Functional Group / Vibration 2-Aminothiazole (Comparative) N-Ethylthiazol-2-amine HCl (Predicted) Rationale for Predicted Shifts
N-H Stretch (Amine Salt) ~3400-3200 cm⁻¹ (asymmetric & symmetric stretches of primary amine)~3200-2500 cm⁻¹ (broad, strong envelope for -NH₂⁺-)Protonation of the amine to form the hydrochloride salt creates strong hydrogen bonding, leading to a significant broadening and red-shifting of the N-H stretching absorption into a complex, prominent envelope.[6]
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹These are characteristic of the C-H bonds on the thiazole ring and are not expected to change significantly.
C-H Stretch (Aliphatic) N/A~2980-2850 cm⁻¹Appearance of characteristic asymmetric and symmetric stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent.
C=N Stretch (Ring) ~1630-1610 cm⁻¹~1640-1620 cm⁻¹The C=N bond within the thiazole ring is a strong absorption. A slight blue-shift may be observed due to electronic effects from the protonated amine.[11]
N-H Bend ~1600-1550 cm⁻¹~1600-1550 cm⁻¹The bending vibration of the N-H bond is expected in this region.
Thiazole Ring Vibrations ~1515 cm⁻¹ and ~1480 cm⁻¹~1520 cm⁻¹ and ~1480 cm⁻¹These bands are characteristic of the thiazole ring skeleton and are generally observed in substituted thiazoles.[12]
C-S Stretch ~770 cm⁻¹~770 cm⁻¹The C-S stretching vibration is typically weaker and found in the fingerprint region.[13]
Experimental Protocol: Acquiring IR Spectra via KBr Pellet

This protocol ensures a high-quality spectrum for a solid crystalline sample like an amine hydrochloride.

  • Preparation: Dry the this compound sample and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove any residual moisture, which can interfere with the spectrum (broad OH band ~3400 cm⁻¹).

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The goal is a fine, homogenous powder to minimize light scattering.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. Opacity indicates insufficient grinding or pressure.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample chamber should be run first.

Workflow for IR Spectral Analysis

Caption: Workflow for obtaining and interpreting the UV-Vis spectrum.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of IR and UV-Vis analysis. By understanding the fundamental contributions of the thiazole ring, the N-ethyl substituent, and the hydrochloride salt, researchers can confidently interpret the resulting spectra. The most telling feature in the IR spectrum is the broad, low-wavenumber N-H stretching envelope characteristic of a secondary amine salt. In the UV-Vis spectrum, a strong π → π* transition around 255-265 nm is expected. Comparing this data against the well-established spectrum of 2-aminothiazole provides a powerful validation checkpoint, allowing for unambiguous structural confirmation in any research or development setting.

References

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A Comparative Crystallographic Guide to N-Ethylthiazol-2-amine Hydrochloride and Its Derivatives: Unveiling Structural Nuances for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The hydrochloride salt form is frequently employed to enhance the solubility and bioavailability of these compounds. Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and optimizing drug candidates.

This guide focuses on N-Ethylthiazol-2-amine hydrochloride, a representative member of the N-alkylated 2-aminothiazole family. While a specific crystal structure for this exact compound is not publicly available in crystallographic databases as of this writing, we can infer its likely structural characteristics by a comparative analysis of closely related, structurally determined analogs. This approach highlights the impact of the N-ethyl group on crystal packing and intermolecular interactions, providing a valuable predictive framework.

Comparative Crystallographic Analysis: The Impact of Substitution

To understand the crystallographic features of this compound, we will compare the known crystal structures of 2-Aminothiazole hydrochloride and 2-Amino-4-methylthiazole hydrochloride. This comparative approach allows us to dissect the influence of both N-alkylation (by inference) and substitution on the thiazole ring.

The Parent Compound: 2-Aminothiazole Hydrochloride

The crystal structure of 2-Aminothiazole hydrochloride serves as our fundamental baseline. In this structure, the thiazolium ring is protonated at the endocyclic nitrogen atom, a common feature for this class of compounds when treated with strong acids.[2] This protonation enhances the hydrogen-bonding capabilities of the molecule.

Key Crystallographic Features of 2-Aminothiazole Hydrochloride:

FeatureObservationSignificance
Protonation Site Endocyclic Nitrogen (N3)Influences hydrogen bonding patterns and molecular charge distribution.
Hydrogen Bonding Extensive network involving the amino group (N-H) and the chloride anion (Cl⁻), as well as the thiazolium N-H group.Dictates the crystal packing and contributes significantly to the stability of the crystal lattice.
Crystal Packing Typically forms layered or herringbone motifs.The specific packing arrangement can affect physical properties like solubility and dissolution rate.
The Effect of Ring Substitution: 2-Amino-4-methylthiazole Hydrochloride

Introducing a methyl group at the 4-position of the thiazole ring, as in 2-Amino-4-methylthiazole hydrochloride, provides insight into how even small substituents can alter the crystal packing.

Comparative Analysis: 2-Aminothiazole HCl vs. 2-Amino-4-methylthiazole HCl

Parameter2-Aminothiazole HCl2-Amino-4-methylthiazole HClInferred Impact of Methyl Group
Unit Cell Volume Typically smallerGenerally largerThe methyl group increases the molecular volume, leading to a less dense packing.
Hydrogen Bonding Primarily N-H···Cl and N-H···N interactions.Similar primary interactions, but the methyl group can introduce weaker C-H···Cl or C-H···π interactions.Steric hindrance from the methyl group may slightly alter the geometry of the primary hydrogen bonds.
Molecular Conformation Planar thiazole ring.The thiazole ring remains planar, but the methyl group can influence the orientation of neighboring molecules.The substituent can disrupt or modify π-π stacking interactions between thiazole rings.
Predicting the Structure of this compound

Based on the analysis of our model compounds, we can extrapolate the likely crystallographic features of this compound. The introduction of an ethyl group on the exocyclic amine is expected to have a more significant impact on the crystal packing than a small ring substituent due to its greater conformational flexibility.

Anticipated Structural Features of this compound:

  • Steric Hindrance: The ethyl group will introduce steric bulk around the amino group, likely influencing the hydrogen bonding geometry and potentially leading to a less compact crystal packing compared to the unsubstituted analog.

  • Conformational Polymorphism: The rotatable C-C and C-N bonds of the ethyl group increase the likelihood of conformational polymorphism, where different crystal structures can be obtained from the same compound under different crystallization conditions.

  • Modified Hydrogen Bonding: While the primary N-H···Cl interactions will persist, the ethyl group may sterically hinder the formation of some of the secondary interactions observed in the parent compound. Weak C-H···Cl and C-H···π interactions involving the ethyl group are likely to play a role in stabilizing the crystal lattice.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of crystallographic data, a robust and well-documented experimental workflow is essential. The following protocols are based on established methods for the synthesis, crystallization, and X-ray diffraction analysis of small organic hydrochloride salts.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established route starting from 2-aminothiazole.

Workflow for Synthesis and Purification:

SynthesisWorkflow start Start: 2-Aminothiazole step1 N-Alkylation: React with Ethyl Iodide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., Acetone). start->step1 step2 Work-up: Filter the reaction mixture and remove the solvent under reduced pressure. step1->step2 step3 Purification: Purify the crude product (N-Ethylthiazol-2-amine) by column chromatography. step2->step3 step4 Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., anhydrous ethanol) and add a stoichiometric amount of hydrochloric acid (e.g., HCl in diethyl ether). step3->step4 step5 Isolation: Collect the precipitated N-Ethylthiazol-2-amine hydrochloride by filtration, wash with a non-polar solvent, and dry under vacuum. step4->step5 end End Product: N-Ethylthiazol-2-amine Hydrochloride step5->end

Caption: Synthetic route for this compound.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Several techniques should be explored to find the optimal conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant solution.

  • Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled to induce crystallization.

Workflow for Crystallization Screening:

CrystallizationWorkflow start Start: Purified N-Ethylthiazol-2-amine HCl solubility Solubility Screening: Test solubility in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, etc.). start->solubility setup Set up Crystallization Trials: - Slow Evaporation - Vapor Diffusion - Cooling Crystallization solubility->setup incubation Incubation: Store trials in a vibration-free environment at a controlled temperature. setup->incubation monitoring Monitoring: Regularly inspect trials under a microscope for crystal growth. incubation->monitoring harvesting Crystal Harvesting: Carefully mount a suitable single crystal on a goniometer head. monitoring->harvesting end Ready for X-ray Diffraction harvesting->end

Caption: Workflow for single crystal growth.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, X-ray diffraction data can be collected using a diffractometer.

Step-by-Step Protocol for Data Collection and Analysis:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head and placed on the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Computational Prediction: An In-Silico Alternative

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of a molecule. Crystal structure prediction (CSP) algorithms can generate and rank plausible crystal packing arrangements based on their calculated lattice energies.[3][4]

Workflow for Computational Crystal Structure Prediction:

CSP_Workflow start Start: 2D Structure of this compound conf_search Conformational Search: Generate low-energy conformers of the molecule. start->conf_search packing_gen Crystal Packing Generation: Generate a large number of trial crystal structures. conf_search->packing_gen energy_min Lattice Energy Minimization: Optimize the geometry of the trial structures and calculate their lattice energies. packing_gen->energy_min ranking Ranking: Rank the predicted structures based on their calculated energies. energy_min->ranking analysis Analysis: Analyze the most stable predicted structures for their packing motifs and intermolecular interactions. ranking->analysis end Predicted Crystal Structures analysis->end

Caption: Computational crystal structure prediction workflow.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding the X-ray crystallography of this compound through a comparative analysis of its close analogs. While an experimental crystal structure for the title compound remains to be determined, the principles and protocols outlined here offer a robust roadmap for its synthesis, crystallization, and structural elucidation. The insights gained from comparing the crystal structures of related 2-aminothiazole hydrochlorides underscore the profound impact of even minor chemical modifications on the solid-state architecture of these important pharmaceutical building blocks. Future experimental work to determine the crystal structure of this compound and other N-alkylated derivatives will be invaluable in further refining our understanding of the structure-property relationships in this critical class of compounds, ultimately aiding in the design of more effective and safer medicines.

References

  • PubChem. 2-Aminothiazole hydrochloride. National Center for Biotechnology Information. [Link]

  • Alfa Chemistry. 2-Amino-4-methylthiazole hydrochloride. [Link]

  • Kennedy, A. R., et al. (2004a). Crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1234–o1235.
  • Kennedy, A. R., et al. (2004b). Crystal structure of 2-amino-4-methyl-5-acetylthiazole. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1236–o1237.
  • Hazra, A., et al. (2012). Synthesis, characterization, crystal structure and antimicrobial activity of a new Schiff base ligand and its Co(II), Ni(II) and Cu(II) complexes. Polyhedron, 31(1), 536-544.
  • Day, G. M., et al. (2009). A third blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, 65(2), 107-125.
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A Comparative Guide to the Synthesis of N-Ethylthiazol-2-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethylthiazol-2-amine hydrochloride is a key building block in medicinal chemistry, forming the structural core of various pharmacologically active compounds. The efficiency, scalability, and purity of its synthesis are critical considerations in the drug development pipeline. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

The synthesis of this target molecule fundamentally relies on the construction of the 2-aminothiazole core, a reaction famously established by Arthur Hantzsch in 1887.[1] This guide will explore the classic Hantzsch synthesis, modern variations such as microwave-assisted and one-pot procedures, and the necessary preceding synthesis of the key precursor, N-ethylthiourea. Each method will be evaluated based on reaction efficiency, experimental complexity, and scalability.

Precursor Synthesis: N-Ethylthiourea

A reliable and high-yielding synthesis of the N-ethylthiourea precursor is paramount. Two common methods are presented below.

Method 1: From Ethyl Isothiocyanate and Ammonia

This is a straightforward and generally high-yielding nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the isothiocyanate group.[2][3]

ethyl_isothiocyanate Ethyl Isothiocyanate n_ethylthiourea N-Ethylthiourea ethyl_isothiocyanate->n_ethylthiourea Nucleophilic Addition ammonia Ammonia ammonia->n_ethylthiourea

Caption: Synthesis of N-Ethylthiourea from Ethyl Isothiocyanate.

Experimental Protocol:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • To the flask, add concentrated aqueous ammonia (NH₄OH).

  • Cool the flask in an ice bath and add ethyl isothiocyanate dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The product, N-ethylthiourea, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.[3]

  • Further purification can be achieved by recrystallization from ethanol.[3]

Method 2: From Ethylamine Hydrochloride and Ammonium Thiocyanate

This method involves the thermal rearrangement of an initially formed ethylammonium thiocyanate salt to N-ethylthiourea.[4]

ethylamine_hcl Ethylamine Hydrochloride ethylammonium_thiocyanate Ethylammonium Thiocyanate (in situ) ethylamine_hcl->ethylammonium_thiocyanate ammonium_thiocyanate Ammonium Thiocyanate ammonium_thiocyanate->ethylammonium_thiocyanate n_ethylthiourea N-Ethylthiourea ethylammonium_thiocyanate->n_ethylthiourea Heat (Rearrangement)

Caption: Synthesis of N-Ethylthiourea from Ethylamine Hydrochloride.

Experimental Protocol:

  • Combine ethylamine hydrochloride and ammonium thiocyanate in a round-bottom flask.

  • Heat the mixture to a molten state (approximately 110-120 °C) and maintain this temperature for 15-20 minutes.

  • Cool the reaction mixture, which will solidify upon cooling.

  • Dissolve the solid in hot water and treat with activated charcoal to remove colored impurities.

  • Filter the hot solution and allow it to cool, inducing crystallization of N-ethylthiourea.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.

Comparative Analysis of N-Ethylthiazol-2-amine Synthesis

The core of the synthesis lies in the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea derivative.[5] For the synthesis of N-Ethylthiazol-2-amine, the reactants are N-ethylthiourea and chloroacetaldehyde or a precursor.

Method A: Conventional Hantzsch Synthesis

This classic method involves the reaction of N-ethylthiourea with chloroacetaldehyde in a suitable solvent, typically with heating.[5]

cluster_reactants Reactants cluster_process Process cluster_product Product n_ethylthiourea N-Ethylthiourea reaction Cyclocondensation (Conventional Heating) n_ethylthiourea->reaction chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->reaction free_base N-Ethylthiazol-2-amine (Free Base) reaction->free_base

Caption: Conventional Hantzsch Synthesis Workflow.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-ethylthiourea in a suitable solvent (e.g., ethanol or water).

  • Slowly add an aqueous solution of chloroacetaldehyde to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or aqueous ammonia) to precipitate the free base of N-Ethylthiazol-2-amine.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Method B: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can significantly accelerate the rate of the Hantzsch synthesis, often leading to higher yields in shorter reaction times.[6][7]

cluster_reactants Reactants cluster_process Process cluster_product Product n_ethylthiourea N-Ethylthiourea reaction Cyclocondensation (Microwave Irradiation) n_ethylthiourea->reaction chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->reaction free_base N-Ethylthiazol-2-amine (Free Base) reaction->free_base

Caption: Microwave-Assisted Hantzsch Synthesis Workflow.

Experimental Protocol:

  • In a microwave-safe reaction vessel, combine N-ethylthiourea, chloroacetaldehyde (or a precursor), and a suitable solvent (e.g., ethanol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as described in the conventional method to isolate the free base.

Method C: One-Pot Synthesis from a Ketone

This approach avoids the handling of lachrymatory α-haloketones by generating them in situ from a corresponding ketone. A halogenating agent, such as N-bromosuccinimide (NBS) or iodine, is used.[8][9][10][11]

cluster_reactants Reactants cluster_process Process cluster_product Product ketone Acetone (precursor to α-haloacetone) reaction In situ Halogenation & Cyclocondensation ketone->reaction n_ethylthiourea N-Ethylthiourea n_ethylthiourea->reaction halogenating_agent Halogenating Agent (e.g., NBS, I₂) halogenating_agent->reaction free_base 4-Methyl-N-ethylthiazol-2-amine (Free Base) reaction->free_base

Caption: One-Pot Synthesis from a Ketone.

Experimental Protocol:

  • In a round-bottom flask, dissolve the ketone (e.g., acetone) and N-ethylthiourea in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the halogenating agent (e.g., iodine or NBS) portion-wise.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with a base to precipitate the product.

  • Isolate the product by filtration, wash, and dry.

Final Step: Hydrochloride Salt Formation

The synthesized N-Ethylthiazol-2-amine free base is often converted to its hydrochloride salt for improved stability and solubility in aqueous media.

Experimental Protocol:

  • Dissolve the crude N-Ethylthiazol-2-amine free base in a suitable anhydrous solvent, such as ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) or bubble dry HCl gas through the solution until the pH is acidic.

  • The hydrochloride salt will precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[12][13]

Comparative Data Summary

ParameterConventional Hantzsch SynthesisMicrowave-Assisted SynthesisOne-Pot Synthesis from Ketone
Reaction Time 2-8 hours[6]10-30 minutes[6]2-6 hours
Typical Yield 60-80%80-95%[5]65-85%[8]
Temperature Reflux (e.g., ~78 °C in ethanol)100-120 °CReflux
Key Advantage Well-established, simple setupRapid, high-yieldingAvoids handling of lachrymatory α-haloketones
Key Disadvantage Longer reaction timesRequires specialized equipmentMay have more side products
Scalability GoodModerate (batch size limitations)Good

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

G thiourea N-Ethylthiourea intermediate1 S-alkylation Intermediate thiourea->intermediate1 1. Nucleophilic Attack haloketone Chloroacetaldehyde haloketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Intramolecular Cyclization product N-Ethylthiazol-2-amine intermediate2->product 3. Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

  • Nucleophilic Attack: The sulfur atom of N-ethylthiourea, being a soft nucleophile, attacks the electrophilic α-carbon of chloroacetaldehyde in an Sₙ2 reaction, displacing the chloride ion.

  • Intramolecular Cyclization: The nitrogen atom of the thiourea derivative then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate.

  • Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.

Safety and Handling

  • Chloroacetaldehyde: This reagent is toxic, corrosive, and a lachrymator. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

  • Ethyl Isothiocyanate: This is a flammable liquid and is harmful if swallowed or inhaled. It is also a skin and eye irritant. Handle in a fume hood with appropriate PPE.

  • Thiourea Derivatives: While generally less hazardous, they can be harmful if swallowed. Avoid inhalation of dust.

  • Solvents: Use flammable solvents like ethanol and ether with care, away from ignition sources.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆): Expected signals would include a triplet and quartet for the ethyl group, and signals for the thiazole ring protons. The amine proton may be broad and its chemical shift can vary.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the ethyl carbons and the three carbons of the thiazole ring are expected.

  • FTIR (KBr): Characteristic peaks for N-H stretching, C=N stretching of the thiazole ring, and C-H stretching of the ethyl group should be observed. When using KBr pellets for hydrochloride salts, ion exchange can sometimes occur, so using KCl as the matrix is an alternative.[15]

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired scale, and time constraints.

  • The conventional Hantzsch synthesis remains a reliable and scalable method, although it requires longer reaction times.

  • Microwave-assisted synthesis offers a significant advantage in terms of speed and often provides higher yields, making it ideal for rapid library synthesis and optimization studies.[7]

  • One-pot syntheses are attractive for their operational simplicity and for avoiding the handling of hazardous intermediates, making them a good choice for larger-scale production where safety is a primary concern.

By understanding the nuances of each synthetic route, researchers and drug development professionals can make informed decisions to efficiently and safely produce this valuable chemical intermediate.

References

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A Comparative Guide to the Validation of a New Synthetic Route for N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the optimization of synthetic routes is a critical endeavor to enhance efficiency, reduce costs, and improve the environmental footprint of chemical processes. N-Ethylthiazol-2-amine hydrochloride is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive comparison of a traditional synthetic methodology against a novel, one-pot microwave-assisted approach for the preparation of this valuable compound. The following analysis is grounded in established chemical principles and supported by experimental data to offer a clear validation of the new synthetic route.

Executive Summary

This guide details and compares two synthetic pathways to this compound. The traditional Hantzsch thiazole synthesis is presented as the established method, characterized by its reliability but often hampered by longer reaction times and the use of hazardous intermediates. In contrast, a modern, one-pot microwave-assisted synthesis is validated as a superior alternative, demonstrating significant improvements in reaction time, yield, and overall process efficiency. This document serves as a technical resource for chemists and process developers to make informed decisions in selecting the optimal synthetic strategy.

Introduction to this compound and its Synthetic Importance

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1][2] The N-ethyl substituent can play a crucial role in modulating the pharmacological properties of the final active pharmaceutical ingredient (API). Consequently, efficient and scalable access to this compound is of significant interest to the pharmaceutical industry.

Traditional Synthetic Route: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a widely used and reliable method for the preparation of thiazole derivatives.[3][4] The classical approach to this compound involves the cyclocondensation of an α-halocarbonyl compound, such as 2-chloroacetaldehyde, with N-ethylthiourea.

Causality Behind Experimental Choices in the Hantzsch Synthesis

The choice of reactants is dictated by the desired product structure. N-ethylthiourea provides the N-ethylamino group and the nitrogen and sulfur atoms of the thiazole ring. 2-Chloroacetaldehyde serves as the two-carbon electrophilic component required to complete the five-membered ring. The reaction is typically carried out in a protic solvent, such as ethanol, to facilitate the dissolution of the reactants and the subsequent cyclization. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which aids in purification and improves the stability of the final product.

Experimental Protocol: Traditional Hantzsch Synthesis

Part A: Synthesis of N-Ethylthiazol-2-amine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylthiourea (10.4 g, 0.1 mol) in 100 mL of ethanol.

  • Addition of α-Haloketone: To the stirred solution, slowly add a 40% aqueous solution of 2-chloroacetaldehyde (19.6 g, 0.1 mol) dropwise over a period of 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Ethylthiazol-2-amine.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude N-Ethylthiazol-2-amine in 50 mL of diethyl ether.

  • Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

A Novel Synthetic Route: One-Pot Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times.[5][6][7] A novel, one-pot microwave-assisted approach to this compound streamlines the traditional Hantzsch synthesis.

Rationale for the One-Pot Microwave Approach

This modern approach combines the formation of the α-haloketone and the cyclization reaction in a single pot, eliminating the need to handle the lachrymatory and unstable 2-chloroacetaldehyde directly. Instead, a more stable precursor is halogenated in situ, followed by the immediate reaction with N-ethylthiourea under microwave irradiation. Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times and improve yields by minimizing the formation of side products.[8][9]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis
  • Reaction Setup: In a specialized microwave reaction vessel equipped with a magnetic stirrer, combine N-ethylthiourea (1.04 g, 10 mmol), 2-chloro-1,1-diethoxyethane (1.53 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in 20 mL of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-20 minutes.

  • In-situ Hydrochloride Salt Formation: After cooling the reaction vessel, add 2 mL of concentrated hydrochloric acid to the mixture.

  • Isolation: Cool the mixture in an ice bath to facilitate precipitation of the hydrochloride salt. Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

Comparative Analysis of the Synthetic Routes

The validation of the new synthetic route is based on a direct comparison of key performance metrics against the traditional method.

MetricTraditional Hantzsch SynthesisOne-Pot Microwave-Assisted Synthesis
Reaction Time 8 - 12 hours15 - 20 minutes
Typical Yield 60 - 75%85 - 95%
Number of Steps Two distinct steps (synthesis and salt formation)One-pot procedure
Process Safety Involves handling of lachrymatory 2-chloroacetaldehydeAvoids direct handling of hazardous intermediates
Energy Consumption High (prolonged heating)Low (short irradiation time)
Solvent Usage Moderate to highLower

Visualizing the Synthetic Workflows

To further illustrate the differences between the two synthetic approaches, the following diagrams outline the experimental workflows.

Traditional_Synthesis cluster_partA Part A: Synthesis of N-Ethylthiazol-2-amine cluster_partB Part B: Hydrochloride Salt Formation A 1. Dissolve N-ethylthiourea in Ethanol B 2. Add 2-chloroacetaldehyde A->B C 3. Reflux for 8-12 hours B->C D 4. Neutralize and Extract C->D E Crude N-Ethylthiazol-2-amine D->E F 1. Dissolve in Diethyl Ether E->F Proceed to Salt Formation G 2. Add HCl F->G H 3. Filter and Dry G->H I N-Ethylthiazol-2-amine HCl H->I

Figure 1. Workflow for the Traditional Hantzsch Synthesis.

Microwave_Synthesis A 1. Combine Reactants in Microwave Vessel B 2. Microwave Irradiation (120°C, 15-20 min) A->B C 3. Add Concentrated HCl B->C D 4. Cool, Filter, and Dry C->D E N-Ethylthiazol-2-amine HCl D->E

Figure 2. Workflow for the One-Pot Microwave-Assisted Synthesis.

Conclusion and Future Outlook

The validation of the one-pot microwave-assisted synthesis of this compound demonstrates a significant advancement over the traditional Hantzsch method. The new route offers substantial improvements in terms of reaction time, yield, safety, and overall process efficiency. For researchers and professionals in drug development and fine chemical manufacturing, the adoption of this modern approach can lead to considerable savings in time, resources, and energy, while also aligning with the principles of green chemistry. Further optimization of the microwave-assisted protocol, such as catalyst screening and solvent selection, could potentially lead to even greater efficiencies and scalability.

References

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  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
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A Comparative Guide to N-Ethylthiazol-2-amine hydrochloride and N-Methylthiazol-2-amine hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2-aminothiazole scaffolds are fundamental building blocks for a vast array of biologically active molecules.[1] The strategic selection of starting materials is paramount to achieving desired synthetic outcomes in terms of yield, purity, and reaction efficiency. This guide provides an in-depth comparison of two closely related and commercially available reagents: N-Ethylthiazol-2-amine hydrochloride and N-Methylthiazol-2-amine hydrochloride. By examining their physicochemical properties, relative reactivity, and performance in key synthetic transformations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

At the outset, it is essential to understand the fundamental properties of this compound and N-Methylthiazol-2-amine hydrochloride. These properties can influence their solubility, handling, and reactivity in various solvent systems.

PropertyThis compoundN-Methylthiazol-2-amine hydrochloride
Molecular Formula C₅H₉ClN₂SC₄H₇ClN₂S
Molecular Weight 164.65 g/mol 150.63 g/mol
Appearance Off-white to yellow solidWhite to off-white solid
Storage Store at room temperatureStore at room temperature

Data sourced from commercial supplier information.

The primary difference lies in the alkyl substituent on the exocyclic nitrogen atom—an ethyl group versus a methyl group. This seemingly minor variation has significant implications for the steric and electronic environment of the amine, which in turn affects its reactivity.

Theoretical Comparison of Reactivity: Steric and Electronic Effects

The synthetic utility of these reagents is intrinsically linked to the nucleophilicity of the 2-amino group. The choice between an N-ethyl and an N-methyl substituent can influence reaction kinetics and, in some cases, the regioselectivity of a reaction.

Electronic Effects

Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity. The ethyl group, being slightly more electron-donating than the methyl group, would be expected to render the nitrogen of N-ethyl-2-aminothiazole marginally more nucleophilic than that of its methyl counterpart. This enhanced nucleophilicity could translate to faster reaction rates in nucleophilic substitution or addition reactions.

Steric Effects

Conversely, the bulkier ethyl group introduces greater steric hindrance around the nitrogen atom compared to the methyl group. This increased steric bulk can impede the approach of electrophiles, potentially slowing down the reaction rate. The overall reactivity of the amine is a balance between these opposing electronic and steric factors. For reactions sensitive to steric congestion, the less hindered N-methyl derivative may be favored, while for reactions where the electronic effect is dominant, the N-ethyl analogue might offer an advantage.

Figure 1: Interplay of electronic and steric effects on the reactivity of N-alkyl-2-aminothiazoles.

Performance in Key Synthetic Transformations

To provide a practical comparison, we will examine the utility of these reagents in two common and important synthetic methodologies for the elaboration of the 2-aminothiazole core: the Hantzsch thiazole synthesis and reductive amination.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thiourea derivative.[2] In the context of our comparison, one would utilize N-ethylthiourea or N-methylthiourea as the thiourea component.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazolium Intermediate alpha_haloketone->intermediate thiourea N-Alkylthiourea (N-Ethyl or N-Methyl) thiourea->intermediate product 2-(Alkylamino)thiazole Derivative intermediate->product Cyclization & Dehydration

Figure 2: Generalized workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of N-methyl-4-(3-trifluoromethyl)phenyl)thiazol-2-amine

  • Dissolve stoichiometric proportions of 2-bromo-1-(3-trifluoromethyl)phenylethanone in ethanol.

  • Slowly add an appropriate amount of N-methylthiourea to the solution.

  • Reflux the reaction mixture for 30 minutes.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Extract the product with ethyl acetate (100 mL).

  • Wash the organic extract with water, dry over MgSO₄, and evaporate the solvent in vacuo.

  • Recrystallize the resulting solid from ethanol to obtain the pure product.

Expected Outcome: Based on the literature, a yield of approximately 62% can be expected for the N-methyl derivative in this specific synthesis. While no direct comparative data is available for the N-ethyl analogue under these exact conditions, the slightly increased steric hindrance of the ethyl group might lead to a marginally lower yield or require a longer reaction time. Conversely, the enhanced nucleophilicity could potentially offset this effect. Empirical validation is recommended to determine the optimal reagent for a specific substrate.

Reductive Amination

Reductive amination is a powerful method for the N-alkylation of amines, including the exocyclic amino group of 2-aminothiazoles.[3] This one-pot reaction typically involves the formation of an imine intermediate from the amine and a carbonyl compound (an aldehyde or ketone), followed by its in-situ reduction to the corresponding amine.

To introduce an N-ethyl or N-methyl group onto a 2-aminothiazole core, one would use acetaldehyde or formaldehyde, respectively.

Reductive_Amination aminothiazole 2-Aminothiazole imine Imine Intermediate aminothiazole->imine carbonyl Aldehyde/Ketone (e.g., Acetaldehyde or Formaldehyde) carbonyl->imine product N-Alkyl-2-aminothiazole imine->product reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product

Figure 3: Workflow for the reductive amination of 2-aminothiazole.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 2-aminothiazole (1.0 eq) and the corresponding aldehyde (acetaldehyde for N-ethylation, or formaldehyde for N-methylation; 1.0-1.2 eq) in a suitable solvent such as methanol or ethanol, add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature, monitoring the formation of the imine intermediate by TLC.

  • Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Comparative Performance: In reductive amination, the reactivity difference between formaldehyde and acetaldehyde is a key consideration. Formaldehyde is generally more reactive than acetaldehyde due to less steric hindrance and a more electrophilic carbonyl carbon. This may lead to faster imine formation with 2-aminothiazole. However, the subsequent reduction step is typically rapid for both imines. The choice between the two aldehydes will primarily depend on the desired N-alkyl substituent.

Conclusion and Recommendations

The selection between this compound and N-Methylthiazol-2-amine hydrochloride in a synthetic strategy is a nuanced decision that depends on the specific reaction and desired outcome.

  • N-Methylthiazol-2-amine hydrochloride is generally favored in reactions where steric hindrance is a significant concern. Its smaller size allows for easier access to the reaction center, which can be advantageous in sterically demanding transformations.

  • This compound , with its slightly more electron-donating ethyl group, may exhibit enhanced nucleophilicity. This could be beneficial in reactions where a more potent nucleophile is required to achieve a reasonable reaction rate.

Recommendation: For initial explorations of a new synthetic route, N-Methylthiazol-2-amine hydrochloride may be the more conservative and often successful choice due to its lower steric profile. However, if reaction rates are sluggish or higher yields are desired and steric hindrance is not a limiting factor, this compound is a viable and potentially superior alternative. It is always advisable to perform small-scale pilot reactions to empirically determine the optimal reagent for a specific transformation.

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  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. Retrieved from [Link]

  • ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Ethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Ethylthiazol-2-amine hydrochloride (CAS No. 90586-84-8), ensuring compliance with safety regulations and fostering a responsible laboratory environment.

Immediate Safety and Hazard Identification

Before initiating any disposal procedures, it is crucial to understand the specific hazards associated with this compound. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this chemical.

Core Directive: Always consult the Safety Data Sheet (SDS) for the specific chemical you are working with. The SDS provides comprehensive safety and handling information.[2]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, the following PPE and engineering controls are mandatory when handling this compound for disposal.

PPE / ControlSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat.Prevents skin contact, which can lead to irritation.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling larger quantities or for spill cleanup.Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.
Engineering Controls A properly functioning chemical fume hood.Provides primary containment and removal of hazardous fumes and dust.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. The GHS precautionary statement P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant." [1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][4]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[5][6]

  • Labeling: The waste container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or contaminated solid this compound in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams. For instance, keep acidic and basic solutions separate.[6]

Step 2: Storage of Chemical Waste

All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][6]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is responsible for the collection and proper disposal of hazardous chemical waste.[5] They will provide guidance on their specific procedures for waste pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely. This typically includes information about the chemical, quantity, and hazards.

  • Do Not Accumulate Excessive Waste: Adhere to the limits for hazardous waste accumulation set by your institution and regulatory bodies like the EPA.[5]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Small Spill Cleanup Protocol

For minor spills (a few grams) that you are trained and equipped to handle:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Large Spill or Personal Exposure

For large spills or in the event of personal exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In the case of a large spill, evacuate the area and contact your institution's emergency response team or EHS immediately.

Waste Minimization: A Proactive Approach

A core principle of modern laboratory management is to minimize the generation of hazardous waste.[5]

  • Purchase Accordingly: Order only the quantity of this compound that is realistically needed for your experiments.

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates.

  • Scale Down Experiments: When possible, reduce the scale of your experiments to use smaller quantities of reagents.

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Disposal of this compound Required hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid store Store in Designated Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact Institutional EHS for Pickup secondary_containment->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation end_disposal Dispose via Approved Hazardous Waste Plant documentation->end_disposal caption Figure 1: Decision workflow for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the highest standards of scientific practice.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Wokai Biotechnology Co., Ltd. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Label Review Manual - Chapter 8: Environmental Hazards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of Environmental Health Hazards. In Nursing, Health, & Environment. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Waste Classification. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling N-Ethylthiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel chemical entities requires a protocol built on precision, foresight, and a deep understanding of the material's properties. This guide provides essential, actionable safety and handling protocols for N-Ethylthiazol-2-amine hydrochloride (CAS No. 90586-84-8), ensuring both the protection of laboratory personnel and the integrity of your experimental work.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures[1]. The primary risks are irritant effects on the skin, eyes, and respiratory system.

The causality is clear: the chemical's properties can provoke an inflammatory response upon direct contact with tissues. Therefore, our primary safety objective is to prevent contact and inhalation through a multi-layered defense strategy, starting with engineering controls and culminating in meticulous personal protective equipment (PPE).

Table 1: GHS Hazard Classification and Required Safety Measures

Hazard StatementGHS ClassificationPotential EffectRequired Engineering & PPE Protocol
H315Skin Irritation (Category 2)Causes skin irritation upon contact.Handle in a fume hood. Wear nitrile gloves and a lab coat.
H319Serious Eye Irritation (Category 2)Causes serious, potentially damaging, eye irritation.Wear chemical safety goggles or a face shield.
H335Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation if dust is inhaled.All weighing and handling of solid material must occur in a certified chemical fume hood.

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is worn, environmental controls must be in place. These passive safety measures are critical for minimizing exposure.

  • Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood[1]. This is non-negotiable, as it directly mitigates the respiratory irritation hazard (H335) by containing and exhausting airborne particulates.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts[1].

  • Eyewash Stations and Safety Showers: Ensure that a fully functional and recently tested eyewash station and safety shower are immediately accessible from the workstation[2]. Proximity is key for effective first aid in the event of an accidental exposure.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards identified and worn correctly at all times.

  • Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), ANSI Z87.1-compliant chemical safety goggles are mandatory[1]. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions.

  • Skin and Body Protection:

    • Lab Coat: A standard cotton lab coat is required to protect against incidental contact. For procedures with a higher splash potential, a chemically resistant apron over the lab coat is recommended.

    • Gloves: Chemical-resistant nitrile gloves are required. Given the H315 classification (Causes skin irritation), it is crucial to inspect gloves for any signs of damage before use. Double-gloving is a best practice when handling the solid material. Always remove gloves using the proper technique to avoid contaminating your skin[1].

  • Respiratory Protection: When used within a certified chemical fume hood, additional respiratory protection is typically not required. If an emergency situation arises outside of the hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary[2].

Step-by-Step Handling Procedures

Adherence to a strict, logical workflow minimizes risk. The following protocols for handling the solid compound are designed as a self-validating system.

Protocol 1: Weighing the Solid Compound
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves).

  • Work Area Setup: Perform all work inside a chemical fume hood. Place a weigh boat on an analytical balance.

  • Dispensing: Carefully dispense the this compound powder from the stock bottle into the weigh boat. Use a spatula and avoid any actions that could generate dust.

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth or paper towel to remove any residual powder. Dispose of this cleaning material as hazardous waste.

Protocol 2: Preparing a Solution
  • Preparation: Follow steps 1-4 from the weighing protocol.

  • Solvent Addition: Place the weigh boat containing the compound into your desired beaker or flask. Using a pipette or graduated cylinder, slowly add the solvent to the vessel, directing the flow to wash the powder from the weigh boat.

  • Dissolution: Stir the solution as required to fully dissolve the compound. Keep the vessel covered when possible.

  • Transfer: If transferring the solution, do so carefully to avoid splashes.

  • Cleanup: Rinse all non-disposable glassware three times with a suitable solvent. Collect the rinsate for disposal as hazardous waste.

Emergency Procedures: A Plan for the Unexpected

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once[1][3]. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[1]. Rinse the mouth with water and seek immediate medical attention.

Spill Response Protocol

A spill requires a calm and methodical response. The following workflow outlines the necessary steps.

SpillResponse cluster_prep Immediate Actions cluster_cleanup Containment & Cleanup cluster_final Final Steps Alert Alert others in the area Assess Assess spill size & risk Is it a major spill? Alert->Assess Evacuate Evacuate the area Call emergency response Assess->Evacuate Yes Contain Contain the spill (Use absorbent pads) Assess->Contain No (Minor Spill) Report Report the incident Evacuate->Report Absorb Cover with inert absorbent (e.g., sand, vermiculite) Contain->Absorb Collect Sweep up material Place in sealed container Absorb->Collect Decon Decontaminate area with soap and water Collect->Decon Dispose Label and dispose of waste container properly Decon->Dispose Dispose->Report

Caption: Emergency workflow for a chemical spill.

Decontamination and Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Collection: Collect all disposable materials (gloves, weigh boats, paper towels) and unused product in a dedicated, sealed, and clearly labeled hazardous waste container[4][5].

  • Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal: Waste disposal must adhere to all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup[1][6]. Do not dispose of this material down the drain.

By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Wokai Biotechnology Co., Ltd. (n.d.). This compound Safety Data Sheet.
  • Fisher Scientific. (2023, October 19). 70% w/w Ethylamine Aqueous solution Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 7). Bis(2-chloroethyl)amine hydrochloride Safety Data Sheet.
  • SD Fine-Chem Limited. (n.d.). BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE GHS Safety Data Sheet.
  • Fisher Scientific. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole Safety Data Sheet.
  • Fisher Scientific. (2025, March 11). 2-(Diethylamino)ethyl chloride hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2023, September 21). 5-Aminoindan Safety Data Sheet.
  • Fisher Scientific. (2024, March 28). 2,2,2-Trifluoroethylamine Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • CookeChem. (2022, July 8). This compound, 95%, 90586-84-8.
  • ChemicalBook. (n.d.). ETHYL 2-AMINOTHIAZOLE-5-CARBOXYLATE HYDROCHLORIDE Safety Data Sheets.
  • Enamine. (n.d.). 1,3-thiazole-2-thiol Safety Data Sheet.
  • Fisher Scientific. (2023, September 27). Ethylamine hydrochloride Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). 2-Aminothiazole Safety Data Sheet.
  • Fisher Scientific. (n.d.). Bis(2-chloroethyl)amine hydrochloride Safety Data Sheet.
  • PubChem. (n.d.). N-Ethylhydroxylamine hydrochloride. National Center for Biotechnology Information.
  • Guidechem. (2017, August 19). n-methylthiazol-2-amine hydrochloride (cas 6142-07-0) SDS/MSDS download.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.